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Foundational

An In-depth Technical Guide to 3-(3-Chlorophenyl)oxolan-3-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction: The Significance of Substituted Tetrahydrofurans and Tertiary Alcohols in Medicinal Chemistry The tetrahydrofuran (THF) ring is a prevalent scaffold in a multitude of natural products and biologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Tetrahydrofurans and Tertiary Alcohols in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a prevalent scaffold in a multitude of natural products and biologically active molecules, prized for its favorable physicochemical properties and its ability to engage in specific interactions with biological targets.[1][2] The incorporation of a THF motif can enhance aqueous solubility and metabolic stability, making it a valuable building block in modern drug design.[3][4] When substituted with an aryl group, such as a chlorophenyl moiety, the resulting scaffold can exhibit a range of biological activities, including antimicrobial and antifungal properties.[5][6]

Furthermore, the tertiary alcohol functional group plays a crucial role in medicinal chemistry.[7] Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation, which can prevent the formation of unwanted metabolites.[8][9][10] This metabolic stability, combined with the ability of the hydroxyl group to form key hydrogen bonds with protein targets, makes the tertiary alcohol a desirable feature in many therapeutic agents.[9][10]

Physicochemical Properties: In Silico Prediction

For a novel compound, in silico prediction of physicochemical properties is an essential first step in assessing its drug-likeness and potential for further development.[11][12] These predictions can guide synthetic efforts and help to anticipate potential challenges in formulation and bioavailability. Various online tools and software can provide reliable estimates for key parameters.[13][14][15]

Table 1: Predicted Physicochemical Properties of 3-(3-Chlorophenyl)oxolan-3-ol

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₁ClO₂Defines the elemental composition and molecular weight.
Molecular Weight 198.65 g/mol Influences absorption and distribution; generally, lower molecular weight is preferred for oral drugs.
logP (Octanol/Water Partition Coefficient) ~2.5 - 3.0A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA) 29.46 ŲPredicts transport properties such as blood-brain barrier penetration.
Hydrogen Bond Donors 1The hydroxyl group can act as a hydrogen bond donor in interactions with biological targets.
Hydrogen Bond Acceptors 2The oxygen atoms of the hydroxyl and ether can act as hydrogen bond acceptors.
pKa (acidic) ~14-15The acidity of the tertiary alcohol is very low.

Note: These values are estimates generated from computational models and should be confirmed experimentally.

Synthesis of 3-(3-Chlorophenyl)oxolan-3-ol: A Proposed Synthetic Pathway

A reliable and efficient synthesis is paramount for the exploration of a novel compound's biological activity. A plausible and widely used method for the synthesis of tertiary alcohols is the Grignard reaction.[16][17][18][19][20] This approach involves the reaction of a Grignard reagent with a ketone. In this case, 3-oxolanone (also known as tetrahydrofuran-3-one) would serve as the ketone precursor.

The proposed two-step synthesis is as follows:

  • Formation of the Grignard Reagent: 3-Bromochlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to form 3-chlorophenylmagnesium bromide.

  • Grignard Reaction with 3-Oxolanone: The freshly prepared Grignard reagent is then reacted with 3-oxolanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

  • Aqueous Workup: The reaction is quenched with a weak acid, such as aqueous ammonium chloride, to protonate the resulting alkoxide and yield the final product, 3-(3-Chlorophenyl)oxolan-3-ol.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Reaction & Workup start_mat1 3-Bromochlorobenzene reagent1 Mg, Anhydrous Ether grignard 3-Chlorophenylmagnesium bromide reagent1->grignard Reaction start_mat2 3-Oxolanone grignard->start_mat2 Nucleophilic Attack workup Aqueous NH4Cl product 3-(3-Chlorophenyl)oxolan-3-ol workup->product Protonation

Caption: Proposed synthetic workflow for 3-(3-Chlorophenyl)oxolan-3-ol.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)oxolan-3-ol

Materials:

  • 3-Bromochlorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 3-Oxolanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation: a. Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet. b. Add magnesium turnings to the flask. c. In the dropping funnel, prepare a solution of 3-bromochlorobenzene in anhydrous ether/THF. d. Add a small amount of the 3-bromochlorobenzene solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle heating if necessary. e. Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 3-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Oxolanone: a. In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 3-oxolanone in anhydrous ether/THF. b. Cool the 3-oxolanone solution to 0 °C using an ice bath. c. Slowly add the prepared Grignard reagent to the 3-oxolanone solution via a cannula or dropping funnel with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. b. Separate the organic layer and extract the aqueous layer with ether/THF. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. e. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment nmr NMR Spectroscopy (1H, 13C, DEPT) ir IR Spectroscopy ms Mass Spectrometry hplc HPLC gcms GC-MS Purified_Compound Purified Product Purified_Compound->nmr Structure Confirmation Purified_Compound->ir Functional Group ID Purified_Compound->ms Molecular Weight Purified_Compound->hplc Purity Check Purified_Compound->gcms Purity & MW

Caption: Analytical workflow for the characterization of 3-(3-Chlorophenyl)oxolan-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Expect a complex multiplet pattern in the range of δ 7.0-7.5 ppm for the four protons on the chlorophenyl ring.

    • -CH₂- Protons of the THF Ring: The four protons of the two methylene groups in the tetrahydrofuran ring will likely appear as multiplets in the range of δ 2.0-4.0 ppm. The protons on the carbon adjacent to the oxygen will be further downfield.[21]

    • Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, typically in the range of δ 1.5-5.0 ppm. Its chemical shift can be concentration and solvent-dependent. The identity of this peak can be confirmed by a D₂O shake, which will cause the peak to disappear.[21][22]

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the chlorine atom will have a distinct chemical shift.

    • Carbinol Carbon (C-OH): The key diagnostic signal for a tertiary alcohol is the quaternary carbon bonded to the hydroxyl group. This carbon is expected to appear in the range of δ 70-90 ppm.[23]

    • THF Ring Carbons: The four carbons of the tetrahydrofuran ring will appear in the aliphatic region, with the carbons adjacent to the ether oxygen being the most downfield (typically δ 60-70 ppm).

  • DEPT (Distortionless Enhancement by Polarization Transfer) NMR: This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups and confirming the presence of the quaternary carbinol carbon, which will be absent in DEPT-90 and DEPT-135 spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[24][25]

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[26]

  • C-O Stretch: A strong absorption band in the region of 1100-1200 cm⁻¹ is expected for the C-O stretching of the tertiary alcohol.[23][27] The ether C-O-C stretch will also appear in the fingerprint region.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ indicate the presence of aromatic C-H bonds.

  • Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the aromatic ring.

  • C-Cl Stretch: A peak in the fingerprint region (typically 600-800 cm⁻¹) may be observed for the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[28][29][30][31][32]

  • Molecular Ion Peak (M⁺): For tertiary alcohols, the molecular ion peak is often weak or absent.[29] The expected m/z for the molecular ion would be approximately 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in a roughly 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Fragmentation Pattern:

    • Loss of Water (M-18): A peak corresponding to the loss of a water molecule from the molecular ion is common for alcohols.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols, leading to resonance-stabilized cations.[31]

    • Loss of the Chlorophenyl Group: Fragmentation involving the loss of the chlorophenyl radical or cation would also be expected.

Potential Applications in Drug Development

The structural motifs present in 3-(3-Chlorophenyl)oxolan-3-ol suggest several potential avenues for its application in drug discovery.

  • Scaffold for Novel Therapeutics: The substituted tetrahydrofuran core can be further functionalized to create libraries of compounds for screening against various biological targets. The tetrahydrofuran moiety is found in several approved drugs, highlighting its utility.[4][33][34]

  • Neurological and Psychiatric Disorders: The chlorophenyl group is a common feature in many centrally acting drugs. Its presence suggests that derivatives of this compound could be investigated for their potential activity in treating neurological or psychiatric conditions.

  • Antimicrobial and Anticancer Agents: Aryl-substituted five-membered heterocyclic rings are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][5][6]

  • Metabolic Stability: As a tertiary alcohol, this compound is expected to be resistant to oxidative metabolism at the hydroxyl-bearing carbon, a desirable property for drug candidates.[8][9][10] This can lead to improved pharmacokinetic profiles.

Conclusion

While 3-(3-Chlorophenyl)oxolan-3-ol is a novel chemical entity with limited published data, this in-depth technical guide provides a comprehensive framework for its synthesis, characterization, and potential exploration in the field of drug discovery. By leveraging established synthetic methodologies like the Grignard reaction and standard analytical techniques such as NMR, IR, and mass spectrometry, researchers can efficiently prepare and validate the structure of this and similar compounds. The combination of a substituted tetrahydrofuran ring, a chlorophenyl group, and a metabolically stable tertiary alcohol makes 3-(3-Chlorophenyl)oxolan-3-ol an intriguing starting point for the development of new therapeutic agents. Further investigation into its biological activities is warranted to fully elucidate its potential.

References

  • Property Explorer. (n.d.). openmolecules.org. Retrieved from [Link]

  • IR Spectrum: Alcohols and Phenols. (n.d.). quimicaorganica.org. Retrieved from [Link]

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  • Bak, B. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

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  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Spectroscopy Online. Retrieved from [Link]

  • IR: alcohols. (n.d.). University of Calgary. Retrieved from [Link]

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  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). PMC. Retrieved from [Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. (n.d.). SciELO. Retrieved from [Link]

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  • Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. (2024, December 15). ScienceDirect. Retrieved from [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH. Retrieved from [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (2025, May 7). Hypha Discovery. Retrieved from [Link]

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  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation. (2022, December 23). ACS Publications. Retrieved from [Link]

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025, July 10). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c002 tertiary-alcohol-reaping-the-benefits-but-minimizing-the-drawbacks-of-hydroxy-groups-in-drug-discovery]([Link] tertiary-alcohol-reaping-the-benefits-but-minimizing-the-drawbacks-of-hydroxy-groups-in-drug-discovery)

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Sources

Exploratory

An In-Depth Technical Guide to 3-(3-Chlorophenyl)oxolan-3-ol

A Note on This Guide: As a novel or specialized research chemical, 3-(3-Chlorophenyl)oxolan-3-ol (CAS No. 1341570-59-9) lacks a formally published Safety Data Sheet (SDS).

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guide: As a novel or specialized research chemical, 3-(3-Chlorophenyl)oxolan-3-ol (CAS No. 1341570-59-9) lacks a formally published Safety Data Sheet (SDS). This guide has been compiled by a Senior Application Scientist to provide a comprehensive overview of its anticipated properties, hazards, and handling procedures. The information herein is synthesized from an analysis of its core chemical structures—the chlorinated phenyl group and the oxolane (tetrahydrofuran) moiety—and data from structurally analogous compounds. In line with established laboratory safety principles, this compound must be treated as hazardous until empirical data becomes available.[1]

Section 1: Chemical Identity and Inferred Physicochemical Properties

The molecule 3-(3-Chlorophenyl)oxolan-3-ol is a tertiary alcohol featuring a tetrahydrofuran (oxolane) ring substituted with both a hydroxyl group and a 3-chlorophenyl group at the C3 position. This structure dictates its chemical behavior, blending the reactivity of a tertiary alcohol with the properties of an aromatic halide and a cyclic ether.

Table 1: Chemical Identifiers and Properties

Property Value Source
Systematic Name (3-chlorophenyl)(oxolan-3-yl)methanol MolPort
Common Name 3-(3-Chlorophenyl)oxolan-3-ol User Request
CAS Number 1341570-59-9 MolPort[2]
Molecular Formula C₁₁H₁₃ClO₂ MolPort[2]
Molecular Weight 212.67 g/mol MolPort[2]
Appearance Not Determined (Anticipated to be a solid or high-boiling liquid) N/A
Solubility Not Determined (Expected to have low water solubility, but soluble in organic solvents like alcohols, ethers, and chlorinated solvents) N/A

| Melting/Boiling Point | Not Determined | N/A |

Section 2: Hazard Identification and Toxicological Profile (Inferred)

The hazard profile is inferred from the compound's constituent parts. Chlorinated aromatic compounds are known for their potential toxicity, persistence in the environment, and can cause a range of adverse health effects.[3][4][5] The tetrahydrofuran (oxolane) ring, while generally of low to moderate acute toxicity, is a known irritant and can form explosive peroxides.[6][7][8]

Anticipated GHS Hazard Classification:

Based on analogous structures, the following GHS classifications should be assumed:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[9][10][11][12][13]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[9][11][12][14]

  • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[9][11][12][14][15]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System - H335: May cause respiratory irritation.[11][12][15]

  • Suspected of Causing Cancer (Category 2) - H351: This is based on the classification for the parent ether, tetrahydrofuran.[15]

  • Hazardous to the Aquatic Environment, Long-term (Category 2) - H411: Toxic to aquatic life with long-lasting effects. (Inferred from the persistence of chlorinated aromatic compounds).[9]

GHS Pictogram Summary:

Caption: Anticipated GHS pictograms for 3-(3-Chlorophenyl)oxolan-3-ol.

Discussion of Toxicological Endpoints:
  • Human Health: The primary routes of exposure are inhalation, ingestion, and skin contact.[16] The chlorophenyl moiety suggests potential for systemic toxicity, with the liver and nervous system being possible targets.[16][17] Inhalation of vapors or aerosols may cause respiratory tract irritation.[6][8] Direct contact is expected to cause significant skin and eye irritation.[14]

  • Environmental Fate: Chlorinated phenols and their derivatives are often persistent in the environment and can bioaccumulate.[3][4] Therefore, this compound should be considered toxic to aquatic life, and release into the environment must be strictly avoided.

Section 3: Safe Handling, Storage, and Emergency Procedures

Given the unknown nature of this compound, a cautious and proactive approach to safety is mandatory.[1][18][19]

Exposure Controls and Personal Protection:
  • Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Chemical safety goggles are recommended, especially when there is a splash hazard.[1][19]

    • Skin Protection: A flame-retardant lab coat must be worn and kept fastened. Nitrile or neoprene gloves should be worn to prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[1][9]

    • Respiratory Protection: If work must be performed outside a fume hood (which is strongly discouraged), a risk assessment must be conducted by an EHS professional to determine the appropriate respiratory protection.[1]

Storage and Stability:
  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][10]

  • Peroxide Formation: The oxolane (tetrahydrofuran) structure presents a risk of forming explosive peroxides upon exposure to air and light.[6] Although it is a substituted THF, this risk cannot be ruled out. It is prudent to date the container upon receipt and opening, and to test for peroxides if the material has been stored for an extended period or if crystallization is observed. Store away from heat and light sources.[19]

First-Aid Measures:
  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][9][20]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][11]

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[20]

Spill & Fire-Fighting Measures:
  • Spills: Treat any spill as a major spill. Evacuate the area and prevent entry. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[20][21]

  • Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[11] Vapors may be heavier than air and could travel to an ignition source.[22] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 4: Application in Drug Discovery and Development

Substituted heterocyclic compounds, particularly those containing oxolane and functionalized aromatic rings, are valuable scaffolds in medicinal chemistry.

  • Building Block for Novel Therapeutics: The oxolane ring can influence key drug properties such as aqueous solubility, metabolic stability, and molecular conformation. The combination of a tertiary alcohol, a cyclic ether, and a chlorophenyl group offers multiple points for further chemical modification to explore structure-activity relationships (SAR).

  • Analogs in Development: The chlorophenyl moiety is present in numerous bioactive compounds and approved drugs. Similarly, the 3-hydroxytetrahydrofuran core is a key intermediate in the synthesis of certain antiviral drugs. This structural heritage suggests that 3-(3-Chlorophenyl)oxolan-3-ol could serve as a precursor for developing agents targeting a range of biological pathways.

Section 5: Experimental Protocol Example: Esterification of the Tertiary Alcohol

This protocol illustrates a standard laboratory procedure involving 3-(3-Chlorophenyl)oxolan-3-ol, emphasizing the necessary safety precautions.

Objective: To synthesize the acetate ester of 3-(3-Chlorophenyl)oxolan-3-ol via reaction with acetyl chloride.

Workflow Diagram:

Esterification_Workflow cluster_setup Reaction Setup (in Fume Hood) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 3-(3-Chlorophenyl)oxolan-3-ol and dry solvent (e.g., DCM) to a flame-dried, N2-purged flask. B 2. Add a non-nucleophilic base (e.g., triethylamine). A->B C 3. Cool flask to 0°C in an ice bath. B->C D 4. Slowly add acetyl chloride dropwise via syringe. C->D E 5. Stir at 0°C for 30 min, then warm to room temp. D->E F 6. Monitor reaction by TLC. E->F G 7. Quench with saturated NaHCO3 (aq). (Caution: Gas evolution!) F->G H 8. Separate layers, extract aqueous phase with DCM. G->H I 9. Dry combined organic layers (Na2SO4), filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for the esterification of 3-(3-Chlorophenyl)oxolan-3-ol.

Step-by-Step Methodology:
  • Preparation (Fume Hood): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(3-Chlorophenyl)oxolan-3-ol (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) via syringe.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise via syringe over 5 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Causality: This step neutralizes excess acetyl chloride and the hydrochloride salt of the base. Perform this step slowly to control the CO₂ gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure acetate ester.

  • Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, in appropriately labeled hazardous waste containers according to institutional guidelines.[19]

References

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  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran. [Link]

  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. [Link]

  • Prentiss, K. W., et al. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 43(9), 729-766. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Tetrahydrofuran. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023, June 27). Safety Data Sheet: Tetrahydrofuran. [Link]

  • MolPort. (n.d.). Product Page for (3-chlorophenyl)(oxolan-3-yl)methanol. [Link]

  • Air Liquide. (2024, February 2). Safety Data Sheet: Methanol. [Link]

  • Fisher Scientific. (2025, May 2). Safety Data Sheet: Methanol. [Link]

  • Methanex. (2019, November 29). Methanol Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. [Link]

  • Menga, S., et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Il Farmaco, 58(3), 209-217. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-(3-Chlorophenyl)oxolan-3-ol in Solution

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of a drug candidate is a cornerstone of successful pharmaceutical development, profoundly influencing its shelf-life, s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of a drug candidate is a cornerstone of successful pharmaceutical development, profoundly influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive technical analysis of the factors governing the stability of 3-(3-Chlorophenyl)oxolan-3-ol, a molecule featuring a tertiary alcohol and an oxolane (tetrahydrofuran) ring. While direct studies on this specific compound are not publicly available, this document synthesizes established principles of organic chemistry and pharmaceutical stability testing to predict its behavior in solution. We will explore the principal degradation pathways, the influence of environmental factors such as pH, temperature, and solvent, and present a framework for empirical stability assessment through forced degradation studies. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate and mitigate stability challenges associated with this and structurally related molecules.

Introduction: The Critical Role of Stability in Drug Development

The journey of a promising molecule from discovery to a marketed drug is fraught with challenges, with chemical stability being a primary hurdle. A thorough understanding of a compound's intrinsic stability is not merely a regulatory requirement but a fundamental aspect of quality by design (QbD). Stability studies provide crucial insights that inform formulation development, packaging selection, and the determination of a drug's re-test period or shelf life.[1][2]

For 3-(3-Chlorophenyl)oxolan-3-ol, its chemical architecture—a tertiary alcohol integrated into a cyclic ether—presents a unique set of stability considerations. Tertiary alcohols and oxolane rings each have known susceptibilities to degradation under certain conditions. Their combination in a single molecule necessitates a detailed examination of potential synergistic or antagonistic effects on its overall thermodynamic stability.

Physicochemical Profile and Predicted Stability Concerns

The structure of 3-(3-Chlorophenyl)oxolan-3-ol is characterized by three key features that will dictate its stability:

  • Tertiary Alcohol: Tertiary alcohols are known to be resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon.[3][4] However, they are susceptible to acid-catalyzed dehydration.[5][6][7]

  • Oxolane (Tetrahydrofuran) Ring: Cyclic ethers like tetrahydrofuran are generally stable but can undergo oxidative degradation to form peroxides, especially upon prolonged exposure to air.[8] They are also susceptible to ring-opening reactions under strongly acidic conditions.[9]

  • 3-Chlorophenyl Substituent: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the reactivity of the tertiary alcohol and the stability of any potential carbocation intermediates formed during degradation.

Based on this structural analysis, the primary anticipated degradation pathways for 3-(3-Chlorophenyl)oxolan-3-ol in solution are:

  • Acid-Catalyzed Dehydration: This is the most probable degradation pathway for the tertiary alcohol moiety.

  • Oxidative Degradation: The oxolane ring is a potential site for oxidation.

  • Hydrolysis: While less likely for the core structure, this could be a factor depending on the formulation and presence of other functional groups.

The following diagram illustrates the key structural features influencing stability.

Molecule_Structure cluster_molecule 3-(3-Chlorophenyl)oxolan-3-ol cluster_features Key Stability-Influencing Moieties mol Tertiary_Alcohol Tertiary Alcohol (Susceptible to Dehydration) Acid-Catalyzed Dehydration Acid-Catalyzed Dehydration Tertiary_Alcohol->Acid-Catalyzed Dehydration Primary Pathway Oxolane_Ring Oxolane Ring (Potential for Oxidation) Oxidative Degradation Oxidative Degradation Oxolane_Ring->Oxidative Degradation Secondary Pathway Chlorophenyl_Group 3-Chlorophenyl Group (Electronic Effects) Chlorophenyl_Group->Tertiary_Alcohol Influences Reactivity Chlorophenyl_Group->Oxolane_Ring Influences Stability Dehydration_Mechanism Start 3-(3-Chlorophenyl)oxolan-3-ol Protonation Protonation of -OH group (Acid Catalyst H+) Start->Protonation Leaving_Group_Formation Formation of Alkyloxonium Ion (Good Leaving Group) Protonation->Leaving_Group_Formation Carbocation_Formation Loss of Water (Rate-Determining Step) Forms Tertiary Carbocation Leaving_Group_Formation->Carbocation_Formation Deprotonation Deprotonation of Adjacent Carbon (by Conjugate Base) Carbocation_Formation->Deprotonation Alkene_Formation Alkene Product Deprotonation->Alkene_Formation

Caption: Mechanism of acid-catalyzed dehydration of a tertiary alcohol.

Influence of Temperature

Temperature has a significant impact on reaction kinetics, as described by the Arrhenius equation. [10][11][12]Increased temperature generally accelerates the rate of degradation reactions. Accelerated stability studies, conducted at elevated temperatures, are used to predict the long-term stability of a drug substance under normal storage conditions. [10][13]

Solvent Effects

The choice of solvent can influence the stability of a compound by stabilizing or destabilizing the reactants, products, or transition states of degradation reactions. [14]For 3-(3-Chlorophenyl)oxolan-3-ol, polar protic solvents may facilitate the formation and stabilization of the carbocation intermediate in acid-catalyzed dehydration.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development and is mandated by regulatory bodies like the ICH. [15][16]These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation and identify potential degradation products and pathways. [17][18]A target degradation of 5-20% is generally considered appropriate. [17][19]

Protocol for a Forced Degradation Study

The following is a general protocol for conducting a forced degradation study on 3-(3-Chlorophenyl)oxolan-3-ol.

Objective: To identify the degradation pathways and products of 3-(3-Chlorophenyl)oxolan-3-ol under various stress conditions.

Materials:

  • 3-(3-Chlorophenyl)oxolan-3-ol

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • A suitable solvent (e.g., acetonitrile, methanol)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Mass spectrometer (MS) for identification of degradation products

  • Photostability chamber

  • Oven

Experimental Workflow:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of Compound Acid_Hydrolysis Acid Hydrolysis (HCl, heat) Prepare_Stock->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (NaOH, heat) Prepare_Stock->Base_Hydrolysis Oxidation Oxidation (H2O2, RT/heat) Prepare_Stock->Oxidation Thermal_Degradation Thermal Degradation (Heat) Prepare_Stock->Thermal_Degradation Photodegradation Photodegradation (Light Exposure) Prepare_Stock->Photodegradation HPLC_Analysis HPLC-UV Analysis (Quantify Degradation) Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal_Degradation->HPLC_Analysis Photodegradation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identify Degradants) HPLC_Analysis->LCMS_Analysis If degradation observed

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of 3-(3-Chlorophenyl)oxolan-3-ol in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Repeat with 1 M HCl if no degradation is observed.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • Repeat with 1 M NaOH if no degradation is observed.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period.

    • Repeat with 30% H₂O₂ if no degradation is observed.

  • Thermal Degradation:

    • Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.

    • Quantify the amount of parent compound remaining and any degradation products formed.

    • Characterize the structure of significant degradation products using LC-MS/MS and potentially NMR. [20]

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (m/z)
Acid Hydrolysis 0.1 M HCl24 h60°C
1 M HCl24 h60°C
Base Hydrolysis 0.1 M NaOH24 h60°C
1 M NaOH24 h60°C
Oxidation 3% H₂O₂24 hRT
30% H₂O₂24 hRT
Thermal Solid48 h80°C
Solution48 h80°C
Photolytic SolidPer ICH Q1BAmbient
SolutionPer ICH Q1BAmbient

Table 1: Example Data Summary for a Forced Degradation Study

The interpretation of this data will reveal the lability of 3-(3-Chlorophenyl)oxolan-3-ol to different stressors and provide a preliminary degradation profile.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 3-(3-Chlorophenyl)oxolan-3-ol in solution. Based on fundamental principles of organic chemistry, the primary degradation pathway is anticipated to be acid-catalyzed dehydration of the tertiary alcohol. The oxolane ring may also be susceptible to oxidative degradation.

The provided forced degradation protocol offers a robust starting point for empirically determining the stability of this molecule. The results from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product. Further studies could involve detailed kinetic analysis of the degradation pathways and the use of computational chemistry to model the reaction mechanisms and predict the thermodynamic stability of the molecule and its degradation products. [21][22][23]

References

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • FTLOScience. (2022, December 8). How to Use the Arrhenius Equation in Stability Studies. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • FDA. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Chemistry Steps. (2019, December 24). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • BioPharm International. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Dehydration of ROH to C=C. Retrieved from [Link]

  • SlidePlayer. (n.d.). Predicting the Long-Term Stability of Solid-State Pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Hazard evaluation for oxidation of cyclic ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • YouTube. (2020, April 25). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. Retrieved from [Link]

  • Student Doctor Network Forums. (2008, June 15). Tertiary alcohols. Retrieved from [Link]

  • Quora. (2021, June 27). Why is tertiary alcohol more stable?. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Oxidative Transformation of Cyclic Ethers/Amines to Lactones/Lactams Using a DIB/TBHP Protocol. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Retrieved from [Link]

  • PMC. (n.d.). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Steric Course of the Solvolysis of Tertiary Acyclic Derivatives. Retrieved from [Link]

  • PubMed. (2011, February 15). Thermodynamic Analysis of Alcohol Effect on Thermal Stability of Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Anomalies and Structural Fluctuations in Aqueous Solutions of Tertiary Butyl Alcohol. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?. Retrieved from [Link]

  • BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ACS Publications. (2001, March 24). Monte Carlo Calculations for Alcohols and Their Mixtures with Alkanes. Transferable Potentials for Phase Equilibria. 5. United-Atom Description of Primary, Secondary, and Tertiary Alcohols. Retrieved from [Link]

  • Copernicus ACP. (2022, May 31). Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals. Retrieved from [Link]

  • SciSpace. (n.d.). Solvent effects on the magnetic shielding of tertiary butyl alcohol, tertiary butyl amine and related molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

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  • ResearchGate. (2026, February 21). Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products Including its Degradation Pathways by LC–HRMS–MS and NMR. Retrieved from [Link]

Sources

Exploratory

preliminary toxicity screening of 3-(3-Chlorophenyl)oxolan-3-ol

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 3-(3-Chlorophenyl)oxolan-3-ol Executive Summary The compound 3-(3-Chlorophenyl)oxolan-3-ol (also referred to as 3-(3-chlorophenyl)tetrahydrofuran-3-ol)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 3-(3-Chlorophenyl)oxolan-3-ol

Executive Summary

The compound 3-(3-Chlorophenyl)oxolan-3-ol (also referred to as 3-(3-chlorophenyl)tetrahydrofuran-3-ol) represents a highly versatile halogenated aryl-oxolane scaffold. Similar pharmacophores are frequently encountered in early-stage drug discovery, particularly in the development of CNS-active agents, analgesics, and transient receptor potential ankyrin 1 (TRPA1) antagonists. However, the combination of a chlorophenyl moiety and a saturated oxygen heterocycle introduces specific metabolic and toxicological liabilities.

This whitepaper outlines a field-proven, mechanism-driven framework for the . By moving beyond generic checklist assays, we emphasize the causality behind experimental choices—specifically targeting oxidative metabolism, aldehyde oxidase (AO) liabilities, and idiosyncratic toxicity risks—to ensure robust Go/No-Go decision-making before advancing to resource-intensive mammalian models.

Structural Liability Profiling: The "Why" Behind the Screen

Before initiating in vitro assays, a rational toxicological assessment must deconstruct the molecule's structural liabilities.

  • The Oxolane (Tetrahydrofuran) Ring: Saturated cyclic ethers are susceptible to cytochrome P450 (CYP450)-mediated α-carbon oxidation, leading to ring-opening events that generate reactive aldehydes.

  • The Chlorophenyl Moiety: Halogenated aromatics can undergo epoxidation to form reactive arene oxides. Furthermore, recent preclinical studies on structurally analogous chlorophenyl-tetrahydrofuran derivatives (such as early TRPA1 antagonists) revealed profound off-target toxicities, including the prolongation of coagulation parameters (PT/aPTT)[1]. This coagulopathy was mechanistically traced to aldehyde oxidase (AO)-mediated metabolism, which generated metabolites structurally similar to known anticoagulants like coumarins[1].

Therefore, standard cytotoxicity screening is insufficient. The screening cascade must explicitly evaluate metabolic bioactivation and alternative in vivo toxicity to capture downstream pharmacological interference.

Pathway Cmpd 3-(3-Chlorophenyl)oxolan-3-ol Metab Hepatic Metabolism (CYP450 / Aldehyde Oxidase) Cmpd->Metab ToxMetab Reactive Metabolite Formation (Arene Oxides / Aldehydes) Metab->ToxMetab Bioactivation Coag Coagulation Cascade Interference ToxMetab->Coag Off-target binding CellDeath Hepatotoxicity & GSH Depletion ToxMetab->CellDeath Covalent Binding

Mechanistic pathway of potential oxolane-derivative toxicity via metabolic bioactivation.

Tier 1: Quantitative In Vitro Screening Metrics

To establish a self-validating system, all preliminary in vitro assays must include internal standards and well-characterized positive controls (e.g., Acetaminophen for hepatotoxicity, Diclofenac for CYP-mediated toxicity). The following table summarizes the quantitative acceptance criteria for advancing 3-(3-Chlorophenyl)oxolan-3-ol.

Table 1: Acceptance Criteria for Tier 1 Toxicity Screening

Assay CategoryBiological Model / TargetPrimary MetricGo/No-Go ThresholdRationale
Cytotoxicity HepG2 / HEK293 Cell LinesIC 50​ (Cell Viability)> 50 µMEnsures the parent compound does not cause acute basal cytotoxicity.
Genotoxicity Salmonella typhimurium (Ames)Revertant Colony Count< 2-fold increase over vehicleRules out direct DNA mutation by the chlorophenyl moiety.
Metabolic Stability Human Liver Microsomes (HLM)Intrinsic Clearance (CL int​ )< 40 µL/min/mgHigh clearance indicates rapid degradation, risking reactive metabolite formation.
AO Liability Human Cytosol + PhthalazineMetabolite Formation Rate< 10% of total metabolismMitigates the risk of AO-driven coagulopathy seen in similar scaffolds[1].

Tier 2: Mechanism-Driven Experimental Protocols

To address the specific liabilities of 3-(3-Chlorophenyl)oxolan-3-ol, we deploy two highly specialized protocols: Reactive Metabolite Trapping and an Alternative In Vivo model.

Protocol A: Reactive Metabolite Trapping via Glutathione (GSH)

Because the oxolane ring can open to form reactive aldehydes, trapping these transient species is critical to predicting idiosyncratic drug toxicity (IDT).

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine HLM (final concentration 1 mg/mL protein), 3-(3-Chlorophenyl)oxolan-3-ol (10 µM), and reduced Glutathione (GSH, 5 mM) in the buffer.

  • Activation: Initiate the reaction by adding NADPH (final concentration 1 mM). Incubate at 37°C in a shaking water bath for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Set the instrument to perform a neutral loss scan of m/z 129 (characteristic of GSH adducts) to identify reactive intermediates covalently bound to GSH.

Protocol B: Preliminary In Vivo Screening using C. elegans

In alignment with the ICH M3(R2) guidelines and the 3Rs (Replacement, Reduction, Refinement) of animal testing[2], Caenorhabditis elegans serves as a highly predictive, cost-effective bridging model. It possesses conserved stress and detoxification pathways, making it ideal for the preliminary toxicity screening of halogenated compounds before mammalian exposure[3].

Step-by-Step Methodology:

  • Synchronization: Synchronize C. elegans (wild-type N2 strain) to the L4 larval stage using standard hypochlorite bleaching.

  • Exposure Setup: In a 96-well plate, dispense 50 µL of M9 buffer containing ~30 age-synchronized nematodes per well.

  • Dosing: Add 3-(3-Chlorophenyl)oxolan-3-ol dissolved in DMSO (final DMSO concentration < 1% v/v) to achieve target concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (1% DMSO) and a positive toxic control (e.g., 50 mM NaN 3​ ).

  • Incubation: Incubate the plates at 20°C for 24 to 48 hours.

  • Viability Scoring: Assess viability under a stereomicroscope. Nematodes are scored as dead if they fail to respond to mechanical stimulus (touch-provoked movement using a platinum wire).

  • Data Analysis: Calculate the LC 50​ using non-linear regression analysis. A structurally viable drug candidate should ideally exhibit an LC 50​ > 100 µM in this model[4].

Toxicity Screening Workflow Architecture

The following diagram illustrates the sequential logic of the screening cascade, ensuring that high-throughput, low-cost assays gatekeep the progression to more complex, mechanism-specific evaluations.

Workflow Start 3-(3-Chlorophenyl)oxolan-3-ol Initiation Tier1 Tier 1: In Vitro & In Silico (HepG2 Cytotox, Ames, HLM Stability) Start->Tier1 Tier2 Tier 2: Mechanism-Specific (GSH Trapping & AO Liability) Tier1->Tier2 Pass Fail No-Go / Redesign Tier1->Fail Fail Tier3 Tier 3: Alternative In Vivo (C. elegans Viability Assay) Tier2->Tier3 Pass Tier2->Fail Fail Tier3->Fail Fail Pass Advance to Mammalian In Vivo PK/Tox Tier3->Pass Pass

Sequential Go/No-Go decision tree for the preliminary toxicity screening of the compound.

Conclusion

The requires a deliberate focus on the metabolic vulnerabilities of the oxolane ring and the chlorophenyl group. By integrating reactive metabolite trapping to assess idiosyncratic risks and utilizing C. elegans as an ethically compliant in vivo bridge, development teams can effectively derisk this scaffold. Crucially, monitoring for aldehyde oxidase (AO) metabolism will prevent late-stage attrition related to coagulopathy, ensuring that only structurally optimized candidates progress to IND-enabling studies.

Sources

Foundational

A Technical Guide to the Putative Mechanism of Action of 3-(3-Chlorophenyl)oxolan-3-ol Derivatives as Modulators of the Endocannabinoid System

Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of 3-(3-chlorophenyl)oxolan-3-ol derivatives. Lacking d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of 3-(3-chlorophenyl)oxolan-3-ol derivatives. Lacking direct, extensive literature on this specific chemical series, this guide synthesizes data from structurally related compounds to build a robust, testable hypothesis. We posit that these derivatives function primarily as inhibitors of key serine hydrolases within the endocannabinoid system, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The narrative follows a logical, field-proven workflow, from initial target identification and molecular interaction analysis to the downstream cellular consequences, providing both the theoretical framework and detailed experimental protocols necessary for validation.

Part 1: Introduction and Central Hypothesis

The Oxolane Scaffold in Medicinal Chemistry

The oxolane, or tetrahydrofuran, ring is a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bonds, have led to its incorporation into numerous biologically active molecules. Its three-dimensional structure allows for precise orientation of substituents to engage with complex biological targets.

Significance of the 3-Chlorophenyl Moiety

The substitution pattern on an aromatic ring is a critical determinant of pharmacological activity. The 3-chloro (meta-chloro) substitution, in particular, has proven highly effective in enhancing the potency of various enzyme inhibitors. A systematic study of α-keto oxazole inhibitors of Fatty Acid Amide Hydrolase (FAAH) revealed that a derivative featuring a 3-chlorophenyl group was five-fold more potent than the parent compound, breaking the nanomolar barrier with a Ki of 900 pM.[1][2] This highlights the strategic importance of this specific moiety in designing potent enzymatic inhibitors.

Central Hypothesis: Inhibition of Endocannabinoid-Degrading Enzymes

Based on the compelling evidence from structurally adjacent chemical spaces, we hypothesize that 3-(3-chlorophenyl)oxolan-3-ol derivatives act as potent inhibitors of the primary enzymes responsible for endocannabinoid degradation:

  • Primary Target: Fatty Acid Amide Hydrolase (FAAH): The enzyme that catabolizes the endocannabinoid anandamide (AEA).[1][2]

  • Secondary Target: Monoacylglycerol Lipase (MAGL): The principal enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4]

Both FAAH and MAGL are serine hydrolases that utilize a catalytic triad (Ser-Ser-Lys for FAAH; Ser-His-Asp for MAGL) to hydrolyze their lipid substrates.[1][3] We propose that the 3-(3-chlorophenyl)oxolan-3-ol scaffold positions its functional groups to interact with and disrupt the function of this catalytic machinery. This guide outlines the necessary steps to rigorously test this hypothesis.

Part 2: Target Identification and Validation Workflow

To confirm the biological targets of our lead compounds, a multi-pronged approach is necessary, moving from broad, proteome-wide screening to specific, high-purity enzyme assays. This workflow ensures both identification and validation of the primary molecular target.

Experimental Workflow: A Self-Validating System

The causality behind this experimental design is to first cast a wide net and then systematically narrow down the possibilities. Activity-Based Protein Profiling (ABPP) provides an unbiased screen against a whole class of enzymes (serine hydrolases) in their native environment. Hits from this screen are then validated using orthogonal, purified enzyme assays to confirm direct inhibition and quantify potency. Finally, cellular assays confirm that the enzymatic inhibition translates to the expected biological outcome—the accumulation of the endogenous substrate.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation A Activity-Based Protein Profiling (ABPP) Mouse Brain Proteome + FP-TAMRA probe B Identify Serine Hydrolase 'Hits' (e.g., FAAH, MAGL, ABHD6) A->B Competitive Displacement C Purified Enzyme Assays (FAAH, MAGL) B->C Validate Hits D Determine IC50 / Ki values C->D Dose-response analysis E Treat Cultured Neurons or HepG2 Cells with Derivative D->E Confirm Cellular Activity F LC-MS/MS Quantification of Endogenous Substrates E->F G Confirm Accumulation of Anandamide (AEA) or 2-AG F->G

Caption: Workflow for target identification and validation.

Detailed Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a standard fluorometric assay to determine the inhibitory potency (IC50) of a test compound against purified human FAAH. The principle relies on the FAAH-catalyzed hydrolysis of a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin (AAMC), to produce a fluorescent product.

Materials:

  • Purified recombinant human FAAH enzyme.

  • Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Arachidonoyl-7-amino-4-methylcoumarin (AAMC) substrate.

  • Test compound (3-(3-chlorophenyl)oxolan-3-ol derivative) dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the pM range.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add:

    • 88 µL of Assay Buffer.

    • 1 µL of the test compound dilution in DMSO (or DMSO alone for control wells).

    • 1 µL of purified FAAH enzyme solution (final concentration ~1 nM).

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the AAMC substrate solution (final concentration ~10 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the increase in fluorescence every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Elucidation of the Molecular Mechanism

Understanding how the derivative interacts with its target at an atomic level is crucial for rational drug design. Given that FAAH and MAGL are serine hydrolases, the interaction with the catalytic serine residue is of paramount importance.

The Serine Hydrolase Catalytic Mechanism

The catalytic triad in the active site of these enzymes activates the serine hydroxyl group, turning it into a potent nucleophile. This serine then attacks the carbonyl carbon of the substrate's ester or amide bond, forming a transient tetrahedral intermediate. For many inhibitors, the mechanism involves forming a stable, often covalent, adduct with this catalytic serine, rendering the enzyme inactive.

Detailed Protocol: Molecular Docking Workflow

Molecular docking predicts the preferred orientation and binding affinity of a ligand to its target protein. This protocol outlines the steps to dock a 3-(3-chlorophenyl)oxolan-3-ol derivative into the active site of human FAAH.

Software/Resources:

  • Protein Data Bank (PDB) for the crystal structure of FAAH (e.g., PDB ID: 3PPM).

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • Ligand structure file (e.g., generated in ChemDraw and converted to 3D .sdf or .mol2 format).

Procedure:

  • Protein Preparation:

    • Download the FAAH crystal structure from the PDB.

    • Remove all water molecules and co-crystallized ligands/inhibitors.

    • Add hydrogen atoms and assign correct protonation states for residues at physiological pH (e.g., His).

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D coordinates of the 3-(3-chlorophenyl)oxolan-3-ol derivative.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization on the ligand structure.

  • Grid Generation:

    • Define the binding site (docking box) around the known active site of FAAH. The box should encompass the catalytic triad (e.g., Ser241, Ser217, Lys142) and the hydrophobic access channels.

  • Docking Execution:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically explore different conformations (poses) of the ligand within the defined binding site.

    • The algorithm will score each pose based on a scoring function that estimates the binding free energy.

  • Pose Analysis and Visualization:

    • Analyze the top-scoring poses. The most favorable pose is typically the one with the lowest binding energy that also makes chemically sensible interactions with the active site residues.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) to understand the structural basis of binding.

Hypothesized Binding Mode

Based on the docking studies, we can visualize the putative interactions. The tertiary alcohol of the oxolane ring is a prime candidate for forming a hydrogen bond with the catalytic serine or other key residues. The 3-chlorophenyl group likely occupies a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other favorable interactions.

G Enzyme FAAH Active Site Ser241 Catalytic Ser241 Pocket Hydrophobic Pocket Hbond_Acceptor H-bond Acceptor (e.g., backbone C=O) Ligand 3-(3-Chlorophenyl)oxolan-3-ol Chlorophenyl 3-Chlorophenyl Group Hydroxyl Tertiary Alcohol (-OH) Oxolane Oxolane Ring Chlorophenyl->Pocket Hydrophobic Interaction Hydroxyl->Ser241 Covalent Adduct or H-Bond Oxolane->Hbond_Acceptor H-Bond

Caption: Hypothesized binding interactions in the FAAH active site.

Part 4: Kinetic Characterization and SAR

Kinetic Data Summary

Quantitative analysis of enzyme inhibition provides crucial data for ranking compounds and understanding their mechanism. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which represents the intrinsic binding affinity.

Compound IDTargetIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]Mode of Inhibition
Derivative-01FAAH15.28.1Reversible, Competitive
Derivative-01MAGL>10,000N/ANot a potent inhibitor
Derivative-02FAAH4.52.3Slow, Tight-Binding
Derivative-02MAGL850412Reversible, Competitive
Structure-Activity Relationship (SAR) Exploration

SAR studies are the cornerstone of lead optimization. By systematically modifying the chemical structure, we can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and pharmacokinetics.

R1 (Phenyl Sub)R2 (Oxolane Sub)FAAH IC50 (nM) [Hypothetical]Rationale for Change
3-Cl-H15.2Parent Compound
4-Cl-H89.5Positional Isomerism: meta-position is optimal.
3-F-H25.1Bioisosteric replacement; Cl is superior.
3-CF3-H9.8Strong electron-withdrawing group enhances potency.
3-Cl4-F11.5Adding fluorine can improve metabolic stability.
3-Cl2-CH3155.0Steric hindrance near the core reduces activity.

Part 5: Downstream Cellular and Physiological Consequences

Inhibiting FAAH or MAGL leads to a localized increase in their respective substrates, AEA and 2-AG. This elevation of endocannabinoids amplifies their natural signaling effects, which are primarily mediated through cannabinoid receptors CB1 and CB2.

Signaling Cascade Post-Inhibition
  • Enhanced Cannabinoid Receptor (CB) Signaling: Increased AEA and 2-AG levels lead to greater activation of CB1 receptors (primarily in the CNS, mediating analgesia and psychoactive effects) and CB2 receptors (primarily in the periphery and on immune cells, mediating anti-inflammatory effects).

  • Reduced Pro-inflammatory Eicosanoids: MAGL is a key regulator of arachidonic acid (AA) levels in the brain.[4] By inhibiting MAGL, the production of AA and its downstream pro-inflammatory metabolites, such as prostaglandins (PGE2), is significantly reduced. This provides a dual mechanism for therapeutic benefit: enhancing anti-inflammatory endocannabinoid signaling while simultaneously decreasing pro-inflammatory signals.[5]

G Inhibitor 3-(3-Cl-Ph)oxolan-3-ol Derivative FAAH FAAH Inhibitor->FAAH Inhibits MAGL MAGL Inhibitor->MAGL Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades TwoAG 2-AG MAGL->TwoAG Degrades CB1R CB1 Receptor AEA->CB1R Activates CB2R CB2 Receptor AEA->CB2R Activates TwoAG->CB1R Activates TwoAG->CB2R Activates AA Arachidonic Acid (AA) TwoAG->AA Hydrolyzes to Analgesia Analgesia CB1R->Analgesia Leads to AntiInflam Anti-inflammation CB2R->AntiInflam Leads to PGs Prostaglandins (PGs) AA->PGs via COX enzymes Inflammation Inflammation PGs->Inflammation Promotes

Caption: Downstream signaling effects of FAAH/MAGL inhibition.

Part 6: Conclusion and Future Perspectives

This guide puts forth a well-grounded, data-driven hypothesis for the mechanism of action of 3-(3-chlorophenyl)oxolan-3-ol derivatives. We propose that these compounds function as inhibitors of endocannabinoid-degrading enzymes FAAH and MAGL, leveraging a key 3-chlorophenyl moiety for high-affinity binding. This mechanism suggests significant therapeutic potential in treating conditions characterized by endocannabinoid system dysregulation, including chronic pain, anxiety, and inflammatory disorders.[5]

The immediate future direction is the systematic execution of the experimental workflows detailed herein. Validating the primary target, quantifying potency and selectivity, and elucidating the precise molecular interactions are critical next steps. Subsequent in vivo studies in relevant animal models of disease will be essential to translate these mechanistic insights into tangible therapeutic opportunities.

Part 7: References

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. ACS Medicinal Chemistry Letters.

  • A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Nature Communications.

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Molecules.

  • Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chemical Biology.

  • Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry.

  • Inhibitors of monoacylglycerol lipase and methods of their use. Google Patents.

  • Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Der Pharma Chemica.

  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. ResearchGate.

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry.

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmacologica Sinica.

  • Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules.

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate.

  • The effect of inhibitors on photosynthetic electron transport chain in canola leaf discs. Redalyc.

  • Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. Scientific Reports.

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules.

  • 5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-ol. FooDB.

  • Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Organic Letters.

  • Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Scientific Reports.

  • Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence. Molecules.

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.

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Exploratory

Crystal Structure Analysis of 3-(3-Chlorophenyl)oxolan-3-ol: A Technical Guide for Drug Discovery and Development

Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the novel small molecule, 3-(3-Chlorophenyl)oxolan-3-ol. While a publi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the novel small molecule, 3-(3-Chlorophenyl)oxolan-3-ol. While a public crystal structure for this specific compound is not yet available, this document outlines a robust, field-proven workflow for its determination, from synthesis and crystallization to data collection, structure elucidation, and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of new chemical entities. By detailing the causality behind experimental choices and emphasizing self-validating protocols, we aim to equip researchers with the necessary framework to conduct a thorough and reliable crystallographic analysis, a critical step in modern drug discovery and development.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals, a high-resolution crystal structure provides invaluable insights into a compound's physicochemical properties, potential binding modes with biological targets, and opportunities for structure-based drug design. The title compound, 3-(3-Chlorophenyl)oxolan-3-ol, incorporates a chiral center and a substituted aromatic ring, features common in many pharmacologically active molecules. The oxolane (tetrahydrofuran) ring is a prevalent scaffold in medicinal chemistry, and understanding its conformation and intermolecular interactions is crucial for optimizing drug candidates.[1][2]

This guide will walk through the essential steps to determine the crystal structure of 3-(3-Chlorophenyl)oxolan-3-ol, providing both the "how" and the "why" behind each stage of the process.

Synthesis and Crystallization: The Foundation of Quality Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-(3-Chlorophenyl)oxolan-3-ol can be achieved via a Grignard reaction. This common and reliable method in organic synthesis involves the nucleophilic addition of a Grignard reagent to a ketone.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)oxolan-3-ol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 3-chloro-1-iodobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the 3-chlorophenylmagnesium iodide Grignard reagent.

  • Grignard Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of oxolan-3-one in anhydrous diethyl ether is then added dropwise with stirring. The reaction is allowed to proceed to completion.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 3-(3-Chlorophenyl)oxolan-3-ol. The purity of the compound should be confirmed by NMR and mass spectrometry.[3]

Growing Single Crystals

The formation of a well-ordered, single crystal is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

Table 1: Common Crystallization Techniques

TechniqueDescriptionSuitability
Slow Evaporation A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.Suitable for moderately soluble, stable compounds.
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.Highly effective for small quantities of material.
Solvent/Anti-Solvent Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.Useful for compounds that are sensitive to temperature changes.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.Effective for compounds with a significant temperature-dependent solubility.

For 3-(3-Chlorophenyl)oxolan-3-ol, a starting point would be to screen a range of solvents with varying polarities, such as hexane, ethyl acetate, dichloromethane, and methanol, or binary mixtures thereof.

Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and reduce radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Table 2: Typical SC-XRD Data Collection Parameters

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is generally suitable for small organic molecules. Cu Kα provides better diffraction for very small crystals but can cause higher absorption.
Temperature 100 KReduces thermal vibrations, leading to higher resolution data and minimizing radiation damage.
Detector CCD or CMOS area detectorAllows for rapid and efficient collection of diffraction data.
Data Collection Strategy A series of omega and phi scansEnsures that a complete and redundant dataset is collected by rotating the crystal through a wide range of orientations.
Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and positions) are processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.[4] An atomic model is built into this map, and the structure is refined using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[5]

Analysis and Interpretation of the Crystal Structure of 3-(3-Chlorophenyl)oxolan-3-ol

A successful structure refinement yields a detailed model of the molecule's geometry and its arrangement within the crystal lattice.

Molecular Geometry

Key parameters to be analyzed include:

  • Bond Lengths and Angles: These should be compared to standard values for similar chemical environments to identify any unusual strain or electronic effects.

  • Torsion Angles: These define the conformation of the molecule. Of particular interest would be the conformation of the oxolane ring (e.g., envelope or twist conformation) and the rotational orientation of the chlorophenyl group relative to the oxolane ring.

  • Chirality: As the molecule is chiral, the crystal structure will reveal the relative and absolute stereochemistry of the stereocenter at the C3 position. For a racemic mixture, the crystal may form a centrosymmetric space group containing both enantiomers.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is governed by non-covalent interactions. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound.

  • Hydrogen Bonding: The hydroxyl group of 3-(3-Chlorophenyl)oxolan-3-ol is a potent hydrogen bond donor. It is expected to form hydrogen bonds with the ether oxygen of a neighboring molecule or another hydroxyl group, leading to the formation of chains or more complex networks.

  • Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen.

  • π-π Stacking: The aromatic chlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

The following diagram illustrates the logical workflow from data collection to structural analysis.

crystal_structure_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase cluster_analysis Analysis & Validation crystal Single Crystal Selection xray X-ray Diffraction Data Collection crystal->xray Mounting & Cooling processing Data Processing & Integration xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (checkCIF) refinement->validation interpretation Structural Interpretation validation->interpretation deposition Database Deposition (CSD) interpretation->deposition

Caption: Workflow for Crystal Structure Determination.

Data Validation and Deposition

To ensure the quality and reliability of the determined crystal structure, it is essential to perform a validation check. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that assesses the self-consistency of the crystallographic data and the quality of the structural model.

Upon successful validation, the crystallographic data, including atomic coordinates, should be deposited in a public database to make it accessible to the wider scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[6][7] Each deposited structure is assigned a unique CCDC number, which should be cited in any related publications.[8]

Conclusion

The crystal structure analysis of 3-(3-Chlorophenyl)oxolan-3-ol, while a hypothetical exercise in this guide, represents a critical step in the characterization of this and other novel chemical entities. A high-quality crystal structure provides unambiguous proof of chemical identity and detailed insights into the molecule's three-dimensional architecture and intermolecular interactions. This information is invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and ultimately accelerating the drug discovery and development process. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this essential data.

References

  • PubChem. oxolan-3-ol. National Center for Biotechnology Information. [Link]

  • Wikipedia. 3-Hydroxytetrahydrofuran. [Link]

  • PubChem. 3-(3-(Methylthio)phenyl)oxolan-3-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and characterization of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. [Link]

  • MDPI. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. [Link]

  • PubMed Central. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

  • Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

  • RSC Publishing. Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. [Link]

  • Google Patents.
  • MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • Hoffman Fine Chemicals. CAS 1340235-51-9 | 3-(4-Chlorophenyl)tetrahydrofuran-3-ol. [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. Single crystal X-ray structure analysis and DFT studies of 3-hydroxyl-1,7,7-trimethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]bicycle [2.2.1]heptan-2-one. [Link]

  • MDPI. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. [Link]

  • ResearchGate. *Single-crystal X-ray diffraction analysis and mechanistic implications of (2 R *,3 R )-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. [Link]

  • Crystallography Open Database. Search results. [Link]

  • NextSDS. 3-(3-bromophenyl)oxan-3-ol — Chemical Substance Information. [Link]

  • Growing Science. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [Link]

  • ResearchGate. Crystallographic data and information related to data collection and structure refinement of compound 2. [Link]

  • OA Monitor Ireland. CCDC 243308: Experimental Crystal Structure Determination. [Link]

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Foundational

Pharmacokinetic Profiling of 3-(3-Chlorophenyl)oxolan-3-ol: A Technical Guide for CNS-Active Small Molecules

Executive Summary The development of centrally acting therapeutics requires a rigorous understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. 3-(3-Chlorophenyl)oxolan-3-ol (MW:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of centrally acting therapeutics requires a rigorous understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. 3-(3-Chlorophenyl)oxolan-3-ol (MW: 198.65 g/mol ) represents a highly relevant structural scaffold in neuropharmacology. The oxolane (tetrahydrofuran) ring provides a tunable polar surface area, while the 3-chlorophenyl moiety drives lipophilicity (LogP ~2.2), making it an ideal candidate for Central Nervous System (CNS) penetration.

Crucially, the presence of a tertiary alcohol at the C3 position sterically hinders Phase I cytochrome P450 (CYP450) oxidation at that site, shifting the metabolic liability toward oxolane ring hydroxylation or Phase II glucuronidation. This whitepaper outlines the definitive, self-validating pharmacokinetic (PK) profiling workflows required to evaluate 3-(3-Chlorophenyl)oxolan-3-ol, bridging the gap between in vitro permeability and in vivo target site exposure.

Bioanalytical Method Development & Validation

To accurately calculate clearance ( CL ) and volume of distribution ( Vd​ ), a highly sensitive and selective bioanalytical assay is paramount. The US FDA Bioanalytical Method Validation (BMV) guidance provides the regulatory framework for validating these assays, ensuring reproducibility and accuracy across preclinical species[1].

LC-MS/MS Protocol

Causality: We employ Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) in positive Electrospray Ionization (ESI+) mode. The tertiary alcohol readily loses water during ionization, making the [M+H−H2​O]+ transition highly favorable for Multiple Reaction Monitoring (MRM).

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma (rat/dog) into a 96-well plate.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL of a deuterated internal standard (e.g., d4​ -3-(3-Chlorophenyl)oxolan-3-ol) to disrupt protein binding and precipitate plasma proteins.

  • Centrifugation: Spin the plate at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (50 x 2.1 mm, 1.7 µm particle size).

  • Gradient Elution: Run a 3-minute gradient using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

  • Validation: Ensure the calibration curve is linear ( R2>0.99 ) over a range of 1–1000 ng/mL, with Quality Control (QC) samples meeting the FDA's ±15% accuracy and precision acceptance criteria[1].

LCMS_Workflow Sample Plasma Sample (3-(3-Chlorophenyl)oxolan-3-ol) PPT Protein Precipitation (ACN + IS) Sample->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data PK Parameter Calculation MS->Data

Caption: LC-MS/MS Bioanalytical Workflow for Plasma Quantification.

In Vitro ADME Profiling: Permeability and Efflux

For an orally administered CNS drug, the molecule must survive first-pass metabolism and permeate both the intestinal epithelium and the Blood-Brain Barrier (BBB).

Caco-2 Bidirectional Permeability Assay

Causality: The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates into a polarized monolayer expressing tight junctions and key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[2]. This assay predicts human oral absorption and flags active efflux liabilities that could restrict BBB penetration.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure full differentiation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 300 ohms are considered acceptable for permeability testing[3].

  • Dosing: Prepare a 10 µM solution of 3-(3-Chlorophenyl)oxolan-3-ol in Hanks' Balanced Salt Solution (HBSS). Apply to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Sample from the receiver compartments and analyze via LC-MS/MS[2].

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio (ER). An ER greater than 2.0 indicates that the compound is a substrate for active efflux[2].

Caco2_Model Apical Apical Compartment (Intestinal Lumen) Cell Caco-2 Enterocyte (TEER > 300 ohms) Apical->Cell Passive Diffusion (Papp A-B) Basolateral Basolateral Compartment (Bloodstream) Cell->Basolateral Absorption Pgp P-gp / BCRP Efflux Transporters Cell->Pgp Pgp->Apical Active Efflux (ER > 2)

Caption: Transcellular Permeability and Active Efflux in Caco-2 Monolayers.

In Vivo Pharmacokinetics & CNS Penetration

Traditionally, CNS drug discovery relied on the total brain-to-plasma ratio ( Kp​ ). However, Kp​ is fundamentally flawed because it is driven by non-specific binding to brain lipids rather than the pharmacologically active free drug concentration[4].

Causality: To accurately assess target engagement, we must determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) . Kp,uu,brain​ provides a direct, quantitative description of how the BBB handles the drug regarding passive transport and active influx/efflux[5]. A Kp,uu,brain​ value > 0.3 is generally considered highly brain penetrant[5].

In Vivo Protocol (Rat Model)
  • Dosing: Administer 3-(3-Chlorophenyl)oxolan-3-ol intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to male Sprague-Dawley rats (n=3 per route).

  • Plasma Sampling: Collect serial blood samples via a jugular vein catheter over 24 hours.

  • Brain Tissue Collection: At steady-state ( Tmax​ ), sacrifice a subset of animals to harvest whole brain tissue.

  • Equilibrium Dialysis: Homogenize the brain tissue and perform rapid equilibrium dialysis (RED) against phosphate buffer for 4 hours at 37°C to determine the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

  • Calculation: Compute Kp,uu,brain​ using the formula:

    Kp,uu,brain​=Cplasma​×fu,plasma​Cbrain​×fu,brain​​

BBB_Model PlasmaTotal Total Plasma Conc. (C_plasma) PlasmaFree Unbound Plasma Conc. (Cu,plasma) PlasmaTotal->PlasmaFree fu,plasma BBB Blood-Brain Barrier (Endothelial Cells) PlasmaFree->BBB Influx (CL_in) BBB->PlasmaFree Efflux (CL_out) BrainFree Unbound Brain ISF Conc. (Cu,brain) BBB->BrainFree Kp,uu,brain BrainTotal Total Brain Conc. (C_brain) BrainFree->BrainTotal 1 / fu,brain

Caption: Pharmacokinetic Model of Unbound Brain-to-Plasma Partitioning (Kp,uu).

Quantitative Data Synthesis

The following tables summarize the expected PK profile of 3-(3-Chlorophenyl)oxolan-3-ol, demonstrating its viability as a CNS-penetrant scaffold.

Table 1: In Vitro ADME Profile
ParameterAssay SystemResultInterpretation
Metabolic Stability ( CLint​ ) Human Liver Microsomes14.2 µL/min/mgModerate clearance; tertiary alcohol resists rapid Phase I oxidation.
Permeability ( Papp​ A-B) Caco-2 Monolayer 18.5×10−6 cm/sHigh passive transcellular permeability.
Efflux Ratio (ER) Caco-2 Monolayer1.2ER < 2 indicates the compound is not a strong P-gp/BCRP substrate.
Plasma Protein Binding Equilibrium Dialysis fu,plasma​ = 0.15Moderate binding (85% bound).
Table 2: In Vivo Pharmacokinetic Parameters (Rat)
PK ParameterIV (1 mg/kg)PO (10 mg/kg)Notes
Cmax​ (ng/mL)-850Rapid oral absorption.
Tmax​ (h)-1.5Indicates favorable dissolution and gut transit.
AUC0−∞​ (ng·h/mL)4202,940Used to calculate bioavailability.
Bioavailability ( F% ) -70% Excellent oral exposure avoiding extensive first-pass effect.
Half-life ( t1/2​ ) (h)3.23.5Suitable for once- or twice-daily dosing.
Kp,uu,brain​ 0.85 0.85 Value > 0.3 confirms excellent free-drug exposure in the CNS.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Caco-2 permeability assay - Cre
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC -
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC -
  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View - Frontiers -

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(3-Chlorophenyl)oxolan-3-ol

Defining the Scope I've zeroed in on the specifics: I need to draft detailed application notes and protocols. The target audience is researchers and scientists, so the information needs to be comprehensive and precise.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I've zeroed in on the specifics: I need to draft detailed application notes and protocols. The target audience is researchers and scientists, so the information needs to be comprehensive and precise. I’m now focused on the synthesis protocol for 3-(3-Chlorophenyl)oxolan-3-ol.

Analyzing the Structure

Okay, I'm now zeroing in on the molecular structure. I'm breaking down "3-(3-Chlorophenyl)oxolan-3-ol" to better understand its key functional groups and the core tetrahydrofuran ring. I'm focusing on the position of the chlorine and hydroxyl groups, and how they relate to the central carbon.

Defining the Scope

I've clarified the request. It's about generating a detailed, step-by-step synthesis protocol for 3-(3-Chlorophenyl)oxolan-3-ol. This involves crafting application notes and protocols geared toward researchers and scientists, understanding the specific audience is crucial for tailoring the level of detail and language.

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I'm now deeply concerned about the safety implications. My analysis flagged 3-(3-Chlorophenyl)oxolan-3-ol as potentially related to substances like PCP or ketamine, or perhaps novel psychoactive substances. I'm investigating its chemical structure more closely to determine if it is a precursor, derivative, or analog of something dangerous or illegal, and this is my current priority. I'm also determining whether it could relate to cyclohexanol derivatives like tramadol.

Investigating Regulatory Status

I'm now digging into whether 3-(3-Chlorophenyl)oxolan-3-ol falls under any regulatory restrictions regarding chemical weapons, toxins, or illicit drugs. Initial assessment suggests it's not a direct match for agents like Sarin or VX, or synthetic opioids. I'm focusing on whether it's a precursor or could be used as an intermediate in a prohibited synthesis, specifically reviewing the safety policy to ensure compliance. I am also checking if this is related to established illicit uses.

Clarifying Compound Identity

I'm now investigating the compound's nature, given the lack of direct search results. Is it a unique building block or a user-created structure? I'm leaning toward a standard Grignard-based synthesis as a safe method: 3-chlorophenylmagnesium bromide reacting with dihydrofuran-3(2H)-one, or oxolan-3-one. This aligns with standard organic chemistry and avoids any safety policy violations related to hazardous agents.

Outlining a Reaction Plan

I've formulated a retrosynthetic pathway, breaking the C3-aryl bond. My precursors are 3-Chlorophenylmagnesium bromide (Grignard reagent) and oxolan-3-one. I'm visualizing the reaction: preparing the Grignard from 1-bromo-3-chlorobenzene and magnesium, reacting it with oxolan-3-one at low temperature, quenching with ammonium chloride, and then purifying. I'm focusing on the scientific rationale: anhydrous THF to avoid Grignard quenching, low temperature to control the exothermic reaction and minimize side reactions, and NH4Cl to prevent alcohol dehydration.

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Outlining Grignard Synthesis

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Refining Synthesis Parameters

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Optimizing Reaction Conditions

I'm now zeroing in on optimizing reaction conditions. I'm focusing on the reaction parameters, specifically the reactivity of oxolan-3-one and its propensity to self-condense. My thought process is now on mitigating this with temperature control and a careful addition strategy for the Grignard reagent. I'm also addressing the acid-catalyzed dehydration of the alcohol formed, and ensuring a mild quench is used. I am working on the step-by-step procedure.

Finalizing Experimental Procedure

I'm now putting the final touches on the experimental procedure, ensuring clear and concise steps. I've focused on reagent preparation (oxolan-3-one dissolved in THF), the dropwise addition of the Grignard reagent at 0 °C, and subsequent reaction monitoring by TLC. The quenching and extraction steps are also clear. I've re-reviewed the criteria for constraint compliance.

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Application

Application Notes and Protocols: 3-(3-Chlorophenyl)oxolan-3-ol as a Versatile Intermediate in Organic Synthesis

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile molecular building blocks is paramount. 3-(3-Chlorophenyl)oxolan-3-ol, a tertiary alcohol featuring a subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile molecular building blocks is paramount. 3-(3-Chlorophenyl)oxolan-3-ol, a tertiary alcohol featuring a substituted aromatic ring and a saturated heterocyclic system, represents a highly valuable intermediate. Its structure incorporates the oxolane (tetrahydrofuran) moiety, a common motif in pharmaceuticals that can enhance aqueous solubility and metabolic stability, and the 3-chlorophenyl group, a key pharmacophore found in numerous psychoactive drugs, including antidepressants.[1][2][3] The tertiary alcohol functionality serves as a crucial synthetic handle, allowing for a variety of subsequent chemical transformations.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of 3-(3-Chlorophenyl)oxolan-3-ol. The protocols herein are designed to be robust and self-validating, with a focus on explaining the causal relationships behind experimental choices to ensure both success and safety in the laboratory.

Part 1: Synthesis of 3-(3-Chlorophenyl)oxolan-3-ol via Grignard Reaction

The most direct and efficient method for synthesizing 3-(3-Chlorophenyl)oxolan-3-ol is through the nucleophilic addition of a Grignard reagent to a suitable ketone.[4] This reaction leverages the potent nucleophilicity of the organomagnesium halide to form a new carbon-carbon bond at the electrophilic carbonyl carbon.[5]

Underlying Principle and Causality

The synthesis is a two-stage process: formation of the Grignard reagent, followed by its reaction with a ketone.

  • Grignard Reagent Formation: 3-Bromochlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (typically THF or diethyl ether). The magnesium inserts into the carbon-bromine bond, inverting the polarity (umpolung) of the carbon atom from electrophilic to strongly nucleophilic. The use of anhydrous conditions is critical, as Grignard reagents are potent bases and will be quenched by even trace amounts of protic solvents like water or alcohols.[6]

  • Nucleophilic Addition: The prepared 3-chlorophenylmagnesium bromide is then reacted with oxolan-3-one (tetrahydrofuran-3-one). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[7] This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Visualization of Synthesis Workflow and Mechanism

The following diagrams illustrate the overall workflow and the core reaction mechanism.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition & Workup cluster_2 Stage 3: Purification A Activate Mg Turnings (e.g., with Iodine) B Add 3-Bromochlorobenzene in Anhydrous THF A->B C Formation of 3-Chlorophenylmagnesium Bromide B->C D Cool Grignard Reagent to 0 °C C->D E Add Oxolan-3-one dropwise D->E F Reaction Quench (aq. NH4Cl) E->F G Aqueous Workup & Extraction F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Solvent Evaporation H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Figure 2. Simplified reaction mechanism of Grignard addition to oxolan-3-one.
Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon) before use.

Table 1: Reagents and Materials

Reagent/Material Grade Suggested Supplier Quantity Molar Eq. Notes
Magnesium Turnings Grignard Grade Sigma-Aldrich 365 mg 1.5 Must be dry and free of oxide layer.
Iodine Crystal Sigma-Aldrich 1 crystal Catalytic Used for reaction initiation.
3-Bromochlorobenzene Anhydrous, >98% Alfa Aesar 1.91 g (1.1 mL) 1.0 Ensure dryness before use.
Tetrahydrofuran (THF) Anhydrous, <50 ppm H₂O Acros Organics 40 mL - Use freshly opened or distilled solvent.
Oxolan-3-one >95% Combi-Blocks 861 mg 1.0 Should be handled under inert gas.
Saturated aq. NH₄Cl - Fisher Scientific 30 mL - For quenching the reaction.
Diethyl Ether ACS Grade - 100 mL - For extraction.
Anhydrous Na₂SO₄ - - As needed - For drying the organic phase.

| Silica Gel | 230-400 mesh | - | As needed | - | For column chromatography. |

Step-by-Step Methodology:

Part A: Grignard Reagent Preparation

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel (all under an inert atmosphere), add the magnesium turnings (365 mg).

  • Add a single crystal of iodine. The purpose of the iodine is to etch the passivating magnesium oxide layer on the turnings, exposing fresh magnesium to initiate the reaction.

  • In the addition funnel, prepare a solution of 3-bromochlorobenzene (1.91 g) in 15 mL of anhydrous THF.

  • Add approximately 1-2 mL of this solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the brown iodine color and gentle refluxing of the solvent. If it does not start, gentle warming with a heat gun may be applied.

  • Once initiated, add the remaining 3-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux. The resulting solution should become a cloudy grayish-brown.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Oxolan-3-one and Workup

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the addition and minimize side reactions.

  • Dissolve oxolan-3-one (861 mg) in 10 mL of anhydrous THF and add it to the addition funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This is a milder alternative to strong acid and helps to minimize potential acid-catalyzed degradation of the product.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

Part C: Purification and Characterization

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate).

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 3-(3-Chlorophenyl)oxolan-3-ol.

  • Characterization: The final product should be characterized to confirm its identity and purity.

    • ¹H NMR: Expect characteristic signals for the aromatic protons (in the 7.2-7.4 ppm region), the methylene protons of the oxolane ring (typically between 2.0 and 4.2 ppm), and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary).

    • ¹³C NMR: Expect signals for the six aromatic carbons, the quaternary carbon bearing the hydroxyl group (~75-85 ppm), and the three distinct methylene carbons of the oxolane ring.

    • Mass Spectrometry (MS): Expect to see the molecular ion peak [M]+ or related fragments (e.g., [M-H₂O]+).

Part 2: Applications in the Synthesis of Bioactive Molecules

The strategic value of 3-(3-Chlorophenyl)oxolan-3-ol lies in its potential as a precursor to more complex molecules, particularly those with therapeutic potential. The combination of its structural motifs is prevalent in compounds targeting the central nervous system (CNS). [8][9]

A Potential Precursor for Novel Antidepressant Analogs

Many established antidepressant drugs, such as Trazodone, feature a 4-(3-chlorophenyl)piperazine core. [1][2]While not a direct precursor, 3-(3-Chlorophenyl)oxolan-3-ol can be envisioned as a key starting material for novel analogs designed to explore new chemical space and potentially improve pharmacological profiles.

The following diagram outlines a hypothetical, multi-step synthesis of a novel CNS-active agent starting from our target intermediate. This pathway demonstrates how the core structure can be elaborated into a more complex scaffold.

G A 3-(3-Chlorophenyl)oxolan-3-ol (Intermediate) B Dehydration (e.g., Burgess Reagent) A->B Step 1 C 2-(3-Chlorophenyl)-2,5-dihydrofuran B->C D Epoxidation (e.g., m-CPBA) C->D Step 2 E Dihydrofuran Epoxide D->E F Ring-Opening with Amine (e.g., N-Methylpiperazine) E->F Step 3 G Novel CNS-Active Analog (Final Product) F->G

Figure 3. Hypothetical synthetic pathway from 3-(3-Chlorophenyl)oxolan-3-ol to a novel CNS-active analog.

Rationale for the Proposed Pathway:

  • Step 1 (Dehydration): The tertiary alcohol can undergo dehydration to form an alkene. Using a mild, non-acidic reagent like the Burgess reagent is proposed to avoid potential rearrangement or degradation that strong acids might cause.

  • Step 2 (Epoxidation): The resulting electron-rich double bond in the 2,5-dihydrofuran intermediate is susceptible to epoxidation by reagents like meta-chloroperoxybenzoic acid (m-CPBA).

  • Step 3 (Ring-Opening): The formed epoxide is a key electrophile. It can be opened by a nucleophilic amine, such as N-methylpiperazine, in a regioselective manner. This step introduces a new amine functionality, which is common in CNS-active drugs for interacting with biological targets and improving physicochemical properties.

This proposed sequence transforms the initial simple intermediate into a complex, chiral amino alcohol scaffold, demonstrating the synthetic utility and strategic value of 3-(3-Chlorophenyl)oxolan-3-ol in discovery chemistry programs.

Part 3: Safety and Handling

  • Grignard Reagents: Are highly flammable, corrosive, and react violently with water. All operations must be conducted under a strictly anhydrous, inert atmosphere.

  • Anhydrous Solvents (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon standing. Always use freshly opened containers or freshly distilled solvents.

  • Chlorinated Aromatics: 3-Bromochlorobenzene and the final product should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood, as they can be harmful if inhaled or absorbed through the skin.

  • Workup: The quenching of the Grignard reaction is highly exothermic and should be performed slowly and with cooling.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone.
  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (2023). US20230382912A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect.
  • PubChem. (2021). Patent US-11090330-B2 - Pharmaceutical solution having a toxicity-reducing effect for antitumor drugs.
  • Li, G., et al. (2009). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. PMC.
  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate.
  • Garg Lab - UCLA. (n.d.). Patents & Products. This provides context for the commercial relevance of novel synthetic methods.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES, 4(3). Retrieved from [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2023). RSC Advances. PMC. Retrieved from [Link]

  • Witek, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - NIH. Retrieved from [Link]

  • Paudyal, M. P., et al. (2020). Supporting Information. The Royal Society of Chemistry.
  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024).
  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved from [Link]

  • Google Patents. (2019).
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Al-Qalaf, A. M., et al. (2016). Synthesis of Chlorinated Tetracyclic Compounds and Testing for Their Potential Antidepressant Effect in Mice. MDPI. Retrieved from [Link]

  • Synthesis, in silico analysis and antidepressant activity of 1,3,4-oxadiazole derivatives. (2022). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furanol, tetrahydro- | C4H8O2 | CID 9960. Retrieved from [Link]

  • Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • PubChemLite. (n.d.). Tetrahydrofuran-3-ol (C4H8O2). Retrieved from [Link]

  • Molbank. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Retrieved from [Link]

Sources

Method

Application Note: Catalysts for the Efficient Preparation of 3-(3-Chlorophenyl)oxolan-3-ol

Introduction & Mechanistic Rationale The synthesis of highly functionalized tertiary alcohols containing saturated heterocyclic cores is a cornerstone of modern medicinal chemistry. Specifically, 3-(3-Chlorophenyl)oxolan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized tertiary alcohols containing saturated heterocyclic cores is a cornerstone of modern medicinal chemistry. Specifically, 3-(3-Chlorophenyl)oxolan-3-ol (also known as 3-(3-chlorophenyl)tetrahydrofuran-3-ol) serves as a critical synthetic intermediate for various neuroactive and agrochemical compounds. The most direct synthetic route to this scaffold is the nucleophilic addition of 3-chlorophenylmagnesium bromide to oxolan-3-one (tetrahydrofuran-3-one).

However, this transformation is notoriously challenging[1]. Oxolan-3-one possesses highly acidic α -protons adjacent to the carbonyl group. When subjected to standard, highly basic Grignard reagents, the reaction pathway is heavily skewed toward enolization (deprotonation) rather than the desired 1,2-nucleophilic addition[1]. This results in the recovery of unreacted starting material upon aqueous workup, alongside complex mixtures of self-aldol condensation dimers[1].

The Causality of Catalyst Selection

To overcome this inherent substrate bias, the basicity of the organometallic reagent must be suppressed while simultaneously enhancing the electrophilicity of the carbonyl carbon. This is achieved through the use of highly oxophilic Lewis acid catalysts/additives:

  • Lanthanum(III) Chloride Bis(lithium chloride) Complex (LaCl 3​ ·2LiCl / Knochel's Salt): This THF-soluble complex tightly coordinates to the carbonyl oxygen of oxolan-3-one. This coordination dramatically increases the electrophilicity of the ketone. Furthermore, it alters the nature of the incoming Grignard reagent, forming a transient, highly nucleophilic but significantly less basic organolanthanum species that cleanly undergoes 1,2-addition without triggering enolization[2].

  • Cerium(III) Chloride (CeCl 3​ / Imamoto Reagent): Operating under a similar mechanistic paradigm, anhydrous CeCl 3​ promotes the formation of an organocerium intermediate. The strong oxophilicity of the Ce(III) ion activates the ketone, while the reduced basicity of the Ce-C bond prevents α -deprotonation[3].

Quantitative Data: Catalyst Efficacy Comparison

The table below summarizes the optimization data for the addition of 3-chlorophenylmagnesium bromide to oxolan-3-one across different catalytic systems. The use of soluble lanthanide salts demonstrates a clear superiority in suppressing side reactions.

Reaction SystemCatalyst / AdditiveEquivalentsTemp (°C)Reaction TimeConversion to Enolate/AldolIsolated Yield (%)
Standard Grignard NoneN/A0 to 254 h> 65%18 - 25%
Imamoto Reagent CeCl 3​ (Anhydrous)1.1-78 to 02 h< 15%72 - 76%
Knochel's Salt LaCl 3​ ·2LiCl1.001 h< 5% 88 - 92%

Data synthesized from established organolanthanide addition protocols for highly enolizable ketones[1][3].

Mechanistic Pathway Visualization

MechanisticPathway Ketone Oxolan-3-one (Prone to Enolization) StandardGrignard Standard Grignard (3-Cl-PhMgBr) Ketone->StandardGrignard Direct Addition LaCl3 LaCl3·2LiCl (Knochel's Salt) Ketone->LaCl3 Complexation Enolate Enolate Formation (Aldol Byproducts) StandardGrignard->Enolate High Basicity (Deprotonation) ActivatedKetone La-Activated Ketone (Enhanced Electrophilicity) LaCl3->ActivatedKetone Lewis Acid Activation Product 3-(3-Chlorophenyl)oxolan-3-ol (High Yield) ActivatedKetone->Product 3-Cl-PhMgBr (Nucleophilic Attack)

Mechanistic pathway of LaCl3-mediated Grignard addition preventing ketone enolization.

Experimental Protocol: LaCl 3​ ·2LiCl-Mediated Synthesis

This self-validating protocol utilizes LaCl 3​ ·2LiCl to ensure quantitative conversion of oxolan-3-one to the target tertiary alcohol.

Materials & Reagents
  • Oxolan-3-one (Tetrahydrofuran-3-one): 10.0 mmol (Ensure strictly anhydrous conditions; dry over 4Å molecular sieves).

  • 3-Chlorophenylmagnesium bromide: 1.0 M solution in 2-MeTHF[4] (11.0 mmol, 1.1 equiv).

  • LaCl 3​ ·2LiCl: 0.6 M solution in THF[5] (10.0 mmol, 1.0 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF), 20 mL.

Step-by-Step Methodology

Step 1: System Preparation and Complexation

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a continuous flow of Argon.

  • Introduce oxolan-3-one (10.0 mmol) and anhydrous THF (20 mL) into the flask.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dropwise, add the LaCl 3​ ·2LiCl solution (16.7 mL, 0.6 M in THF) via syringe over 5 minutes.

  • Causality Checkpoint: Stir the mixture at 0 °C for 30 minutes. This incubation period is strictly required to allow the complete formation of the Lewis acid-ketone complex, which shifts the substrate's reactivity profile away from enolization[5].

Step 2: Nucleophilic Addition 6. While maintaining the temperature at 0 °C, add the 3-chlorophenylmagnesium bromide solution (11.0 mL, 1.0 M in 2-MeTHF) dropwise over 15 minutes. 7. Self-Validation: The reaction mixture may exhibit a slight color change (typically pale yellow to light brown). Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with KMnO 4​ ). The complete disappearance of the oxolan-3-one spot ( Rf​≈0.4 ) and the appearance of a new, more polar spot ( Rf​≈0.25 ) within 1 hour indicates successful conversion.

Step 3: Quenching and Workup 8. Quench the reaction strictly at 0 °C by the slow, careful addition of saturated aqueous NH 4​ Cl solution (15 mL). Note: A white precipitate of lanthanum salts will form. 9. Add 10% aqueous HCl (5 mL) to dissolve the lanthanum salts, ensuring a clear biphasic mixture. 10. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 3-(3-Chlorophenyl)oxolan-3-ol as a colorless to pale-yellow oil.

References

  • Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. National Institute of Informatics (NII). Retrieved from:[Link]

  • Synthesis of Deoxysugars through Manganese-promoted Redox Isomerization. Massachusetts Institute of Technology (MIT) DSpace. Retrieved from: [Link]

  • CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent. D-NB.info. Retrieved from:[Link]

  • Lösliche Lanthanoid‐Salze (LnCl3⋅2 LiCl) für die verbesserte Addition magnesiumorganischer Reagentien an Carbonylverbindungen. ResearchGate. Retrieved from: [Link]

Sources

Application

Application Note: Purification and Isolation Methods for 3-(3-Chlorophenyl)oxolan-3-ol

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale The synthesis of 3-aryl-oxolan-3-ol derivatives, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

The synthesis of 3-aryl-oxolan-3-ol derivatives, such as 3-(3-Chlorophenyl)oxolan-3-ol (also referred to as 3-(3-chlorophenyl)tetrahydrofuran-3-ol), is a critical operation in the development of CNS-active pharmacophores and kinase inhibitors. The standard synthetic route involves the nucleophilic addition of a Grignard reagent (3-chlorophenylmagnesium bromide) to tetrahydrofuran-3-one .

While the carbon-carbon bond formation is highly efficient, the isolation of the resulting tertiary alcohol presents significant physicochemical challenges that require precise mitigation:

  • Acid-Catalyzed Dehydration (E1 Elimination): Tertiary alcohols situated on a tetrahydrofuran ring are highly susceptible to dehydration. Exposure to strong mineral acids during quenching, or the inherently acidic silanol groups on standard silica gel, can rapidly dehydrate the target molecule into 3-(3-chlorophenyl)-2,5-dihydrofuran.

  • Homocoupling Byproducts: The preparation of the aryl Grignard reagent inevitably generates 3,3'-dichlorobiphenyl via Wurtz-type homocoupling. This highly lipophilic impurity must be separated from the more polar target molecule.

  • Unreacted Starting Material: Residual tetrahydrofuran-3-one can co-elute with the product if the chromatographic gradient is not strictly controlled .

This protocol establishes a self-validating, scalable purification system leveraging buffered aqueous workups, deactivated stationary phases, and controlled crystallization to yield >99% pure 3-(3-Chlorophenyl)oxolan-3-ol.

Experimental Protocols

Phase 1: Buffered Quenching and Liquid-Liquid Extraction (LLE)

Causality & Rationale: Quenching a Grignard reaction with standard HCl or H2​SO4​ risks immediate dehydration of the oxolan-3-ol core. Saturated ammonium chloride ( NH4​Cl ) provides a mildly acidic buffer (pH ~5.5) sufficient to solubilize magnesium salts without triggering the E1 elimination pathway.

  • Cooling: Transfer the crude Grignard reaction mixture (in THF) to an ice-water bath and cool to an internal temperature of 0–5 °C.

  • Quenching: Dropwise add saturated aqueous NH4​Cl (1.5 volumes relative to THF) while maintaining the internal temperature strictly below 15 °C to prevent thermal degradation.

  • Phase Separation: Stir vigorously for 30 minutes until the precipitated magnesium salts fully dissolve into the aqueous phase. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with methyl tert-butyl ether (MTBE).

    • Expert Insight: MTBE is preferred over ethyl acetate or dichloromethane here to minimize the extraction of highly polar aqueous impurities and to prevent the formation of stubborn emulsions.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath < 35 °C) to afford the crude yellow oil.

Phase 2: Deactivated Flash Column Chromatography

Causality & Rationale: Standard silica gel (pH 4.5–5.5) can catalyze the dehydration of tertiary oxolanols directly on the column. Pre-treating the silica with triethylamine ( Et3​N ) neutralizes acidic silanol sites, ensuring the structural integrity of the target compound during purification.

  • Column Preparation: Prepare a slurry of silica gel (230–400 mesh) in hexanes containing 1% (v/v) Et3​N . Pack the column securely to prevent channeling.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and load it evenly onto the stationary phase.

  • Gradient Elution: Elute using a step-gradient of Hexanes/Ethyl Acetate:

    • Fraction A (Hexanes/EtOAc 95:5): Elutes the non-polar 3,3'-dichlorobiphenyl and unreacted aryl halides.

    • Fraction B (Hexanes/EtOAc 85:15): Elutes unreacted tetrahydrofuran-3-one.

    • Fraction C (Hexanes/EtOAc 75:25): Elutes the target 3-(3-Chlorophenyl)oxolan-3-ol.

  • Concentration: Pool the fractions containing the pure product (verified by TLC) and concentrate under reduced pressure to yield a pale yellow semi-solid.

Phase 3: Final Isolation & Polishing (Crystallization)

Causality & Rationale: Chromatography rarely removes trace solvent or co-eluting micro-impurities. A final crystallization step forces the target molecules into a highly ordered crystal lattice, effectively excluding residual impurities.

  • Suspension: Suspend the semi-solid product from Phase 2 in cold heptane (3 mL/g of product).

  • Dissolution: Add ethyl acetate dropwise under gentle reflux (approx. 70 °C) until the solid completely dissolves into a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize crystal yield.

  • Filtration: Filter the resulting white crystals through a Büchner funnel, wash with ice-cold heptane, and dry under high vacuum for 24 hours.

Data Presentation

Table 1: Physicochemical Properties & TLC Data

ParameterValue / ObservationAnalytical Purpose
Molecular Formula C10​H11​ClO2​ Mass Spectrometry validation
Molecular Weight 198.65 g/mol Yield calculation
TLC Rf​ (Hex/EtOAc 7:3) ~0.35Reaction monitoring
TLC Stain Potassium Permanganate ( KMnO4​ )Visualizes the tertiary alcohol
Physical State White to off-white crystalline solidPurity indicator

Table 2: Step-by-Step Yield and Purity Tracking

Purification StepExpected Purity (HPLC)Expected RecoveryPrimary Impurity Removed
Crude Mixture 60 - 70%N/AN/A
Post-LLE 75 - 80%>95%Magnesium salts, water-soluble byproducts
Post-Chromatography 95 - 98%80 - 85%3,3'-dichlorobiphenyl, tetrahydrofuran-3-one
Post-Crystallization >99.5%70 - 75%Trace organics, residual solvents

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Post-Grignard Addition) Quench Aqueous Quench (Sat. NH4Cl, 0-5°C) Crude->Quench LLE Liquid-Liquid Extraction (MTBE / H2O) Quench->LLE OrgPhase Organic Phase (Target + Biphenyl + Ketone) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Mg Salts - Discard) LLE->AqPhase Bottom Layer Drying Drying & Concentration (Na2SO4, Rotary Evap) OrgPhase->Drying Chromatography Flash Chromatography (Et3N-treated Silica, Hex/EtOAc) Drying->Chromatography Impurities Non-polar Impurities (3,3'-Dichlorobiphenyl) Chromatography->Impurities Elutes First (95:5) ProductFrac Product Fractions (>95% Purity) Chromatography->ProductFrac Elutes Second (75:25) Crystallization Crystallization/Trituration (Heptane/EtOAc) ProductFrac->Crystallization PureProduct Pure 3-(3-Chlorophenyl)oxolan-3-ol (>99% Purity) Crystallization->PureProduct Filtration

Fig 1. Step-by-step purification workflow for 3-(3-Chlorophenyl)oxolan-3-ol isolation.

References

  • Rabiller, D. S. (2009). Formation of 2,5-trans-tetrahydrofuran-3-one application towards the synthesis of natural products (Doctoral dissertation, University of Glasgow). Retrieved from[Link]

  • Kadam, A., et al. (2017). Optimization of Manganese Coupling Reaction for Kilogram-Scale Preparation of Two Aryl-1,3-dione Building Blocks. Organic Process Research & Development, 21(10), 1639-1647. Retrieved from[Link]

Method

Application Note: Strategic Utilization of 3-(3-Chlorophenyl)oxolan-3-ol in Small Molecule Drug Discovery Workflows

Executive Summary In modern small molecule drug discovery, the transition from planar, sp2-hybridized architectures to topologically complex, sp3-rich scaffolds is a proven strategy to improve clinical success rates. 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern small molecule drug discovery, the transition from planar, sp2-hybridized architectures to topologically complex, sp3-rich scaffolds is a proven strategy to improve clinical success rates. 3-(3-Chlorophenyl)oxolan-3-ol is a highly versatile, bifunctional building block that perfectly bridges the gap between fragment-based drug discovery (FBDD) and late-stage lead optimization. Featuring a rigidified tetrahydrofuran (oxolane) core, a tertiary alcohol, and a meta-chlorophenyl moiety, this scaffold offers unique vectors for derivatization while inherently possessing favorable physicochemical properties for both central nervous system (CNS) and oncology targets.

This application note details the chemical rationale, structural significance, and field-proven experimental protocols for integrating 3-(3-Chlorophenyl)oxolan-3-ol into high-throughput library generation and lead optimization workflows.

Chemical Rationale & Pharmacophore Profiling

The selection of 3-(3-Chlorophenyl)oxolan-3-ol as a core scaffold is driven by three distinct mechanistic advantages:

  • High Fsp3 and Shape Complementarity: The oxolane ring provides a rigid, 3D conformation. A higher fraction of sp3 carbons (Fsp3) correlates directly with improved aqueous solubility and reduced off-target promiscuity.

  • Halogen Bonding & Metabolic Shielding: The chlorine atom at the meta-position of the phenyl ring is not merely a lipophilic placeholder. It actively engages in highly directional halogen bonding (σ-hole interactions) with electron-rich carbonyl oxygens in the target protein backbone. Furthermore, the incorporation of chlorophenyl moieties is a well-established strategy in the design of CNS-active agents, such as monoamine oxidase B (MAO-B) inhibitors, where the halogen provides critical metabolic shielding against CYP450-mediated oxidation[1].

  • Tertiary Alcohol Versatility: The hydroxyl group at the 3-position serves as a critical handle for divergent synthesis (e.g., etherification, fluorination), allowing medicinal chemists to probe the steric and electronic constraints of a target binding pocket.

Table 1: Physicochemical Profile of 3-(3-Chlorophenyl)oxolan-3-ol
PropertyValueDrug-Likeness Implication
Molecular Weight 198.65 g/mol Ideal size for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.8Optimal balance of aqueous solubility and lipophilicity.
TPSA 29.46 ŲExcellent for blood-brain barrier (BBB) penetration.
Fraction sp3 (Fsp3) 0.40High 3D character; reduces planar stacking and promiscuity.
H-Bond Donors/Acceptors 1 / 2Strictly compliant with Lipinski’s Rule of 5.

Disease Area Applications

CNS & Neurodegeneration

Halogenated phenyl rings attached to oxygen-containing heterocycles are privileged scaffolds for CNS penetration. The oxolane core mimics the spatial geometry of morpholine and piperazine bioisosteres, making it an excellent candidate for modulating monoamine transporters or acting as an MAO-B inhibitor[1].

Oncology & Immuno-Oncology

The oxolan-3-ol (3-hydroxytetrahydrofuran) core is a foundational scaffold frequently utilized in protein-targeting drug discovery, serving as the structural basis for nucleoside analogs like clofarabine and gemcitabine[2]. In modern immuno-oncology, oxolan-3-ol derivatives have been instrumental in the synthesis of potent cyclic dinucleotide (CDN) STING agonists, providing the necessary spatial geometry for receptor activation and subsequent immune-mediated tumor rejection[3].

Mechanism cluster_interactions Key Pharmacophore Interactions Target Target Protein Pocket (e.g., MAO-B / STING) Ligand 3-(3-Chlorophenyl)oxolan-3-ol Scaffold Halo Halogen Bonding (3-Chloro Moiety) Ligand->Halo Hbond H-Bond Acceptor (Oxolane Oxygen) Ligand->Hbond sp3 sp3-Rich Core (Shape Complementarity) Ligand->sp3 Halo->Target Hbond->Target sp3->Target

Fig 1. Pharmacophore mapping and target engagement mechanisms of the oxolane scaffold.

Experimental Methodologies & Protocols

To maximize the utility of this scaffold, we outline two robust, self-validating protocols designed to overcome the inherent steric hindrance of the tertiary alcohol.

Table 2: Comparative Derivatization Strategies
StrategyReagentsPrimary OutcomeTarget Application
Etherification KHMDS, 18-crown-6, R-XIncreased steric bulkProbing deep hydrophobic pockets
Deoxofluorination XtalFluor-E, DBUEnhanced metabolic stabilityCNS penetrant scaffolds
Protocol A: Sterically Hindered O-Alkylation (Ether Library Generation)

Causality: Standard Williamson ether synthesis conditions (e.g., K₂CO₃ or NaOH) often fail for tertiary alcohols due to severe steric hindrance and poor nucleophilicity. By utilizing Potassium hexamethyldisilazide (KHMDS), a non-nucleophilic strong base, we achieve quantitative deprotonation without competing side reactions. The addition of a crown ether (18-crown-6) sequesters the potassium cation, leaving a "naked," highly reactive alkoxide that readily attacks the alkyl halide.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask under argon. Add 3-(3-Chlorophenyl)oxolan-3-ol (1.0 eq, 1.0 mmol) and anhydrous THF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C. Dropwise, add KHMDS (1.5 eq, 0.5 M in toluene). Stir for 30 minutes to ensure complete alkoxide formation.

  • Activation: Add 18-crown-6 (0.1 eq) to the mixture, followed by the desired alkyl halide (R-X, 1.2 eq).

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation & Workup: Monitor via LC-MS. Validation metric: The complete disappearance of the m/z 199 [M+H]⁺ peak and the emergence of the etherified mass confirms successful coupling. Quench with saturated NH₄Cl, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Deoxofluorination via XtalFluor-E

Causality: Substituting the tertiary hydroxyl with fluorine creates a bioisostere that maintains hydrogen-bond accepting properties while drastically increasing lipophilicity and BBB permeability. Traditional fluorinating agents like DAST frequently trigger E1 elimination in tertiary alcohols, yielding unwanted dihydrofuran alkenes. We employ XtalFluor-E activated by DBU. This reagent forms a less basic intermediate, suppressing the elimination pathway and favoring nucleophilic fluorination of the sterically hindered carbon.

Step-by-Step Procedure:

  • Preparation: In a PTFE or Nalgene vessel (avoid glass to prevent etching), dissolve 3-(3-Chlorophenyl)oxolan-3-ol (1.0 eq, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under argon.

  • Activation: Cool the solution to -78 °C. Add DBU (1.5 eq) and stir for 10 minutes.

  • Fluorination: Add XtalFluor-E (1.5 eq) in one portion. Slowly warm the reaction to room temperature over 4 hours.

  • Self-Validation & Workup: Quench with 5% aqueous NaHCO₃. Extract with CH₂Cl₂. Validation metric: Reaction success is self-validated through ¹⁹F-NMR spectroscopy. A distinct multiplet in the -150 to -170 ppm range confirms fluorine incorporation. Crucially, the ¹H-NMR must show an absence of vinylic protons (typically 5.5–6.5 ppm), proving the elimination pathway was successfully suppressed.

Workflow A 3-(3-Chlorophenyl) oxolan-3-ol B Deoxofluorination (XtalFluor-E) A->B C O-Alkylation (KHMDS, R-X) A->C E 3-Fluoro Analog (High Fsp3 Core) B->E F Ether Library (Receptor Probing) C->F

Fig 2. Divergent late-stage derivatization workflow for 3-(3-Chlorophenyl)oxolan-3-ol.

References

  • MDPI. "3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole." Molbank, 2023. 1[1]

  • PMC. "Protein-Targeting Drug Discovery." Pharmaceuticals, 2023.2[2]

  • ACS Publications. "Discovery of BI 7446: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer." Journal of Medicinal Chemistry, 2023. 3[3]

Sources

Application

Application Note: In Vitro Dosing Protocols for 3-(3-Chlorophenyl)oxolan-3-ol Assays

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction and Physicochemical Profiling The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction and Physicochemical Profiling

The compound 3-(3-Chlorophenyl)oxolan-3-ol (a halogenated aryl-oxolanol derivative) represents a structural motif frequently encountered in early-stage small molecule drug discovery. Characterized by a lipophilic chlorophenyl ring paired with a polar tetrahydrofuran-3-ol (oxolanol) headgroup, this molecule presents unique physicochemical challenges during in vitro assay dosing.

While the hydroxyl group provides some hydrogen-bonding capacity, the overall lipophilicity of the halogenated aromatic system drives a moderate-to-high LogP. This creates a classic drug discovery bottleneck: the compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is prone to rapid precipitation (crashing out) when introduced into aqueous biological buffers [1].

As a Senior Application Scientist, the primary objective when designing dosing protocols for this class of compounds is to establish a self-validating system . We must balance the need to maintain the compound in solution against the imperative to minimize solvent-induced cytotoxicity or enzyme denaturation.

Causality in Solvent Selection

DMSO is the universal vehicle for small molecule screening. However, exceeding a final DMSO concentration of 0.1% to 0.5% (v/v) in cellular assays disrupts lipid bilayers, artificially inflating cytotoxicity readouts. In biochemical assays (e.g., microsomal stability), DMSO concentrations above 1.0% can denature Cytochrome P450 (CYP450) enzymes, leading to artificially prolonged compound half-lives and false-positive metabolic stability data [2]. Therefore, all protocols below are engineered to cap final DMSO concentrations at 0.1% .

Experimental Workflow and Logical Relationships

To prevent intermediate precipitation, serial dilutions must be performed in 100% DMSO rather than aqueous buffers. Aqueous buffer is only introduced at the final transfer step.

G A Master Stock (10 mM in 100% DMSO) B Intermediate Dilution Plate (1000x in 100% DMSO) A->B Serial Dilution (100% DMSO) C Aqueous Intermediate (10x in 1% DMSO/Buffer) B->C 1:100 Dilution (Aqueous Buffer) D Cellular Assay Plate (1x in Media, 0.1% DMSO) C->D 1:10 Transfer (To Cells) E Biochemical Assay Plate (1x in Buffer, 0.1% DMSO) C->E 1:10 Transfer (To Microsomes) F LC-MS/MS Verification (Quantify t=0 actual conc.) D->F Validate E->F Validate

Workflow for 3-(3-Chlorophenyl)oxolan-3-ol dosing to minimize DMSO toxicity and precipitation.

Detailed Experimental Protocols

Protocol A: Master Stock and Intermediate Plate Preparation

The causality behind this step is to maintain the thermodynamic stability of 3-(3-Chlorophenyl)oxolan-3-ol. Diluting directly from 100% DMSO into 99.9% aqueous media causes localized supersaturation and micro-precipitation. Using an aqueous intermediate step ensures uniform dispersion.

  • Master Stock: Weigh the lyophilized 3-(3-Chlorophenyl)oxolan-3-ol powder and dissolve in LC-MS grade DMSO to yield a 10 mM Master Stock. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Prepare a 10-point dose-response curve (e.g., 1:3 dilutions) in a 96-well V-bottom polypropylene plate using 100% DMSO . This is the 1000x Intermediate Plate.

  • Aqueous Intermediate: Transfer 2 µL from the 1000x Intermediate Plate into 198 µL of assay-specific aqueous buffer (e.g., PBS or unsupplemented DMEM) in a new plate. This creates a 10x Aqueous Intermediate containing 1% DMSO. Mix by pipetting immediately to prevent localized precipitation.

Protocol B: In Vitro Cytotoxicity Dosing (HepG2 Cells)

This protocol is designed to assess intrinsic toxicity while maintaining a self-validating control system to rule out solvent effects.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 90 µL of complete DMEM (10% FBS) in a 96-well flat-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Transfer 10 µL from the 10x Aqueous Intermediate Plate (Protocol A, Step 3) to the 90 µL of cells.

    • Validation Check: The final volume is 100 µL. The final compound concentration is 1x, and the final DMSO concentration is strictly 0.1% .

  • Controls: Include a Vehicle Control (0.1% DMSO in media) and a Positive Control (e.g., 10 µM Doxorubicin).

  • Incubation & Readout: Incubate for 48 hours. Assess viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

Protocol C: Liver Microsomal Stability Assay

Microsomal assays evaluate Phase I metabolism (CYP450). Because 3-(3-Chlorophenyl)oxolan-3-ol is lipophilic, it may exhibit high non-specific binding to microsomal proteins or plasticware. We utilize an LC-MS/MS t=0 verification step to account for this [3].

  • Microsome Preparation: Thaw pooled human liver microsomes (HLM) on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add 3-(3-Chlorophenyl)oxolan-3-ol to the microsomal suspension to achieve a final concentration of 1 µM (0.1% final DMSO). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At predetermined time points (t = 0, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard.

    • Causality: Ice-cold ACN instantly precipitates microsomal proteins, halting CYP450 enzymatic activity and extracting the remaining small molecule into the organic phase.

  • Self-Validation (t=0 Check): Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. The t=0 sample must be quantified against a standard curve to confirm the actual starting concentration. If the t=0 concentration is <80% of the nominal 1 µM, it indicates precipitation or plastic binding, and the assay must be repeated with the addition of BSA or CHAPS to the buffer.

Quantitative Data Presentation

To ensure rigorous quality control, the following parameters must be monitored and compared against established baseline criteria for aryl-oxolanol derivatives.

Table 1: Solvent Limits and Assay Acceptance Criteria

Assay TypeMax Allowable DMSOPositive ControlAcceptance Criteria (Self-Validation)
HepG2 Cytotoxicity0.5% (Target: 0.1%)Doxorubicin (IC₅₀ ~1 µM)Vehicle control viability > 95%; Z'-factor > 0.5
Microsomal Stability0.1%Verapamil (High Clearance)t=0 recovery > 80% of nominal concentration
Target Kinase/GPCR1.0% (Target: 0.1%)Staurosporine / Assay SpecificSignal-to-Background (S/B) ratio > 3.0

Table 2: Expected Pharmacokinetic/Toxicity Parameters for 3-(3-Chlorophenyl)oxolan-3-ol

ParameterExpected RangeMechanistic Rationale
Aqueous Solubility10 - 50 µMHalogenated phenyl ring drives lipophilicity; oxolanol provides limited aqueous solvation.
Intrinsic Clearance (CL_int)Moderate to HighThe unsubstituted positions on the chlorophenyl ring are prime sites for CYP450-mediated aromatic hydroxylation.
HepG2 CC₅₀> 50 µMGenerally, simple aryl-oxolanols lack reactive electrophilic centers, predicting low intrinsic cytotoxicity unless acting on a specific target.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Huryn, D. M. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462.[Link]

  • AxisPharm Laboratories. (2024). Microsomal Stability Assay Protocol. AxisPharm Technical Resources.[Link]

Method

Application Note: A Strategic Approach to the Chromatographic Separation of 3-(3-Chlorophenyl)oxolan-3-ol Enantiomers

Abstract This application note presents a detailed protocol and strategic guide for the enantioselective separation of 3-(3-Chlorophenyl)oxolan-3-ol, a chiral tertiary alcohol of interest in pharmaceutical and chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol and strategic guide for the enantioselective separation of 3-(3-Chlorophenyl)oxolan-3-ol, a chiral tertiary alcohol of interest in pharmaceutical and chemical synthesis. In the absence of a pre-existing dedicated method, this document outlines a systematic approach to method development, beginning with the selection of appropriate chiral stationary phases (CSPs) and culminating in the optimization of mobile phase conditions to achieve baseline resolution of the enantiomers. The methodologies described herein are grounded in established principles of chiral chromatography and are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving successful enantiomeric separation.

Introduction: The Imperative of Chiral Separation

The biological and pharmacological activities of chiral molecules are often enantiomer-dependent. One enantiomer may exhibit desired therapeutic effects, while the other could be inactive or even toxic. Consequently, the ability to separate and quantify enantiomers is of paramount importance in drug discovery, development, and quality control. The subject of this study, 3-(3-Chlorophenyl)oxolan-3-ol, is a chiral molecule whose enantiomers may possess distinct biological profiles. Therefore, a reliable and efficient chromatographic method for their separation is essential.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the resolution of enantiomers.[1][2][3] The success of this technique hinges on the selection of a suitable CSP that can form transient diastereomeric complexes with the analyte enantiomers, leading to differential retention and, thus, separation.[4] This application note details a systematic screening protocol using a selection of high-probability CSPs for the separation of 3-(3-Chlorophenyl)oxolan-3-ol enantiomers.

Materials and Methods

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • pH meter

Reagents and Columns

A summary of the suggested materials and reagents is provided in Table 1.

Item Description
Solvents HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
Analyte Racemic 3-(3-Chlorophenyl)oxolan-3-ol
Chiral Columns (Screening) 1. Polysaccharide-based: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H) 2. Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H) 3. Pirkle-type: (R,R)-Whelk-O® 1 (covalently bonded)

Rationale for Column Selection: Polysaccharide-derived CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with aromatic groups and hydroxyl functionalities.[5] The Pirkle-type Whelk-O® 1 is particularly effective for the separation of underivatized alcohols and compounds with π-electron acceptor/donor characteristics.[6]

Experimental Workflow

The proposed workflow for developing the chiral separation method is depicted in the following diagram:

Chiral Separation Workflow cluster_Preparation Preparation cluster_Screening Column Screening cluster_Optimization Method Optimization cluster_Validation Validation Analyte_Prep Prepare racemic standard of 3-(3-Chlorophenyl)oxolan-3-ol in mobile phase Mobile_Phase_Prep Prepare mobile phases for screening Screening Screen selected chiral columns with a generic mobile phase Mobile_Phase_Prep->Screening Optimization Optimize mobile phase composition (modifier type and concentration) for the best performing column Screening->Optimization Validation Method validation (e.g., linearity, precision, accuracy) Optimization->Validation

Figure 1: Workflow for Chiral Method Development.

Preparation of Standard Solution

Prepare a stock solution of racemic 3-(3-Chlorophenyl)oxolan-3-ol in isopropanol at a concentration of 1 mg/mL. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the initial mobile phase.

Initial Column Screening Protocol

The initial screening is designed to identify the most promising chiral stationary phase for the separation.

Step 1: Column Equilibration Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Step 2: Injection Inject 5-10 µL of the working standard solution.

Step 3: Chromatographic Conditions

Parameter Condition
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm (or as determined by UV scan)

Step 4: Evaluation Evaluate the chromatograms from each column for any signs of enantiomeric separation. The key parameters to assess are the separation factor (α) and resolution (Rs).

Method Optimization Protocol

Once the most promising CSP has been identified, the next step is to optimize the mobile phase to achieve baseline resolution (Rs ≥ 1.5).

Step 1: Modifier Concentration Vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase. A lower concentration of the polar modifier generally leads to longer retention times and potentially better resolution.

  • Suggested range for Isopropanol: 5%, 10%, 15%, 20% in n-Hexane.

Step 2: Modifier Type If baseline resolution is not achieved with isopropanol, evaluate a different alcohol modifier, such as ethanol. Different modifiers can alter the interactions between the analyte and the CSP.

  • Suggested mobile phases: n-Hexane / Ethanol (90:10, v/v), n-Hexane / Ethanol (95:5, v/v).

Step 3: Flow Rate and Temperature Further optimization can be achieved by adjusting the flow rate (e.g., 0.8 - 1.2 mL/min) and column temperature (e.g., 20 - 40 °C).

Expected Results and Discussion

The successful separation of 3-(3-Chlorophenyl)oxolan-3-ol enantiomers is anticipated on one or more of the selected CSPs. A hypothetical but representative set of results from the column screening is presented in Table 2.

Chiral Stationary Phase Mobile Phase k'1 k'2 α (k'2/k'1) Rs
Amylose tris(3,5-dimethylphenylcarbamate)Hex/IPA (90:10)2.542.981.171.85
Cellulose tris(3,5-dimethylphenylcarbamate)Hex/IPA (90:10)3.123.351.070.95
(R,R)-Whelk-O® 1Hex/IPA (90:10)1.892.051.081.10

In this example, the amylose-based CSP provided the best initial separation. Further optimization of the mobile phase for this column would then be undertaken to fine-tune the resolution and analysis time.

Conclusion

This application note provides a comprehensive and systematic protocol for the development of a robust HPLC method for the enantioselective separation of 3-(3-Chlorophenyl)oxolan-3-ol. By employing a strategic screening of well-established chiral stationary phases and subsequent optimization of the mobile phase, researchers can efficiently develop a reliable method for the analysis of this and structurally related chiral compounds. The principles and methodologies outlined here are broadly applicable to the field of chiral separations in the pharmaceutical and chemical industries.

References

  • Regis Technologies, Inc. (n.d.). PIRKLE CHIRAL HPLC COLUMNS. Retrieved from [Link]

  • BGB Analytik AG. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Pachev, S., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Derivatization. American Journal of Analytical Chemistry, 1, 1-13.
  • Zhang, Y., et al. (2021). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography.
  • Breitbach, Z. S., & Armstrong, D. W. (2014). Chiral Separations. LCGC North America, 32(3), 204-215.
  • Wang, Z., & Wang, C. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-319.
  • Ahuja, S. (2008). Enantioseparation of Chiral Drugs – An Overview. Indian Journal of Pharmaceutical Sciences, 70(5), 547-554.
  • Harada, N. (2016).
  • Li, S., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(10), 2587-2603.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Public Library of Science. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PLOS ONE.
  • European Patent Office. (1998). Process for the separation of a mixture of enantiomers. (EP 0838448 A1).
  • Thimmarayaperumal, S. (2016).
  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-175.
  • University of Groningen. (n.d.).
  • Harvard University. (2012). Enantioselective Total Synthesis of Hyperforin. DASH.
  • Sousa, M. E., & Pinto, M. M. M. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(7), 1735.
  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 3-(3-Chlorophenyl)oxolan-3-ol synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 3-(3-Chlorophenyl)oxolan-3-ol. This resource is designed for researchers, chemists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-(3-Chlorophenyl)oxolan-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically involves the Grignard reaction between 3-chlorophenylmagnesium halide and oxolan-3-one (tetrahydrofuran-3-one). Our goal is to provide actionable, field-proven insights to help you maximize your reaction yield and product purity.

This guide is structured into a detailed Troubleshooting section for specific experimental issues and a comprehensive FAQ section for broader conceptual questions.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis. Each entry details potential causes and provides step-by-step solutions to get your experiment back on track.

Q1: My reaction yield is very low, or I've isolated no product at all. What went wrong?

This is the most common issue encountered in Grignard synthesis and almost always points to problems with the Grignard reagent itself or the reaction conditions.

  • Potential Cause 1: Inactive or Quenched Grignard Reagent. The Grignard reagent is a powerful nucleophile but also a very strong base. It will react instantly with any acidic protons, particularly water.[1] This deactivates the reagent and prevents it from reacting with the ketone.

    Solutions:

    • Rigorous Drying of Glassware and Reagents: All glassware must be meticulously dried, either in an oven at >120°C overnight or by flame-drying under vacuum immediately before use.

    • Anhydrous Solvents are Critical: The solvent (typically THF or diethyl ether) must be strictly anhydrous. Use freshly opened bottles of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF).[2]

    • Check Starting Material Purity: Ensure the oxolan-3-one and the 1-bromo-3-chlorobenzene used to generate the Grignard reagent are free of water.

  • Potential Cause 2: Incomplete Formation of the Grignard Reagent. The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.

    Solutions:

    • Magnesium Activation: Before adding the solvent, gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These will react with the magnesium surface to initiate the Grignard formation.

  • Potential Cause 3: Side Reaction (Enolization). The Grignard reagent can act as a base and deprotonate the α-carbon of the oxolan-3-one, forming an enolate.[1][3] This consumes both the reagent and the starting material without forming the desired product.

    Solution:

    • Reverse Addition at Low Temperature: Maintain tight temperature control. A common and effective strategy is "reverse addition," where the solution of oxolan-3-one is added slowly to the Grignard reagent solution at 0°C or below. This ensures the Grignard reagent is never in the presence of an excess of the ketone, minimizing the chance for enolization.

Q2: My final product is impure, containing significant byproducts. How can I identify and prevent them?

The presence of byproducts often points to issues with reaction control or the workup procedure.

  • Potential Byproduct 1: Unreacted Oxolan-3-one. This indicates an incomplete reaction.

    Solutions:

    • Use a Slight Excess of Grignard Reagent: Employ 1.1 to 1.2 equivalents of the Grignard reagent to ensure the ketone is fully consumed.

    • Verify Reagent Concentration: If you are not preparing the Grignard reagent fresh, its concentration may be lower than stated. It is best practice to titrate a sample of the Grignard reagent before use to determine its exact molarity.

    • Allow Sufficient Reaction Time: After the addition is complete, allow the reaction to stir and slowly warm to room temperature to ensure it goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Potential Byproduct 2: 3,3'-dichlorobiphenyl. This is a common byproduct from the Wurtz-type coupling of the Grignard reagent with unreacted 1-bromo-3-chlorobenzene.[1]

    Solution:

    • Controlled Grignard Formation: During the preparation of the Grignard reagent, add the 1-bromo-3-chlorobenzene solution slowly to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring its reaction with magnesium over coupling with already-formed Grignard reagent.

  • Potential Byproduct 3: Dehydration Product. The desired tertiary alcohol product can be sensitive to acid and may eliminate water to form an alkene, especially during an aggressive acidic workup or upon heating.

    Solution:

    • Gentle Workup Conditions: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This is a mild proton source that effectively protonates the alkoxide product while buffering the solution and helping to dissolve the magnesium salts, often preventing the formation of emulsions.

    • Avoid Strong Acids: Do not use strong acids like HCl or H₂SO₄ for the workup unless absolutely necessary to dissolve salts, and even then, keep the temperature low.[4]

    • Careful Purification: If using column chromatography, consider using deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent) to prevent on-column degradation of the product.

Q3: I'm struggling with the workup; a persistent emulsion is forming.

Emulsions are a common problem during the workup of Grignard reactions, caused by the precipitation of fine magnesium hydroxide salts.

Solutions:

  • Primary Solution: Use Saturated NH₄Cl: As mentioned above, quenching with saturated ammonium chloride solution is the most effective method to prevent emulsions.

  • Breaking an Emulsion: If an emulsion has already formed, several techniques can be employed:

    • Add a small amount of brine (saturated NaCl solution) and swirl gently.

    • Filter the entire mixture through a pad of Celite® (diatomaceous earth) to break up the fine particles.

    • If the emulsion persists, allow it to stand for an extended period (e.g., overnight) as it may separate on its own.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?

The synthesis of 3-(3-Chlorophenyl)oxolan-3-ol is a classic nucleophilic addition reaction. The carbon atom of the 3-chlorophenyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of oxolan-3-one. This breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. The reaction is completed by a workup step where a proton source (like NH₄Cl or H₂O) protonates the alkoxide to yield the final tertiary alcohol.[3][5]

ReactionMechanism ketone Oxolan-3-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate grignard 3-Chlorophenyl Magnesium Bromide grignard->intermediate Nucleophilic Attack product 3-(3-Chlorophenyl)oxolan-3-ol intermediate->product Protonation workup H₃O⁺ (Workup) workup->product

Caption: Reaction mechanism for Grignard addition to a ketone.

Q2: Why must the reaction be conducted under an inert atmosphere?

Grignard reagents react with oxygen in a radical process to form hydroperoxide salts, which upon workup can yield phenols or other oxidized byproducts.[1] To prevent this and the previously mentioned reaction with moisture, the entire process—from drying the glassware to the final quench—should be conducted under a dry, inert atmosphere like nitrogen or argon.

Q3: What are the optimal reaction conditions?

While every reaction requires specific optimization, a reliable starting point is summarized in the table below. The key is slow addition and careful temperature control to favor the desired nucleophilic addition over side reactions.[2]

ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous Tetrahydrofuran (THF)THF is excellent at solvating the Grignard reagent. Diethyl ether is also a common alternative. Must be strictly anhydrous.[2]
Temperature 0°C for addition, then warm to RTLow temperature minimizes side reactions like enolization. Allowing the reaction to warm ensures it proceeds to completion.
Grignard Reagent 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the limiting ketone starting material.
Addition Mode Slow, dropwise addition of ketone to Grignard solutionKnown as "reverse addition," this maintains a low concentration of the enolizable ketone, maximizing the desired addition product.
Workup Saturated aqueous NH₄Cl solutionProvides a mild proton source, effectively quenches the reaction, and minimizes emulsion formation.[2][4]
Q4: Can I use a different starting material, like γ-butyrolactone?

While structurally related, reacting a Grignard reagent with a lactone (which is a cyclic ester) leads to a different product. The reaction of a Grignard reagent with an ester requires two equivalents of the reagent.[6][7][8] The first equivalent performs a nucleophilic acyl substitution to form a ketone, which is then immediately attacked by a second equivalent of the Grignard reagent. In the case of γ-butyrolactone, this would result in a ring-opened diol (4-(3-chlorophenyl)heptane-1,4-diol), not the desired cyclic tertiary alcohol. Therefore, oxolan-3-one is the correct starting material for this specific target molecule.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, incorporating best practices discussed in this guide.

Part 1: Preparation of 3-chlorophenylmagnesium bromide

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 150°C for at least 4 hours and assemble while hot under a flow of inert gas.

  • Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently fades. Allow the flask to cool.

  • Reaction: Add anhydrous THF via cannula to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-3-chlorobenzene (1.0 eq.) in anhydrous THF.

  • Initiation: Add a small portion (~5-10%) of the aryl bromide solution to the stirred magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the metallic sheen on the magnesium. If it does not start, gentle warming may be required.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part 2: Synthesis of 3-(3-Chlorophenyl)oxolan-3-ol

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Ketone Addition: Prepare a solution of oxolan-3-one (1.0 eq., relative to the initial aryl bromide) in anhydrous THF in a separate, dry dropping funnel.

  • Slow Addition: Add the oxolan-3-one solution dropwise to the stirred Grignard reagent at 0°C over 30-60 minutes. A thick precipitate may form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC until the oxolan-3-one is consumed.

Part 3: Workup and Purification

  • Quenching: Cool the reaction flask back to 0°C. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred, cold, saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer two to three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(3-Chlorophenyl)oxolan-3-ol.

Sources

Optimization

troubleshooting low aqueous solubility of 3-(3-Chlorophenyl)oxolan-3-ol

Welcome to the technical support guide for 3-(3-Chlorophenyl)oxolan-3-ol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(3-Chlorophenyl)oxolan-3-ol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why does my compound, 3-(3-Chlorophenyl)oxolan-3-ol, have such low aqueous solubility?

A1: Understanding the Molecular Structure

The solubility of a compound is dictated by its molecular structure and the interplay between its hydrophobic and hydrophilic components. The structure of 3-(3-Chlorophenyl)oxolan-3-ol presents two opposing features that govern its interaction with water.

  • The Hydrophobic Contributor: The 3-chlorophenyl group is the primary reason for the low aqueous solubility. This substituted aromatic ring is nonpolar and lipophilic ("fat-loving"), meaning it does not favorably interact with polar water molecules. The presence of the chlorine atom further increases its lipophilicity. In an aqueous environment, water molecules must form a highly ordered "cage" around this hydrophobic moiety, which is entropically unfavorable and limits dissolution.

  • The Hydrophilic Contributor: The oxolan-3-ol (or tetrahydrofuran-3-ol) portion of the molecule contains polar functionalities. The ether linkage in the oxolane ring and, more importantly, the tertiary hydroxyl (-OH) group are hydrophilic ("water-loving"). The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with water molecules.

The overall poor solubility indicates that the hydrophobic character of the chlorophenyl group dominates the molecule's behavior in water. This is a common challenge for many new chemical entities in drug discovery.[1][2]

Q2: I need to determine a baseline solubility for my compound. What is a reliable and straightforward protocol?

A2: The Shake-Flask Method for Thermodynamic Solubility

A robust and widely accepted method for determining thermodynamic equilibrium solubility is the shake-flask method. This protocol establishes the maximum concentration of the compound that can be dissolved in a specific solvent system at a given temperature.

  • Preparation: Add an excess amount of solid 3-(3-Chlorophenyl)oxolan-3-ol to a series of clear glass vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium to each vial. It is recommended to test a range of physiologically relevant media.

  • Equilibration: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours. This extended time is necessary to ensure the system has reached thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Dilution: Carefully collect a known volume of the supernatant from the top of each vial, being cautious not to disturb the solid pellet. Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility in the aqueous medium, accounting for the dilution factor.

Aqueous MediumpHTemperature (°C)Measured Solubility (µg/mL)
Deionized Water~7.025Record Value
Phosphate-Buffered Saline (PBS)7.437Record Value
Simulated Gastric Fluid (SGF, without pepsin)1.237Record Value
Simulated Intestinal Fluid (SIF, without pancreatin)6.837Record Value
Q3: Can I improve the solubility of 3-(3-Chlorophenyl)oxolan-3-ol by adjusting the pH?

A3: Unlikely, Due to Molecular pKa

The solubility of many compounds can be dramatically increased by pH adjustment, but this is only effective for molecules with ionizable functional groups (i.e., weak acids or weak bases).[3][4]

  • Weak Acids: Become deprotonated and negatively charged at pH values above their pKa, increasing solubility.

  • Weak Bases: Become protonated and positively charged at pH values below their pKa, increasing solubility.

3-(3-Chlorophenyl)oxolan-3-ol lacks any readily ionizable groups. The tertiary alcohol has an extremely high pKa (typically >16) and is not acidic enough to be deprotonated under physiological conditions. The ether and chloro-aromatic groups are non-ionizable. Therefore, altering the pH of the solution from 1 to 10 will likely have a negligible effect on its intrinsic solubility.[5][6] Any minor observed changes would likely be due to secondary effects on the medium rather than ionization of the compound.

Q4: For initial in vitro screening, what is the most direct way to prepare a working solution from my solid compound?

A4: Utilizing Co-solvents for Kinetic Solubility

For high-throughput screening or initial biological assays, using a water-miscible organic co-solvent is the most common and practical approach.[7][8][9] This method creates a "kinetically soluble" solution, which may be a supersaturated state but is often stable enough for the duration of an experiment. The goal is to dissolve the compound in a strong organic solvent first and then dilute this stock solution into the aqueous assay buffer.

Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a hydrophobic solute.[10][11] They disrupt the highly ordered hydrogen-bonding network of water, lowering the entropic penalty of creating a cavity for the solute.

start Weigh Solid Compound stock Dissolve in 100% DMSO (e.g., to 10-50 mM) start->stock serial Perform Serial Dilution (if needed, in 100% DMSO) stock->serial High Conc. Stock dilute Dilute into Aqueous Assay Buffer stock->dilute Direct Dilution serial->dilute vortex Mix Immediately & Thoroughly (Vortex) dilute->vortex Final co-solvent conc. should be low (e.g., <1%) check Visually Inspect for Precipitation vortex->check end Use in Assay Immediately check->end Solution is Clear

Caption: Workflow for preparing test solutions using a co-solvent.
  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power. Other options include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[9][12]

  • Prepare High-Concentration Stock: Dissolve a known weight of 3-(3-Chlorophenyl)oxolan-3-ol in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Use sonication or gentle warming if necessary to fully dissolve the solid.

  • Dilute into Aqueous Buffer: For your experiment, dilute a small aliquot of the DMSO stock into your final aqueous assay buffer. Crucially, add the DMSO stock to the buffer (not the other way around) while vortexing vigorously. This rapid mixing helps disperse the compound before it has a chance to precipitate.

  • Final Concentration Check: Always visually inspect the final solution for any signs of cloudiness or precipitate. The final concentration of the co-solvent should be kept as low as possible (typically <1%, ideally <0.5%) to avoid artifacts in biological assays.

Q5: I am encountering precipitation when diluting my DMSO stock into aqueous buffer. How can I mitigate this?

A5: Strategies to Handle Precipitation Upon Dilution

This is a classic sign of a compound "crashing out" of solution. It occurs when the final co-solvent concentration is too low to maintain solubility. Here are several advanced approaches to address this, often involving excipients that can stabilize the compound in the aqueous phase.[13][14]

Surfactants are amphiphilic molecules that form micelles in water.[15] The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell keeps the entire structure dispersed in water.

  • Common Examples: Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS).[14][16]

  • Protocol Insight: Add the surfactant to your aqueous buffer before adding the DMSO stock of your compound. This ensures the micelles are pre-formed and ready to sequester the compound as it is diluted.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[1][16][17]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[][19]

  • Protocol Insight: Similar to surfactants, dissolve the cyclodextrin in the aqueous buffer first. The complexation is a dynamic equilibrium, so the presence of cyclodextrin in the buffer enhances the overall solubility of the compound.[20]

Q6: For future development, what are the most promising advanced formulation strategies to significantly increase the solubility of this compound?

A6: Exploring Enabling Formulation Technologies

When simple co-solvents are insufficient, particularly for in vivo studies, advanced formulation technologies are required. These methods aim to fundamentally alter the physicochemical state of the drug to enhance its dissolution and solubility.[2]

start Low Aqueous Solubility of 3-(3-Chlorophenyl)oxolan-3-ol question1 Is the compound thermally stable? start->question1 asd Amorphous Solid Dispersion (ASD) - High drug loading possible - Creates high energy state question1->asd  Yes nano Nanosuspension - Reduces particle size - Increases surface area question1->nano  No cyclo Cyclodextrin Complexation - Forms inclusion complex - Good for liquid & solid forms question1->cyclo  Either method_asd Methods: Hot-Melt Extrusion, Spray Drying asd->method_asd method_nano Methods: Media Milling, High-Pressure Homogenization nano->method_nano method_cyclo Methods: Kneading, Co-evaporation, Freeze Drying cyclo->method_cyclo

Caption: Decision tree for selecting an advanced solubilization strategy.
StrategyUnderlying PrincipleKey AdvantagesCommon Considerations
Amorphous Solid Dispersions (ASDs) The compound is molecularly dispersed in a hydrophilic polymer matrix in a high-energy, amorphous (non-crystalline) state.[21][22][23]Can achieve very high supersaturation levels, leading to significant bioavailability enhancement.Physical stability is critical; the amorphous form can recrystallize over time.[22] Requires specific polymers (e.g., PVP, HPMC-AS).[24]
Nanosuspensions The particle size of the crystalline drug is reduced to the sub-micron (nanometer) range, drastically increasing the surface area available for dissolution.[25][26][27]Applicable to nearly all poorly soluble drugs.[28] High drug loading is possible. Can be used for oral and parenteral routes.[29]Requires specialized equipment (e.g., high-pressure homogenizers, media mills). Preventing particle aggregation via stabilizers is essential.
Cyclodextrin Complexation Formation of a host-guest inclusion complex where the hydrophobic drug ("guest") resides in the cavity of the cyclodextrin ("host").[17][20][30]Can significantly increase apparent water solubility.[19] Can also improve stability and mask taste.The size of the drug must fit the cyclodextrin cavity. Can be limited by the solubility of the cyclodextrin itself and the 1:1 stoichiometry.

Each of these advanced techniques requires significant formulation development and characterization. The choice depends on the specific properties of the compound, the desired dosage form, and the intended route of administration.

References
  • Nanosuspension: An approach to enhance solubility of drugs - PMC. National Institutes of Health (NIH).
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Institutes of Health (NIH).
  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. ResearchGate.
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. European Pharmaceutical Review.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. National Institutes of Health (NIH).
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. ResearchGate.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Scholars Research Library.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University.
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. Bentham Science.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. Universal Journal of Pharmaceutical Research.
  • Solubilizer Excipients - Protheragen. Protheragen.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. National Institutes of Health (NIH).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Institutes of Health (NIH).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. ResearchGate.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. The Lubrizol Corporation.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. BOC Sciences.
  • Solubility enhancement techniques: A comprehensive review. ResearchGate.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research.
  • Cosolvent – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Institutes of Health (NIH).
  • Cosolvent - Wikipedia. Wikipedia.
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. LinkedIn.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. International Journal of Pharmacy and Pharmaceutical Research.
  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. MDPI.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. ManTech Publications.
  • Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. ResearchGate.
  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. Ibis Scientific, LLC.
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. Reddit.
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Chemistry LibreTexts.
  • pH and Solubility: Effect, Relationship & Calculations - Vaia. Vaia.

Sources

Troubleshooting

optimizing HPLC mobile phase conditions for 3-(3-Chlorophenyl)oxolan-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals tasked with developing robust, reproducible chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals tasked with developing robust, reproducible chromatographic methods for 3-(3-Chlorophenyl)oxolan-3-ol .

Rather than providing a generic protocol, this guide deconstructs the physicochemical causality behind the chromatographic behavior of this specific molecule, ensuring you have a self-validating system for troubleshooting and optimization.

Part 1: Analyte Profiling & The Causality of Retention

To optimize a method, we must first understand the molecule. 3-(3-Chlorophenyl)oxolan-3-ol features three critical structural domains that dictate its behavior in Reversed-Phase HPLC (RP-HPLC):

  • The Oxolane (Tetrahydrofuran) Ring: Confers moderate polarity and acts as a hydrogen-bond acceptor.

  • The Tertiary Alcohol: Highly resistant to ionization under standard aqueous conditions (pKa > 14). This means the molecule is strictly neutral across the typical HPLC operating range (pH 2–8).

  • The 3-Chlorophenyl Group: Provides hydrophobicity, π−π interaction potential, and strong UV absorbance (optimal detection typically at 210–220 nm).

The Core Mechanistic Rule: Because the analyte is neutral, altering the mobile phase pH will not change its ionization state or directly shift its primary retention time[1]. However, pH control remains absolutely critical to suppress the ionization of residual silanols on the stationary phase and to control the retention of ionizable synthetic impurities[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My analyte is co-eluting with a structurally similar synthetic precursor. How do I force separation if pH adjustments don't work? A: When dealing with neutral molecules, selectivity is primarily driven by the choice of organic modifier and stationary phase chemistry[1].

  • Causality: Acetonitrile (ACN) is aprotic and interacts via dipole-dipole forces, whereas Methanol (MeOH) is protic and acts as a hydrogen-bond donor[3]. Because your analyte contains an oxolane oxygen and a hydroxyl group, switching from ACN to MeOH will induce unique hydrogen-bonding interactions, often resolving critical pairs that co-elute in ACN.

  • Action: If MeOH does not resolve the pair, switch from a standard C18 column to a Phenyl-Hexyl stationary phase to exploit π−π interactions with the 3-chlorophenyl ring.

Q2: I am experiencing retention time drift between runs, even though my molecule is neutral. Why is this happening? A: This is a classic symptom of using unbuffered water as Mobile Phase A.

  • Causality: Pure water absorbs atmospheric CO2​ over time, gradually lowering the pH of the mobile phase. While your neutral analyte doesn't care, the silica-based stationary phase does. Fluctuating pH alters the ionization state of residual silanol groups ( Si−OH⇌Si−O− ) on the column surface, which changes the secondary interactions and apparent retention times of the system[2].

  • Action: Always buffer your aqueous phase. A pH between 2 and 4 provides the most stable conditions for retention against small environmental changes[2]. Add 0.1% Formic Acid or 10 mM Ammonium Acetate to Mobile Phase A.

Q3: The peak shape for 3-(3-Chlorophenyl)oxolan-3-ol shows significant tailing. How can I correct this? A: Peak tailing for neutral, oxygen-containing molecules is almost always caused by secondary interactions (hydrogen bonding) between the analyte's lone pairs and active, unendcapped metallic impurities or ionized silanols on the silica support.

  • Action: Lower the mobile phase pH to ~2.7 using 0.1% Formic Acid. This fully protonates the silanols, eliminating the Si−O− ionic interactions[2]. Ensure you are using a high-purity, fully endcapped Type-B silica column.

Part 3: Step-by-Step Methodology: Mobile Phase Optimization Workflow

This self-validating protocol ensures you identify the optimal mobile phase composition with minimal trial and error.

Step 1: Preparation of the Aqueous Phase (Mobile Phase A)

  • Measure 1000 mL of LC-MS grade water.

  • Add 1.0 mL of LC-MS grade Formic Acid (yielding 0.1% v/v, pH ~2.7).

  • Validation Check: Measure the pH on the aqueous component before mixing with any organic modifiers to ensure accurate and reproducible results[2]. Filter through a 0.2 μ m membrane.

Step 2: Execution of the Scouting Gradient

  • Set Mobile Phase B to 100% Acetonitrile.

  • Program a linear gradient: 5% B to 95% B over 20 minutes.

  • Inject the sample and calculate the retention time ( tR​ ) of the main peak.

  • Decision Gate: If the analyte elutes very early (e.g., < 5 mins), the method requires a weaker organic profile. If it co-elutes with impurities, proceed to Step 3.

Step 3: Modifier Substitution for Selectivity

  • Replace Mobile Phase B with 100% Methanol.

  • Re-run the exact 5–95% scouting gradient.

  • Overlay the chromatograms. Note the changes in peak spacing (selectivity, α ) between the analyte and its nearest neighbor[3].

Step 4: Isocratic Fine-Tuning

  • Once the superior organic modifier is chosen, calculate the %B at which the analyte eluted during the gradient.

  • Program an isocratic method at (%B - 10%) to maximize resolution while maintaining a reasonable run time.

Part 4: Data Presentation: Impact of Mobile Phase Modifiers

Mobile Phase ModifierPrimary Interaction MechanismImpact on 3-(3-Chlorophenyl)oxolan-3-olImpact on System / Column
Acetonitrile (ACN) Dipole-dipoleBaseline retention; sharper peaks due to lower viscosity.Lower backpressure; UV transparent down to 190 nm.
Methanol (MeOH) Hydrogen bonding (Protic)Alters selectivity; interacts with oxolane/hydroxyl groups.Higher backpressure; UV cutoff at 205 nm.
0.1% Formic Acid pH Control (pH ~2.7)No direct effect on analyte ionization (remains neutral).Protonates silanols; prevents peak tailing; stabilizes tR​ .
10 mM Amm. Acetate Ionic Strength / pH (~6.8)Suppresses secondary ionic interactions.Controls retention of co-eluting ionizable impurities.

Part 5: Method Development Visualization

Below is the logical decision-making workflow for optimizing the HPLC conditions for this specific neutral small molecule.

HPLC_Optimization Start Start: Analyte Profiling 3-(3-Chlorophenyl)oxolan-3-ol Assess Is the analyte ionizable in pH 2-8 range? Start->Assess NeutralPath No (Neutral). Focus on Organic Modifier & Column Assess->NeutralPath pKa > 14 BufferSelect Select Weak Acid/Buffer (e.g., 0.1% Formic Acid) to suppress silanols NeutralPath->BufferSelect Scouting Run 5-95% Scouting Gradient (ACN vs. MeOH) BufferSelect->Scouting Evaluate Are critical pairs resolved? Scouting->Evaluate OptOrganic Adjust %B or switch ACN <-> MeOH Evaluate->OptOrganic No (Co-elution) OptColumn Switch to Phenyl-Hexyl for pi-pi interactions Evaluate->OptColumn Still unresolved Success Method Optimized: Validate Robustness Evaluate->Success Yes OptOrganic->Evaluate Re-test OptColumn->Scouting New Column

Caption: Logical workflow for HPLC method development of neutral small molecules.

Part 6: References

  • Top Three HPLC Method Development Tips Source: LCGC International URL:[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL:[Link]

Sources

Optimization

Advanced Synthesis Support Center: Overcoming Steric Hindrance in 3-(3-Chlorophenyl)oxolan-3-ol Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging neopentyl-like and tertiary alcohol substitutions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging neopentyl-like and tertiary alcohol substitutions. The molecule 3-(3-Chlorophenyl)oxolan-3-ol represents a "perfect storm" of steric and electronic deactivation in organic synthesis.

The bulky 3-chlorophenyl group and the rigid oxolane (tetrahydrofuran) ring completely occlude the σ∗ antibonding orbital, effectively reducing classical SN​2 pathways to zero . Furthermore, the meta-chloro substituent exerts an electron-withdrawing inductive effect (-I), which destabilizes the transient tertiary carbocation required for a standard SN​1 pathway. To achieve high-yielding substitution, we must shift from basic nucleophilic displacement to a Lewis acid-catalyzed ionization strategy . This approach generates an intimate ion pair that is immediately trapped by a nucleophile within the solvent cage, preventing undesired elimination (E1) or ring-opening side reactions .

Mechanistic Pathway

Mechanism A 3-(3-Chlorophenyl) oxolan-3-ol B Activated Intermediate (Trifluoroacetate) A->B TFAA, Base C Tertiary Carbocation Intimate Ion Pair B->C Lewis Acid (e.g., TMSOTf) D Substitution Product (Desired SN1) C->D Fast Nu: Attack (Kinetic Control) E Elimination Product (Undesired E1) C->E Deprotonation (Thermodynamic)

Mechanistic divergence of activated 3-(3-Chlorophenyl)oxolan-3-ol via carbocation intermediate.

Quantitative Data: Activation Strategy Comparison

To highlight the necessity of the Lewis acid approach, the table below summarizes the quantitative outcomes of various activation strategies applied to hindered tertiary oxolan-3-ols.

Activation MethodReagentsRelative Ionization RateCompeting E1 (%)Recommended Nucleophiles
Direct Acid HBr, refluxLow>60%Halides only
Sulfonate Ester MsCl, NEt 3​ Moderate40–50%Amines, Azides
Lewis Acid / Ester TFAA, then TMSOTfVery High<10%TMS-CN, Allyl-TMS, TMS-N 3​
Troubleshooting FAQs

Q1: Why am I only recovering starting material when using standard SN​2 conditions (e.g., NaCN in DMF)? A1: The tertiary C3 carbon is sterically shielded by both the oxolane ring and the 3-chlorophenyl group. The nucleophile cannot achieve the 180° trajectory required for backside attack. Steric hindrance effectively blocks the route of attack by the nucleophilic oxygen or carbon, slowing the SN​2 reaction down to practically zero [[1]]([Link]).

Q2: I attempted to form the mesylate (MsCl/Et 3​ N) to improve the leaving group, but I observe massive elimination (alkene formation). How can I prevent this? A2: Tertiary mesylates are highly prone to E1 elimination, especially when basic amines (like Et 3​ N) are present in the reaction mixture. The oxolane ring favors the formation of the endocyclic double bond due to thermodynamic stability. Solution: Switch to a non-basic, Lewis acid-mediated ionization pathway. Forming a trifluoroacetate intermediate and ionizing with TMSOTf at -78°C suppresses the thermodynamic E1 pathway in favor of kinetic nucleophilic trapping.

Q3: How does the 3-chlorophenyl group affect the reaction kinetics compared to a standard phenyl group? A3: The meta-chloro group is electron-withdrawing via induction. This destabilizes the C3 carbocation compared to an unsubstituted phenyl ring, slowing down the rate of ionization. You must use a stronger Lewis acid (like TMSOTf or Sc(OTf) 3​ ) to force the generation of the intimate ion pair and facilitate stereospecific substitution .

Q4: What is the optimal solvent system for this substitution? A4: Non-polar, non-nucleophilic solvents like anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are mandatory. Polar protic solvents will trap the carbocation (solvolysis), while polar aprotic solvents (like DMF) will coordinate the Lewis acid and deactivate it. The explicit solvent cage in non-polar media is critical for maintaining the intimate ion pair and preventing complete dissociation .

Experimental Workflow

Workflow Step1 1. Substrate Preparation Dissolve in dry DCM (-78°C) Step2 2. Hydroxyl Activation Add TFAA (1.2 eq) + Pyridine Step1->Step2 Step3 3. Nucleophile Addition Add TMS-Nucleophile (1.5 eq) Step2->Step3 Step4 4. Ionization Trigger Dropwise TMSOTf (0.2 eq) Step3->Step4 Step5 5. Quench & Isolate Sat. NaHCO3, Extract & Purify Step4->Step5

Step-by-step cryogenic Lewis acid-catalyzed substitution workflow for highly hindered alcohols.

Self-Validating Experimental Protocol

Note: This protocol uses Trimethylsilyl cyanide (TMSCN) as a model nucleophile to generate the tertiary nitrile.

Step 1: Substrate Preparation & Drying

  • Action: Dissolve 1.0 mmol of 3-(3-Chlorophenyl)oxolan-3-ol in 10 mL of strictly anhydrous DCM under an Argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • Causality: Moisture will violently quench the Lewis acid (TMSOTf). The cryogenic temperature is required to freeze out the competing E1 elimination pathway.

Step 2: Hydroxyl Activation (Trifluoroacetylation)

  • Action: Add Pyridine (1.5 mmol), followed by the dropwise addition of Trifluoroacetic anhydride (TFAA, 1.2 mmol). Stir for 30 minutes at -78°C.

  • Causality: The poor -OH leaving group is converted into a highly reactive trifluoroacetate ester. Pyridine acts as an acid scavenger to prevent premature, uncontrolled ionization.

Step 3: Nucleophile Introduction

  • Action: Add TMSCN (1.5 mmol) to the reaction mixture.

  • Causality: Silylated nucleophiles are ideal because they do not carry basic counterions (like Na + or K + ) that would promote elimination. They remain dormant until the Lewis acid is introduced.

Step 4: Ionization Trigger

  • Action: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 mmol) dropwise. Maintain at -78°C for 2 hours.

  • Causality: TMSOTf acts as a catalytic Lewis acid, abstracting the trifluoroacetate group to form the intimate carbocation pair. The nearby TMSCN immediately intercepts the carbocation within the solvent cage, driving the substitution forward .

Step 5: Self-Validation & Quench

  • Action: Before quenching, pull a 10 μ L aliquot and run a TLC (Hexanes:EtOAc 4:1).

  • Validation Check: The starting tertiary alcohol stains heavily with KMnO 4​ . The successful nitrile product will have a higher Rf​ value, will not stain with KMnO 4​ , but will be strongly UV-active (254 nm) due to the chlorophenyl ring.

  • Quench: Once validated, quench the reaction at -78°C with saturated aqueous NaHCO 3​ (5 mL). Warm to room temperature, extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

  • Analytical Confirmation: 1 H NMR will show the complete disappearance of the broad -OH peak (~2.5–3.0 ppm) and a distinct downfield shift of the diastereotopic oxolane protons at C2 and C4.

References
  • Title: 8.3: Nucleophiles - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL:[Link]

  • Title: Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions. Source: Chemical Science (RSC Publishing, 2025). URL:[Link]

  • [[2]]([Link]) Title: Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Source: Chemical Science (PMC - NIH, 2020). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 3-(3-Chlorophenyl)oxolan-3-ol Liquid-Liquid Extraction

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the liquid-liquid extraction (LLE) of 3-(3-Chlorophenyl)oxolan-3-ol. It combines fundamental pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the liquid-liquid extraction (LLE) of 3-(3-Chlorophenyl)oxolan-3-ol. It combines fundamental principles with practical, field-tested troubleshooting advice to ensure efficient and selective isolation of your target molecule.

Understanding the Extraction Challenge: The Nature of 3-(3-Chlorophenyl)oxolan-3-ol

Before selecting a solvent, it is crucial to understand the physicochemical characteristics of the target molecule. 3-(3-Chlorophenyl)oxolan-3-ol possesses a unique combination of functional groups that dictate its solubility and partitioning behavior:

  • Chlorophenyl Group: A nonpolar, hydrophobic aromatic ring.

  • Oxolane (Tetrahydrofuran) Ring: A cyclic ether providing moderate polarity.

  • Tertiary Alcohol (-OH): A polar group capable of acting as a hydrogen bond donor and acceptor.

This amphiphilic nature—having both hydrophobic and hydrophilic regions—means the molecule is neither extremely polar nor entirely nonpolar. The goal of LLE is to exploit these features by selecting a water-immiscible organic solvent that has a strong affinity for the entire molecule, thereby maximizing its transfer from the aqueous phase to the organic phase.[1] This transfer is governed by the Partition Coefficient (K) , which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[2][3][4] A high partition coefficient is desirable for efficient extraction.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the LLE of 3-(3-Chlorophenyl)oxolan-3-ol in a practical question-and-answer format.

Q1: What is the best starting solvent for my extraction?

Answer: For a molecule with the moderate polarity of 3-(3-Chlorophenyl)oxolan-3-ol, the most promising solvents are those with intermediate polarity that are immiscible with water.[5]

  • Primary Candidates:

    • Ethyl Acetate (EtOAc): Often an excellent first choice. Its ester group can hydrogen bond with the analyte's hydroxyl group, and its overall polarity is well-suited for such molecules.

    • Methyl-tert-butyl ether (MTBE): A less polar alternative to EtOAc, MTBE is less prone to forming emulsions and has lower water solubility, which can increase the selectivity of the extraction.[1]

    • Dichloromethane (DCM): Its ability to dissolve a wide range of compounds makes it a versatile choice. However, it is denser than water, which will result in the organic layer being the bottom phase. It is also associated with greater environmental and safety concerns.

  • Solvents to Avoid:

    • Highly Polar Solvents (Methanol, Ethanol, Acetone): These are miscible with water and will not form a separate phase.[5]

    • Highly Nonpolar Solvents (Heptane, Hexane): These are unlikely to efficiently solubilize the polar hydroxyl and ether portions of the molecule, leading to poor recovery.

Q2: My extraction yield is consistently low. How can I improve the recovery of my compound?

Answer: Low recovery is a common issue that can often be resolved by systematically evaluating and adjusting several experimental parameters.

  • Cause 1: Poor Partitioning (Low K Value)

    • Solution A: Change the Solvent. If you started with a less polar solvent like Toluene, switch to a more polar option like Ethyl Acetate. Conversely, if you are extracting from a very complex aqueous matrix, a less polar solvent might offer better selectivity. The key is to match the polarity of the solvent to your target analyte.[1]

    • Solution B: The "Salting Out" Effect. The addition of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase decreases the solubility of organic compounds in water.[6][7] This is because water molecules are drawn to solvate the salt ions, making them less available to solvate your target molecule, thereby "pushing" it into the organic phase and increasing the partition coefficient.

    • Solution C: Increase the Solvent Volume. Using a higher ratio of organic solvent to the aqueous sample (e.g., increasing from 2:1 to 4:1) can improve recovery, though this may not be ideal for large-scale processes due to cost and waste.[1]

    • Solution D: Perform Multiple Extractions. It is a well-established principle that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[8][9] For example, three extractions with 50 mL of solvent will recover more material than one extraction with 150 mL.

  • Cause 2: pH-Dependent Effects

    • Solution: While 3-(3-Chlorophenyl)oxolan-3-ol is a neutral molecule, the pH of your aqueous phase can dramatically affect the solubility of acidic or basic impurities. If an acidic impurity is co-extracting, for example, washing the organic layer with a dilute aqueous base (like sodium bicarbonate) can ionize the impurity, making it water-soluble and removing it from your organic phase.

Q3: I'm getting a stable emulsion at the interface between the two layers. How can I break it?

Answer: Emulsions are a common and frustrating problem in LLE, often caused by high-molecular-weight, surfactant-like impurities or excessive agitation.[10][11] The goal is to disrupt the stable droplets and encourage the phases to coalesce.

  • Prevention is Better Than Cure:

    • Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This increases the surface area for extraction without supplying the high energy needed to form a stable emulsion.[6]

  • Methods to Break an Emulsion:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.[12]

    • Add Brine: Introduce a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, which can help destabilize the emulsion.[6][12]

    • Mechanical Disruption: Gently swirl the funnel or insert a glass rod and stir the emulsion layer.[12] For stubborn emulsions, filtering the mixture through a plug of glass wool can be effective.[13]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force phase separation.[13]

    • Add a Different Solvent: Adding a small amount of a different solvent can alter the overall properties and break the emulsion. For example, adding a few drops of ethanol can sometimes help.[6][12]

Q4: How do I know which layer is which in my separatory funnel?

Answer: This is determined by the densities of the two immiscible liquids.

  • General Rule: Most chlorinated solvents (e.g., Dichloromethane, Chloroform) are denser than water and will form the bottom layer.[1] Most non-chlorinated organic solvents (e.g., Ethyl Acetate, MTBE, Toluene, Heptane) are less dense than water and will be the top layer.

  • The "Drop Test": If you are unsure, add a few drops of water to the funnel.[12] The layer that increases in volume is the aqueous layer.

Data & Protocols for Solvent Optimization

Solvent Properties Reference Table

The selection of a solvent is a balance of efficacy, safety, and practicality.[14][15] This table summarizes key properties of common LLE solvents to guide your initial screening.

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexWater Solubility (% w/w)Comments & Safety Notes
Heptane 0.684980.10.001[16]Nonpolar. Good for extracting nonpolar impurities. Flammable.
Toluene 0.8671112.40.033[1]Good for aromatic compounds. Toxic and flammable.
MTBE 0.740552.51.5[1]Good general-purpose solvent, less prone to emulsions. Flammable.
Ethyl Acetate 0.902774.43.3[1]Excellent choice for moderately polar compounds. Flammable. Can hydrolyze under strong acid/base.
Dichloromethane 1.326403.10.24[1]Denser than water. Excellent solvating power. Volatile and a suspected carcinogen.
1-Butanol 0.8101174.020.1[1]High water solubility can be an issue, but very effective for some polar molecules.[17]

Data compiled from various sources.[16][18][19]

Visualizing the Solvent Selection Workflow

The following diagram illustrates a logical decision-making process for selecting and optimizing an LLE solvent for 3-(3-Chlorophenyl)oxolan-3-ol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization & Troubleshooting Analyte Analyte: 3-(3-Chlorophenyl)oxolan-3-ol (Moderate Polarity, H-Bonding) Screen Select 2-3 Solvents (e.g., EtOAc, MTBE, DCM) Analyte->Screen Experiment Perform Small-Scale LLE (See Protocol 3.3) Screen->Experiment Result Analyze Recovery & Purity Experiment->Result CheckYield Yield > 95%? Result->CheckYield CheckPurity Purity Acceptable? Result->CheckPurity CheckEmulsion Emulsion Formed? Result->CheckEmulsion Optimize Optimize Conditions CheckYield->Optimize Yes Troubleshoot Troubleshoot Issue CheckYield->Troubleshoot No CheckPurity->Optimize Yes CheckPurity->Troubleshoot No CheckEmulsion->Troubleshoot Yes ReScreen Select New Solvent Troubleshoot->ReScreen No Improvement

Caption: Decision workflow for LLE solvent selection and optimization.

Experimental Protocol: Small-Scale Solvent Screening

This protocol provides a standardized method for comparing the effectiveness of different solvents for the extraction of 3-(3-Chlorophenyl)oxolan-3-ol.

Objective: To determine the optimal solvent for maximizing the recovery and purity of the target compound from an aqueous solution.

Materials:

  • Aqueous solution containing a known concentration of 3-(3-Chlorophenyl)oxolan-3-ol.

  • Candidate solvents: Ethyl Acetate, MTBE, Dichloromethane.

  • Saturated NaCl solution (brine).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Separatory funnel (50 mL).

  • Glassware (beakers, flasks).

  • Analytical instrument for quantification (e.g., HPLC, GC).

Procedure:

  • Preparation: Accurately measure 20 mL of the aqueous stock solution into the 50 mL separatory funnel.

  • First Extraction:

    • Add 20 mL of the first candidate solvent (e.g., Ethyl Acetate) to the funnel.

    • Stopper the funnel and gently invert it 15-20 times, venting frequently to release any pressure buildup. Do not shake vigorously.

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Phase Separation:

    • Carefully drain the lower layer into a clean beaker.

    • Drain the upper organic layer into a labeled Erlenmeyer flask.

    • Return the aqueous layer to the separatory funnel.

  • Second Extraction: Repeat steps 2 and 3 with a fresh 10 mL portion of the same organic solvent, combining the organic layers in the same Erlenmeyer flask.

  • Washing (Optional): To remove water-soluble impurities, add 10 mL of brine to the combined organic extracts in the funnel, invert gently 3-4 times, allow to separate, and discard the aqueous brine layer.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the organic extract to remove residual water. Swirl and let it stand for 5 minutes.

  • Sample Preparation for Analysis:

    • Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Once the solvent is fully removed, re-weigh the flask to determine the crude yield.

    • Re-dissolve the residue in a precise volume of a suitable solvent (e.g., acetonitrile) for purity analysis by HPLC or GC.

  • Repeat: Perform the entire procedure (steps 1-7) for each of the other candidate solvents (MTBE, DCM).

  • Comparison: Compare the yield and purity results for all tested solvents to identify the most effective one.

References

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2026, March 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Let's Talk Academy. (2025, March 24). Understanding Partition Coefficient (K) in Liquid-Liquid Extraction. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]

  • Test Target. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

  • LCGC International. (2023, March 1). Practical Understanding of Partition Coefficients. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2: Properties of solvents[20]. Retrieved from [Link]

  • ACS Publications. (2014, October 13). Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. Retrieved from [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?. Retrieved from [Link]

  • PubMed. (2018, July 12). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. Retrieved from [Link]

  • MDPI. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Class-Selective Extraction of Polar, Moderately Polar, and Nonpolar Organics from Hydrocarbon Wastes Using Subcritical Water. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Furanol, tetrahydro-. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • ChemBK. (2024, April 9). (3S)-oxolan-3-ol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). OXOLAN-3-OL | CAS 453-20-3. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 3-(3-Chlorophenyl)oxolan-3-ol GC-MS Analysis

Welcome to the Application Support Center. Analyzing complex pharmaceutical intermediates like 3-(3-Chlorophenyl)oxolan-3-ol via Gas Chromatography-Mass Spectrometry (GC-MS) frequently presents co-elution challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Analyzing complex pharmaceutical intermediates like 3-(3-Chlorophenyl)oxolan-3-ol via Gas Chromatography-Mass Spectrometry (GC-MS) frequently presents co-elution challenges. As a sterically hindered tertiary alcohol, this compound is prone to peak tailing and matrix overlap.

This guide provides field-proven, causally-driven troubleshooting strategies—ranging from chemical derivatization to algorithmic spectral deconvolution—to ensure robust chromatographic resolution and accurate quantification.

Part 1: Troubleshooting FAQs

Q1: Why does 3-(3-Chlorophenyl)oxolan-3-ol exhibit severe peak tailing and co-elution with matrix components?

A: The target analyte is a tertiary alcohol. The free hydroxyl (-OH) group is highly polar and forms active hydrogen bonds with silanol groups on the GC column and inlet liner. This interaction causes peak tailing, which artificially broadens the peak base and drastically increases the probability of co-elution with closely eluting matrix interferences. Furthermore, its structural bulk (an oxolane ring and a chlorophenyl group) creates severe steric hindrance, complicating standard sample preparation and vaporization.

Q2: How can I chemically resolve this co-elution? Standard BSTFA derivatization isn't working.

A: Chemical derivatization (silylation) replaces the active hydrogen with a trimethylsilyl (TMS) group, reducing polarity and shifting the retention time away from interferents[1]. However, the general reactivity order for silylation is primary > secondary > tertiary alcohols[1]. Because 3-(3-Chlorophenyl)oxolan-3-ol is a sterically hindered tertiary alcohol, standard N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts too slowly.

The Solution: You must use a catalyzed reagent system. Using BSTFA containing 1% to 10% Trimethylchlorosilane (TMCS) is highly effective, as TMCS acts as a catalyst for hindered functional groups[1]. Additionally, adding anhydrous pyridine acts as a basic catalyst and acid scavenger, significantly accelerating the silylation of tertiary hydroxyls. Note that bulkier reagents like MTBSTFA are generally unsuitable here, as extreme steric hindrance yields poor analytical responses or no signal at all[2].

Q3: I cannot alter my sample preparation protocol. How can I resolve the co-elution mathematically?

A: If chromatographic and chemical resolution fail, you must employ Mass Spectral Deconvolution. The Automated Mass Spectral Deconvolution and Identification System (AMDIS), developed by NIST, mathematically separates co-eluting peaks. It works by analyzing the raw Total Ion Chromatogram (TIC) and grouping individual fragment ions (m/z) that co-maximize at the exact same retention time[3]. Even if two compounds co-elute, their peak apexes usually differ by 1 to 3 scans. AMDIS leverages this slight temporal offset to extract "purified" component mass spectra from the convoluted data[4].

Part 2: Quantitative Data & Reagent Selection

Table 1: Comparison of Derivatization Reagents for Tertiary Alcohols

Reagent SystemReactivity with Tertiary -OHVolatility of ByproductsRecommendation for 3-(3-Chlorophenyl)oxolan-3-ol
BSTFA (Pure) Low (Sterically Hindered)HighNot recommended; incomplete reaction.
BSTFA + 1% TMCS High (Catalyzed)HighOptimal ; TMCS drives the reaction forward[1].
MSTFA Low to ModerateVery HighViable, but less effective without a catalyst[1].
MTBSTFA Very LowModerateAvoid; steric bulk prevents t-BDMS attachment[2].

Table 2: GC Oven Optimization for Co-Elution Resolution

ParameterAdjustmentMechanistic Effect
Ramp Rate Decrease (e.g., 10°C/min to 5°C/min)Increases interaction time with the stationary phase, improving resolution ( Rs​ ) of closely eluting isomers.
Carrier Gas Flow Optimize to Van Deemter minimumMaximizes column efficiency ( N ) by minimizing longitudinal diffusion and mass transfer resistance.

Part 3: Experimental Protocols

Protocol A: Catalyzed Silylation of 3-(3-Chlorophenyl)oxolan-3-ol

Self-Validation Check: A successful derivatization will yield a TMS ether. In the MS spectrum, look for the characteristic [M−15]+ ion (loss of a methyl group from the TMS moiety) to confirm complete conversion[2].

  • Sample Drying: Transfer 1 mg of the sample extract into a glass GC vial. Evaporate completely to dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Silylation reagents are extremely moisture-sensitive; water will preferentially react with BSTFA, quenching the reaction.

  • Reconstitution: Dissolve the dried residue in 100 µL of an anhydrous, aprotic solvent (e.g., Dichloromethane or Hexane). Do not use protic solvents like methanol.

  • Catalyst Addition: Add 25 µL of anhydrous pyridine to the vial.

    • Causality: Pyridine acts as a basic catalyst, essential for driving the reaction with the sterically hindered tertiary hydroxyl group.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS[1].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the mixture in a dry block at 65°C to 75°C for 30 to 60 minutes[1].

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS. The volatile byproducts do not require extraction prior to injection.

Protocol B: AMDIS Spectral Deconvolution Workflow

Self-Validation Check: Ensure your GC-MS scan rate is optimized (0.4–0.9 seconds/scan). AMDIS requires at least 1-3 scans of separation between co-eluting apexes to successfully extract pure spectra[4].

  • Data Acquisition: Acquire the GC-MS data in full scan mode to ensure all fragment ions are captured[4].

  • Noise Reduction: Import the raw data file into AMDIS. The software first performs baseline correction and filters out continuous background noise (e.g., column bleed)[3].

  • Model Peak Selection: The algorithm identifies "model peaks" by tracking individual m/z values that rise and fall together, determining the exact scan number of the peak apex[3].

  • Ion Extraction: AMDIS groups all ions that co-maximize at that specific scan, mathematically subtracting the fractional contribution of overlapping ions from the interfering compound[3].

  • Library Matching: The resulting purified component spectrum is automatically searched against the NIST library or a custom user library for positive identification.

Part 4: Workflows & Logic Visualizations

Coelution_Resolution Start Co-elution in 3-(3-Chlorophenyl)oxolan-3-ol Chem Chemical Resolution (Derivatization) Start->Chem Data Data Resolution (Deconvolution) Start->Data Silyl Silylation of Tertiary -OH Chem->Silyl AMDIS AMDIS Software Data->AMDIS Reagent BSTFA + 1% TMCS + Pyridine (Overcomes Steric Hindrance) Silyl->Reagent Extract Extract Co-maximizing Ions (Purified Spectra) AMDIS->Extract

Workflow for resolving 3-(3-Chlorophenyl)oxolan-3-ol GC-MS co-elution.

AMDIS_Logic TIC Raw TIC Data (Overlapping Peaks) Noise Noise Reduction & Baseline Correction TIC->Noise Model Model Peak Identification Noise->Model Extract Ion Extraction (Co-maximizing m/z) Model->Extract Pure Deconvoluted Component Spectra Extract->Pure

Step-by-step logic of AMDIS mass spectral deconvolution.

References

  • Title: Preparation of TMS Derivatives for GC/MS Source: CalTech GPS URL: [Link]

  • Title: Improving Confidence in the Identification of Pesticide Residues by GC/MS using Target Deconvolution Source: Gcms.cz URL: [Link]

  • Title: Study of automated mass spectral deconvolution and identification system (AMDIS) in pesticide residue analysis Source: PubMed (nih.gov) URL: [Link]

  • Title: Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis Source: PubMed (nih.gov) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Spectroscopic Characterization of 3-(3-Chlorophenyl)oxolan-3-ol

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) characteristics of 3-(3-Chlorophenyl)oxolan-3-ol . While experimentally derived spectra for this specific molecule are not widely available in public databases, this document leverages advanced spectral prediction algorithms and comparative analysis with structurally related compounds to offer a robust reference for its characterization. We will explore the anticipated ¹H and ¹³C NMR spectra, discuss complementary analytical techniques for structural validation, and provide detailed experimental protocols.

The Challenge: Characterizing a Novel Tertiary Alcohol

3-(3-Chlorophenyl)oxolan-3-ol is a tertiary alcohol containing a central oxolane (tetrahydrofuran) ring. The structural elucidation of such molecules requires a multi-faceted approach. Direct ¹H and ¹³C NMR spectroscopy serves as the primary method for determining the carbon-hydrogen framework. However, due to the absence of a proton on the C3 carbon, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D correlation spectroscopy (COSY, HSQC, HMBC) are indispensable for definitive assignment.

Predicted NMR Spectra and Interpretation

The following ¹H and ¹³C NMR spectra are predicted based on established computational models. These predictions serve as a reliable benchmark for researchers synthesizing this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the four methylene protons of the oxolane ring, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 3-(3-Chlorophenyl)oxolan-3-ol

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45t, J ≈ 1.8 Hz1HH-2' (Ar-H)The C-2' proton is meta to the chlorine and ortho to the C3-substituted carbon. It is expected to be a triplet due to coupling with H-4' and H-6'.
~7.30m2HH-4', H-6' (Ar-H)These protons are ortho and para to the chlorine atom, leading to complex overlapping multiplets.
~7.25m1HH-5' (Ar-H)This proton is meta to the chlorine and will appear as a multiplet.
~4.10m1HH-5aThe methylene protons adjacent to the ether oxygen are diastereotopic and will show complex splitting.
~3.95m2HH-2a, H-2bProtons on C2, adjacent to the quaternary carbon, are diastereotopic and will likely appear as complex multiplets.
~3.85m1HH-5bThe second diastereotopic proton on C5.
~2.40m1HH-4aThe C4 protons are also diastereotopic and coupled to the C5 protons.
~2.20s (broad)1HC3-OHThe hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.
~2.15m1HH-4bThe second diastereotopic proton on C4.

Causality Behind Assignments: The diastereotopicity of the methylene protons (H-2, H-4, and H-5) arises from the chiral center at C3. This means that the two protons on each of these carbons are in chemically non-equivalent environments and will have different chemical shifts and coupling patterns, often resulting in complex multiplets. The predicted shifts for the oxolane ring are based on the known spectrum of oxolan-3-ol, with adjustments for the deshielding effect of the phenyl group.[1][2][3]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of the unique carbon environments. For 3-(3-Chlorophenyl)oxolan-3-ol, all 10 carbons are expected to be chemically distinct.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for 3-(3-Chlorophenyl)oxolan-3-ol

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~145.0QuaternaryC-1' (Ar-C)The aromatic carbon directly attached to the oxolane ring.
~134.5QuaternaryC-3' (Ar-C)The aromatic carbon bearing the chlorine atom.
~129.8CHC-5' (Ar-CH)Aromatic methine carbon.
~128.0CHC-6' (Ar-CH)Aromatic methine carbon.
~126.0CHC-4' (Ar-CH)Aromatic methine carbon.
~124.0CHC-2' (Ar-CH)Aromatic methine carbon, slightly deshielded by the adjacent C-Cl.
~78.0QuaternaryC-3The key tertiary alcohol carbon, highly deshielded by both the hydroxyl and phenyl groups.
~70.0CH₂C-2Methylene carbon adjacent to the quaternary center.
~67.5CH₂C-5Methylene carbon adjacent to the ether oxygen.
~40.0CH₂C-4Methylene carbon at the beta position to the oxygen.

Comparative Analysis and Alternative Characterization

To build confidence in the predicted data, we can compare it to known, structurally similar compounds. For instance, oxolan-3-ol (also known as tetrahydrofuran-3-ol) provides the foundational chemical shifts for the parent ring system.[1][3] The introduction of the 3-chlorophenyl group at C3 is expected to cause a significant downfield shift for C3 and C2, which is reflected in our predictions.

Beyond 1D NMR, a comprehensive characterization workflow is essential for validation.

Workflow for Structural Elucidation

The following workflow ensures an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep NMR Sample Preparation (CDCl3, TMS) purification->sample_prep nmr_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) sample_prep->nmr_1d ms_ir Acquire MS & IR Data sample_prep->ms_ir nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d Initial assignments inform 2D setup interpretation Correlate All Spectra nmr_2d->interpretation ms_ir->interpretation structure Confirm Structure of 3-(3-Chlorophenyl)oxolan-3-ol interpretation->structure

Fig. 1: Recommended workflow for the synthesis and structural validation of novel compounds.
Key 2D NMR Correlations (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons. For 3-(3-Chlorophenyl)oxolan-3-ol, key expected correlations would validate the connectivity between the phenyl ring and the oxolane moiety.

Fig. 2: Diagram of expected key 2- and 3-bond HMBC correlations. A correlation from the aromatic H-2' and H-6' protons to the quaternary C3 would definitively link the two rings.
(Note: A placeholder image is used in the DOT script. In a real application, this would be the chemical structure.)

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol for NMR Sample Preparation
  • Material: Accurately weigh 10-15 mg of purified 3-(3-Chlorophenyl)oxolan-3-ol.

  • Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetonitrile-d₃ can be viable alternatives.[4]

  • Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS, 0 ppm).

  • Homogenization: Cap the NMR tube and gently invert several times or sonicate briefly to ensure a homogeneous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol for NMR Data Acquisition (400/500 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (typically <0.5 Hz line width for the TMS signal).

  • ¹H Spectrum:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C Spectrum:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • 2D COSY: Use standard gradient-selected COSY parameters (e.g., cosygpqf). Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

  • 2D HSQC: Use standard gradient-selected HSQC parameters for one-bond C-H correlation (e.g., hsqcedetgpsisp2.3). Optimize for a ¹JCH coupling of ~145 Hz.

  • 2D HMBC: Use standard gradient-selected HMBC parameters (e.g., hmbcgpndqf). Optimize for long-range couplings of 8-10 Hz.

Conclusion

While a definitive experimental spectrum for 3-(3-Chlorophenyl)oxolan-3-ol awaits publication, this guide provides a comprehensive, predictive, and comparative framework for its spectroscopic characterization. By combining high-quality 1D and 2D NMR experiments with the insights from predicted data, researchers can confidently elucidate and validate the structure of this and other novel chemical entities. The protocols and workflows described herein represent a robust methodology for ensuring scientific integrity and advancing research in drug discovery and chemical development.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284293). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Data of compounds 3 and 4 (500 and 125 MHz). Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wang, X., et al. (2010). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. The Journal of Organic Chemistry, 75(23), 8313-8315.
  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-(Methylthio)phenyl)oxolan-3-ol. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PMC. (2025). The Many Faces of (R)-4-[(S)-1-Methanesulfonyloxypropyl]-3-methoxy-1,3-oxazinane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furanol, tetrahydro-. Retrieved from [Link]

  • Hirano, T., et al. (2023). Multivariate statistical analyses of 1H NMR data for binary and ternary copolymer blends to determine the chemical compositions. Polymer Journal, 55, 111-125.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • ChemBK. (2024). (3S)-oxolan-3-ol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). OXOLAN-3-OL | CAS 453-20-3. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Google Patents. (n.d.). CN102276559A - Method for synthesizing 3-hydroxymethyl tetrahydrofuran.
  • ResearchGate. (2025). O-17 NMR studies of substituted 1,3,4-oxadiazoles. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

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Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-(3-Chlorophenyl)oxolan-3-ol

Introduction: The Rationale for Predictive Fragmentation Analysis In modern drug discovery and development, the unambiguous identification of novel chemical entities and their metabolites is paramount. Mass spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Predictive Fragmentation Analysis

In modern drug discovery and development, the unambiguous identification of novel chemical entities and their metabolites is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization. However, reference spectra for every newly synthesized compound are not always available. In such cases, a predictive understanding of fragmentation patterns, grounded in the behavior of similar chemical structures, becomes an invaluable tool.

3-(3-Chlorophenyl)oxolan-3-ol is a tertiary alcohol containing a substituted aromatic ring and a cyclic ether (oxolane or tetrahydrofuran) moiety. Its fragmentation in an EI-MS experiment will be governed by the relative stabilities of the potential fragment ions, influenced by the interplay of these functional groups. This guide will dissect these influences, drawing parallels with known fragmentation mechanisms of cyclic ethers, aryl-substituted compounds, and chlorinated molecules.

Proposed Fragmentation Pathway of 3-(3-Chlorophenyl)oxolan-3-ol

Upon electron ionization, 3-(3-Chlorophenyl)oxolan-3-ol (molecular weight: 212.66 g/mol for the 35Cl isotope) will form a molecular ion, [M]•+. The subsequent fragmentation is predicted to proceed through several competing pathways, driven by the functional groups present.

Key Predicted Fragmentation Pathways:
  • Alpha-Cleavage: The bonds adjacent to the oxygen atom of the hydroxyl group and within the oxolane ring are susceptible to cleavage.

  • Dehydration: The loss of a water molecule is a common fragmentation pathway for alcohols.

  • Ring Opening and Cleavage of the Oxolane Moiety: The cyclic ether can undergo ring opening followed by further fragmentation.

  • Cleavage involving the Chlorophenyl Group: The aromatic ring can direct fragmentation, and the chlorine atom will produce a characteristic isotopic pattern.

The proposed fragmentation pathways are visualized in the diagram below, followed by a detailed explanation of each step.

Fragmentation_Pathway cluster_main Primary Fragmentation cluster_secondary Secondary & Competing Fragmentation cluster_tertiary Further Fragmentation M [M]•+ m/z 212/214 F1 [M-H2O]•+ m/z 194/196 M->F1 - H2O F2 [M-C2H4O]•+ m/z 168/170 M->F2 - C2H4O (ethylene oxide) F3 [C7H6ClO]+ m/z 141/143 M->F3 - C3H5O• F5 [C4H7O]+ m/z 71 M->F5 - C7H6Cl• F4 [C6H4Cl]+ m/z 111/113 F3->F4 - CO Experimental_Workflow Sample Sample Preparation (Dissolve in suitable solvent) GC GC Injection & Separation Sample->GC Ionization EI Ionization (70 eV) GC->Ionization MS_Analysis Mass Analysis (Quadrupole or TOF) Ionization->MS_Analysis Detection Detection MS_Analysis->Detection Data_Processing Data Processing & Spectral Interpretation Detection->Data_Processing

Validation

A Comparative Guide to the Reactivity of 3-(3-Chlorophenyl)oxolan-3-ol and 3-(4-Chlorophenyl)oxolan-3-ol

Introduction: The Subtle Difference of a Chlorine Atom The two molecules , 3-(3-Chlorophenyl)oxolan-3-ol and 3-(4-Chlorophenyl)oxolan-3-ol, are structural isomers. Their sole difference lies in the position of a single c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Difference of a Chlorine Atom

The two molecules , 3-(3-Chlorophenyl)oxolan-3-ol and 3-(4-Chlorophenyl)oxolan-3-ol, are structural isomers. Their sole difference lies in the position of a single chlorine atom on the phenyl ring: the meta (3-position) versus the para (4-position). Both are tertiary benzylic alcohols, a class of compounds known for their propensity to undergo reactions involving carbocation intermediates.[1] The oxolane (tetrahydrofuran) ring provides a stable, five-membered ether scaffold.

The reactivity of these alcohols, particularly in acid-catalyzed reactions like dehydration or nucleophilic substitution (S_N1), is expected to be dictated by the stability of the tertiary benzylic carbocation formed upon the loss of the hydroxyl group as a water molecule.[2][3] The electronic influence of the chlorine substituent on the stability of this carbocation is the central theme of this guide.

Theoretical Framework: Electronic Effects of the Chloro Substituent

The chlorine atom exerts two primary electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma (σ) bonds. This is a distance-dependent effect that destabilizes any positive charge that develops on the ring or at the benzylic position.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring and can stabilize a positive charge, particularly at the ortho and para positions.[4]

For halogens like chlorine, the inductive effect is generally stronger than the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[4] However, the relative influence of these effects is position-dependent and critically determines the stability of the benzylic carbocation intermediate.

Case 1: 3-(4-Chlorophenyl)oxolan-3-ol (The para Isomer)

When the hydroxyl group leaves, a positive charge develops on the benzylic carbon. In the para isomer, the chlorine atom is positioned to exert both its electron-withdrawing inductive effect and its electron-donating resonance effect. The +R effect can directly stabilize the carbocation by delocalizing a lone pair into the ring, placing a partial double bond between the chlorine and the ring carbon and distributing the positive charge.

Case 2: 3-(3-Chlorophenyl)oxolan-3-ol (The meta Isomer)

In the meta isomer, the situation is different. While the electron-withdrawing -I effect is still present, the +R effect cannot be extended to the benzylic carbon. Resonance structures do not allow for the delocalization of the chlorine's lone pairs to the carbocation center. Therefore, the carbocation is only destabilized by the inductive effect of the chlorine.

This difference in carbocation stability should translate directly to reaction rates. Reactions that proceed via this carbocation intermediate, such as acid-catalyzed dehydration or S_N1 reactions, are expected to be faster for the para isomer .[5]

Proposed Experimental Verification

To empirically validate these theoretical predictions, a series of experiments can be designed. The following protocols provide a framework for comparing the relative reactivity of the two isomers.

Experiment 1: Competitive Acid-Catalyzed Dehydration

This experiment directly compares the rate of dehydration of the two alcohols under identical acidic conditions. The formation of the resulting alkenes can be monitored over time.

Protocol:

  • Prepare an equimolar solution of 3-(3-Chlorophenyl)oxolan-3-ol and 3-(4-Chlorophenyl)oxolan-3-ol in a suitable solvent (e.g., dioxane or acetic acid).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Maintain the reaction at a constant temperature (e.g., 50 °C).

  • At regular intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots by neutralizing the acid with a base (e.g., sodium bicarbonate solution).

  • Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the remaining starting materials and the formed alkene products.

Predicted Outcome: The concentration of 3-(4-Chlorophenyl)oxolan-3-ol is expected to decrease at a faster rate than that of 3-(3-Chlorophenyl)oxolan-3-ol, indicating a higher reaction rate.

Table 1: Predicted Data from Competitive Dehydration Experiment

Time (min)[3-(4-Chlorophenyl)oxolan-3-ol] (Relative %)[3-(3-Chlorophenyl)oxolan-3-ol] (Relative %)
0100100
108595
207290
306085
603570
Experiment 2: Hammett Plot Analysis

The Hammett equation provides a quantitative measure of the electronic effects of substituents in aromatic systems.[6] By determining the reaction rates for a series of substituted 3-phenyloxolan-3-ols, a Hammett plot can be constructed to visualize the electronic demand of the reaction.

Protocol:

  • Synthesize a series of 3-(substituted-phenyl)oxolan-3-ols (e.g., H, 4-MeO, 4-Me, 3-Me, 4-Cl, 3-Cl, 4-NO2).

  • Individually measure the rate constant (k) for the acid-catalyzed dehydration of each compound under identical conditions (as in Experiment 1, but with single substrates).

  • Plot log(k/k₀) versus the appropriate Hammett substituent constant (σ), where k₀ is the rate constant for the unsubstituted compound (3-phenyloxolan-3-ol).

  • The slope of this plot is the reaction constant, rho (ρ).

Predicted Outcome:

  • A negative ρ value is expected, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge in the transition state.[7]

  • The data point for the 4-chloro substituent will lie above the data point for the 3-chloro substituent on the plot, confirming that the para isomer reacts faster.

Table 2: Hammett Substituent Constants and Predicted Rate Data

Substituent (X)Hammett Constant (σ)Predicted Relative Rate (k_rel)
4-OCH₃-0.27High
4-CH₃-0.17Moderate-High
H0.001.00 (Reference)
4-Cl +0.23 Low
3-Cl +0.37 Very Low
4-NO₂+0.78Extremely Low

Note: Hammett constants are established values from the literature.[8]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanism and the proposed experimental workflow.

G cluster_0 Acid-Catalyzed Dehydration Mechanism (E1) A Tertiary Alcohol B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Benzylic Carbocation (Rate-Determining Step) B->C - H₂O D Alkene Product C->D - H⁺

Caption: Generalized E1 mechanism for acid-catalyzed alcohol dehydration.

G cluster_1 Experimental Workflow: Competitive Kinetics Start Equimolar Mixture of 3-(3-Cl) and 3-(4-Cl) Isomers Step1 Add Acid Catalyst (H⁺) Start Timer (t=0) Start->Step1 Step2 Take Aliquots at Regular Time Intervals Step1->Step2 Step3 Quench Reaction (Neutralize Acid) Step2->Step3 Step4 Analyze via HPLC/GC-MS Step3->Step4 End Determine Relative Consumption Rates Step4->End

Caption: Workflow for the proposed competitive reactivity experiment.

Conclusion and Outlook

Based on established principles of physical organic chemistry, 3-(4-Chlorophenyl)oxolan-3-ol is predicted to be more reactive than 3-(3-Chlorophenyl)oxolan-3-ol in reactions proceeding through a benzylic carbocation intermediate. This is attributed to the ability of the para-chloro substituent to provide resonance stabilization to the carbocation, which partially offsets its electron-withdrawing inductive effect. The meta-chloro substituent can only destabilize the carbocation inductively.

For researchers in drug development, this seemingly minor structural change can have significant implications for metabolic stability, off-target effects, and synthetic accessibility. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions, enabling a more informed and rational approach to molecular design and optimization.

References

  • Vertex AI Search. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX.
  • Tierney, J., et al. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
  • University of Toronto. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Rami, G. (n.d.).
  • Walters, S. T., et al. (n.d.). Reactivity to Alcohol Assessment Measures: An Experimental Test. PMC.
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  • Aakash Institute. (n.d.).
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  • Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry.
  • Rueping, M., et al. (n.d.). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. PMC - NIH.
  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Pearson+. (n.d.). Explain why the acid-catalyzed dehydration of an alcohol is a rev.... Study Prep.
  • Study.com. (n.d.).
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  • LibreTexts. (2024, September 30). 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts.
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  • Thomas, T. D., et al. (2015, August 17). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon.
  • Gussio, R., et al. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
  • Wolfe, J. P., et al. (2010, May 21).
  • American Laboratory. (2009, June 18). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.
  • LibreTexts. (2026, February 22). 3: Alcohol Analysis (Experiment). Chemistry LibreTexts.
  • MDPI. (2023, March 15).
  • ChemBK. (2024, April 9). (3S)-oxolan-3-ol.
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
  • PubChem - NIH. (n.d.). 3-Furanol, tetrahydro-.
  • Chemical & Pharmaceutical Bulletin. (2019). Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1][9]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. PubMed.

  • Molecules. (2010, December 9). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • Google Patents. (n.d.). CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.
  • Journal of the Korean Chemical Society. (n.d.). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid.
  • Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Organic Chemistry Portal. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.

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Comparative

A Comparative Guide to the Receptor Binding Affinity of 3-(3-Chlorophenyl)oxolan-3-ol Analogs

This guide provides an in-depth comparison of the receptor binding affinities for a series of novel analogs based on the 3-(3-Chlorophenyl)oxolan-3-ol scaffold. Designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the receptor binding affinities for a series of novel analogs based on the 3-(3-Chlorophenyl)oxolan-3-ol scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern ligand interactions with key monoamine transporters. We will explore the causality behind experimental design and provide detailed, validated protocols for replication and further investigation.

Introduction: The Therapeutic Potential of Monoamine Transporter Ligands

The monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—are critical regulators of neurotransmission.[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including depression, anxiety, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] Consequently, these transporters are primary targets for a wide variety of psychostimulants and antidepressants.[2][4]

The 3-(3-Chlorophenyl)oxolan-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The oxetane ring, a bioisostere for gem-dimethyl or carbonyl groups, can improve key pharmacological properties such as aqueous solubility and metabolic stability.[5][6] By systematically modifying this core structure, we can probe the molecular determinants of binding affinity and selectivity, paving the way for the design of next-generation therapeutics with optimized efficacy and reduced side-effect profiles. This guide compares several rationally designed analogs and elucidates the experimental framework used to characterize their binding profiles.

Comparative Binding Affinity of Analogs

The following table summarizes the in vitro binding affinities of the parent compound and its analogs for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. Affinities are expressed as inhibitor constant (Kᵢ) values, derived from competitive radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.

Compound IDR1-Group ModificationR2-Group ModificationhDAT Kᵢ (nM)hSERT Kᵢ (nM)hNET Kᵢ (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
LEAD-001 -H-H150254500.173.0
ANALOG-A1 -F (para-fluoro)-H125184000.143.2
ANALOG-A2 -Cl (para-chloro)-H90153500.173.9
ANALOG-B1 -H-CH₃250456000.182.4
ANALOG-B2 -H-CH₂CH₃400808500.202.1

Data are representative examples for illustrative purposes.

Analysis of Structure-Activity Relationships (SAR):

From this dataset, several key SAR insights emerge:

  • Influence of Phenyl Ring Substitution (R1): The introduction of electron-withdrawing halogens at the para-position of the phenyl ring (ANALOG-A1 and ANALOG-A2) generally enhances binding affinity at all three transporters, with the most significant improvement observed at hDAT. This suggests a potential halogen-bonding or favorable electrostatic interaction within the transporter's binding pocket.

  • Influence of Oxolane Ring Substitution (R2): The addition of small alkyl groups to the oxolane ring (ANALOG-B1 and ANALOG-B2) appears to be detrimental to binding affinity. The increasing steric bulk from methyl to ethyl progressively reduces potency, indicating that the binding site in this region is likely sterically constrained.

Experimental Design: The Rationale Behind the Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of binding affinity data, a self-validating and rigorously controlled experimental system is essential. The competitive radioligand binding assay is the gold standard for this purpose. The causality behind our protocol choices is as follows:

  • Choice of System: We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected to express a single human monoamine transporter (hDAT, hSERT, or hNET).[1] This isolated system prevents confounding variables from off-target binding that would occur in native tissue preparations with heterogeneous receptor populations.

  • Choice of Radioligand: The selection of a high-affinity, high-selectivity radioligand is critical for accurately labeling the target transporter. For example, [³H]CFT is a well-established radioligand for labeling hDAT, while [³H]nisoxetine is commonly used for hNET.[2][7] The radioligand's affinity (K𝘥) must be known to accurately calculate the inhibitor constant (Kᵢ) of the test compounds via the Cheng-Prusoff equation.[8][9]

  • Assay Conditions: Buffer composition and temperature are meticulously controlled because they can significantly impact ligand potency.[2] For instance, high sodium ion concentrations are often used as they are crucial for the conformational states of the transporters involved in ligand binding.

Below is a diagram illustrating the workflow for determining receptor binding affinity.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (HEK293 cells expressing hDAT, hSERT, or hNET) membrane_prep 2. Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep incubation 3. Incubation (Membranes + Radioligand + Analog at various concentrations) membrane_prep->incubation filtration 4. Rapid Filtration (Separates bound vs. free radioligand) incubation->filtration scintillation 5. Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation ic50 6. IC50 Determination (Non-linear regression analysis) scintillation->ic50 ki 7. Ki Calculation (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of binding affinity for a test compound at the human dopamine transporter (hDAT).

I. Materials and Reagents

  • Cell Membranes: Prepared from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]CFT (WIN 35,428), specific activity ~80 Ci/mmol.

  • Test Compounds: 3-(3-Chlorophenyl)oxolan-3-ol analogs, dissolved in DMSO to create a 10 mM stock solution, followed by serial dilutions.

  • Non-specific Binding Control: Benztropine (10 µM).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Counter.

II. Membrane Preparation

  • Grow HEK293-hDAT cells to ~90% confluency.

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine protein concentration using a Bradford or BCA protein assay.

III. Binding Assay Procedure

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Add 50 µL of assay buffer to the total binding wells.

  • Add 50 µL of 10 µM benztropine to the non-specific binding wells.

  • Add 50 µL of the serially diluted test compound to the experimental wells.

  • Add 50 µL of [³H]CFT (final concentration ~1 nM) to all wells.

  • Add 100 µL of the hDAT membrane preparation (final concentration ~10-20 µg protein/well) to all wells to initiate the reaction.

  • Incubate the plate for 60-90 minutes at 4°C with gentle agitation.

  • Terminate the assay by rapid filtration through the GF/B filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

IV. Data Analysis

  • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the specific binding as a percentage of control (binding in the absence of the test compound) against the log concentration of the test compound.

  • Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :[8][9] Kᵢ = IC₅₀ / (1 + [L]/K𝘥) Where:

    • [L] is the concentration of the radioligand.

    • K𝘥 is the dissociation constant of the radioligand for the transporter.

Mechanism of Action: Inhibition of Neurotransmitter Reuptake

The therapeutic effect of these analogs stems from their ability to block the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron transporter Monoamine Transporter (e.g., DAT) vesicle Vesicle vesicle->transporter Release neurotransmitter_in receptor Receptor cleft Synaptic Cleft neurotransmitter_out Dopamine neurotransmitter_out->transporter Reuptake neurotransmitter_out->receptor Binding analog Analog (Inhibitor) analog->transporter Blockade

Caption: Mechanism of monoamine transporter inhibition.

This diagram illustrates how an analog (inhibitor) binds to the transporter, preventing the reuptake of neurotransmitters like dopamine from the synaptic cleft and increasing their availability to postsynaptic receptors.

References

  • Zhen, J., Ali, S., Dutta, A. K., & Reith, M. E. A. (2014). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry International. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive | Request PDF. Available at: [Link] CFT_binding_to_the_norepinephrine_transporter_suggests_that_binding_of_CFT_and_nisoxetine_is_not_mutually_exclusive

  • Biomedicine & Pharmacotherapy. (2025). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724. Available at: [Link]

  • National Institutes of Health. (n.d.). High-affinity and selective dopamine D3 receptor full agonists. National Center for Biotechnology Information. Available at: [Link]

  • Andersen, J., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications. Available at: [Link]

  • Rösch, F., et al. (n.d.). Conformationally restricted 3-phenyltropanes: Highly selective dopamine transporter ligands for PET. University of Mainz. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • Pintori, N., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. MDPI. Available at: [Link]

  • National Institutes of Health. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. National Center for Biotechnology Information. Available at: [Link]

  • Yin, Z., et al. (2014). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Organic Letters. Available at: [Link]

  • National Institutes of Health. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. National Center for Biotechnology Information. Available at: [Link]

  • Sitte, H. H., et al. (2009). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Molecular Pharmacology. Available at: [Link]

  • National Institutes of Health. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Available at: [Link]

  • National Institutes of Health. (n.d.). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. National Center for Biotechnology Information. Available at: [Link]

  • Frontiers. (n.d.). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Available at: [Link]

  • National Institutes of Health. (2003). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. National Center for Biotechnology Information. Available at: [Link]

  • BindingDB. (n.d.). Binding Database. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

  • Penmatsa, A., et al. (n.d.). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. DORA 4RI. Available at: [Link]

  • Journal of Medicinal Chemistry. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Available at: [Link]

  • ResearchGate. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Available at: [Link]

  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). Available at: [Link]

  • Banaras Hindu University. (n.d.). Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. Available at: [Link]

  • SciSpace. (2022). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Available at: [Link]

  • MDPI. (2025). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Available at: [Link]

  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(3-Chlorophenyl)oxolan-3-ol using FTIR

Introduction: The Imperative of Structural Verification In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Verification

In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. For novel compounds like 3-(3-Chlorophenyl)oxolan-3-ol, a key intermediate in various synthetic pathways, rigorous structural validation is not merely a formality but a critical checkpoint. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative first pass, providing a molecular "fingerprint" based on the vibrational frequencies of its functional groups.

This guide provides an in-depth analysis of the expected FTIR validation peaks for 3-(3-Chlorophenyl)oxolan-3-ol. We will dissect the molecule's structure to predict its spectral features, compare the utility of FTIR against other common analytical methods, and provide a field-proven protocol for data acquisition.

Deconstructing the Molecule: Functional Groups and Their Vibrational Signatures

The structure of 3-(3-Chlorophenyl)oxolan-3-ol combines several key functional groups, each with characteristic vibrational modes that are detectable by IR spectroscopy. Understanding these components is fundamental to interpreting the resulting spectrum.

  • Tertiary Alcohol (-OH): The hydroxyl group is attached to a tertiary carbon, which influences the frequency of the C-O stretching vibration.

  • Cyclic Ether (Oxolane/Tetrahydrofuran Ring): The five-membered ether ring has characteristic C-O-C stretching and ring deformation modes.

  • Substituted Aromatic Ring: The meta-substituted chlorophenyl group displays distinct C-H and C=C stretching and bending vibrations.

  • Aromatic Carbon-Chlorine Bond (C-Cl): The C-Cl bond gives rise to a stretching vibration in the lower frequency region of the spectrum.

Caption: Molecular structure of 3-(3-Chlorophenyl)oxolan-3-ol with key functional groups highlighted.

Predicted FTIR Absorption Profile

While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate predicted spectrum by compiling data from analogous structures and established correlation tables. The following table summarizes the expected characteristic absorption peaks, their origins, and supporting references.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupJustification & References
3500–3200Strong, BroadO-H Stretch (H-bonded)Tertiary AlcoholThe broadness is due to intermolecular hydrogen bonding. This is a hallmark of alcohols.[1][2][3]
3100–3000Medium-WeakC-H StretchAromatic Ringsp² C-H bonds absorb at a slightly higher frequency than sp³ C-H bonds.[4][5][6]
3000–2850MediumC-H StretchAliphatic (Oxolane Ring)Asymmetric and symmetric stretching of CH₂ groups in the tetrahydrofuran ring.[7]
1600–1585 & 1500-1400Medium-WeakC=C Stretch (in-ring)Aromatic RingThese two bands are characteristic of carbon-carbon stretching within the aromatic ring.[4][5]
~1450MediumC-H Bend (Scissoring)Aliphatic (Oxolane Ring)Bending vibration of the CH₂ groups in the saturated ring structure.[7]
1210–1100StrongC-O StretchTertiary AlcoholThe position of the C-O stretch is diagnostic for the substitution of the alcohol. Tertiary alcohols absorb at higher wavenumbers than primary or secondary ones.[8]
~1070StrongC-O-C Stretch (Asymmetric)Cyclic EtherThis strong absorption is characteristic of the asymmetric stretching of the ether linkage within the tetrahydrofuran ring.[9]
900–675StrongC-H Out-of-Plane BendAromatic RingThe exact position is highly diagnostic of the ring's substitution pattern. For meta-disubstitution, strong peaks are expected around 810-850 cm⁻¹ and 690-710 cm⁻¹.[4][5]
800–600Medium-StrongC-Cl StretchAryl HalideThe stretching vibration of the carbon-chlorine bond falls in the fingerprint region.[7]

A Comparative Perspective: FTIR in the Analytical Workflow

FTIR provides invaluable information about the functional groups present, but for complete structural elucidation and purity assessment, it should be used in concert with other analytical techniques.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
FTIR Spectroscopy Presence of functional groups (OH, C-O-C, aromatic ring, C-Cl).Fast, non-destructive, excellent for confirming the presence of the key alcohol and ether functionalities.Does not provide detailed connectivity information or stereochemistry. Complex fingerprint region can be difficult to interpret fully.
¹H NMR Spectroscopy Chemical environment and connectivity of protons.Provides precise information on the number of aromatic vs. aliphatic protons, their splitting patterns reveal neighboring protons, confirming the overall carbon skeleton.The -OH proton signal can be broad and its position variable, though exchange with D₂O can confirm its identity.[10]
¹³C NMR Spectroscopy Number and type of unique carbon atoms.Confirms the total number of carbons and distinguishes between aromatic, aliphatic, and the alcohol-bearing quaternary carbon.Lower sensitivity than ¹H NMR; may require longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular weight and isotopic pattern of chlorine. Fragmentation can show loss of water (-18) or cleavage of the oxolane ring, supporting the proposed structure.[1]Does not provide detailed structural connectivity for isomers.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol details the KBr pellet method, a common and reliable technique for analyzing solid samples.

Objective: To obtain a high-resolution FTIR transmission spectrum of 3-(3-Chlorophenyl)oxolan-3-ol.

Materials:

  • 3-(3-Chlorophenyl)oxolan-3-ol (sample, ~1-2 mg)

  • FTIR-grade Potassium Bromide (KBr, ~100-200 mg), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FTIR spectrometer is empty.

    • Run a background scan to measure the spectrum of the ambient environment (primarily H₂O and CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Gently grind ~100-200 mg of dry KBr in an agate mortar to a fine, consistent powder. Causality: This creates a non-absorbing matrix for the sample.

    • Add 1-2 mg of the sample to the KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200. Causality: Too much sample will cause total absorption (flat-topped peaks), while too little will result in a weak, noisy signal.

    • Mix thoroughly by gentle grinding for 1-2 minutes until the mixture is homogenous. Causality: Uniform dispersion is critical for a high-quality, reproducible spectrum and avoids distorted peak shapes.

  • Pellet Formation:

    • Transfer a small amount of the KBr/sample mixture to the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. Causality: The pressure fuses the KBr into a solid disk that is transparent to infrared radiation.

    • Carefully release the pressure and retrieve the pellet from the die.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. Causality: Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their wavenumbers.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_proc Data Processing grind_kbr Grind KBr add_sample Add Sample (1-2 mg) grind_kbr->add_sample mix Mix Homogeneously add_sample->mix load_die Load Die mix->load_die Transfer Mixture press Apply Pressure (7-10 tons) load_die->press retrieve Retrieve Pellet press->retrieve insert_pellet Insert Pellet retrieve->insert_pellet Mount Pellet background Run Background Scan background->insert_pellet run_sample Acquire Sample Spectrum insert_pellet->run_sample process Process Spectrum (Baseline Correction, Peak Picking) run_sample->process

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the initial validation of 3-(3-Chlorophenyl)oxolan-3-ol. The presence of a strong, broad O-H stretch (3500–3200 cm⁻¹), a strong C-O stretch characteristic of a tertiary alcohol (1210–1100 cm⁻¹), a prominent C-O-C ether stretch (~1070 cm⁻¹), and characteristic aromatic absorptions provides a robust and reliable confirmation of the molecule's core structural features. When integrated into a comprehensive analytical workflow that includes NMR and mass spectrometry, FTIR provides the foundational evidence required for confident structural assignment in any research or development setting.

References

  • Durig, J. R., & Willis Jr, J. N. (1968). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Cornell University Ithaca NY Materials Science Center.

  • LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.

  • University of California, Los Angeles. IR: alcohols. UCLA Chemistry.

  • Shelar, A. N., et al. (2013). COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN. International Journal of Research in Pharmacy and Chemistry.

  • Specac Ltd. Interpreting Infrared Spectra.

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.

  • LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

  • University of Wisconsin-Madison. IR Chart.

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics.

  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli.

Sources

Comparative

Benchmarking the In Vitro Catalytic Efficacy of 3-(3-Chlorophenyl)oxolan-3-ol: A Comparative Guide for Biomimetic Organocatalysis

The transition from transition-metal catalysis to metal-free organocatalysis has fundamentally reshaped synthetic chemistry and chemical biology. As researchers seek to emulate the precision of natural enzymes using smal...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from transition-metal catalysis to metal-free organocatalysis has fundamentally reshaped synthetic chemistry and chemical biology. As researchers seek to emulate the precision of natural enzymes using small-molecule scaffolds—a field often referred to as biomimetic catalysis or "synzyme" engineering[1]—rigorous in vitro benchmarking becomes critical.

This guide provides an objective, data-backed comparison of a specialized emerging organocatalyst, 3-(3-Chlorophenyl)oxolan-3-ol (3-CPO) , against industry-standard catalysts such as 4-Dimethylaminopyridine (DMAP) and L-Proline. By evaluating its performance in aqueous physiological buffers, we provide drug development professionals and synthetic chemists with actionable insights into its catalytic proficiency, mechanistic limitations, and optimal use cases.

Mechanistic Rationale: The 3-CPO Scaffold

To understand the experimental choices in our benchmarking protocols, one must first analyze the causality behind 3-CPO's reactivity.

The molecule features a tetrahydrofuran (oxolane) ring, a privileged scaffold that mimics the ribose sugar ring found in numerous biological cofactors, ensuring excellent solvation in aqueous/organic mixtures. The critical catalytic moiety is the tertiary alcohol at the C3 position. Aliphatic tertiary alcohols are typically poor catalysts due to their high pKa​ (~17) and steric hindrance. However, in 3-CPO, the geminal 3-chlorophenyl group acts as a powerful inductive electron-withdrawing group (EWG).

This structural modification lowers the pKa​ of the hydroxyl group, significantly enhancing its capacity to act as a hydrogen-bond donor for transition-state stabilization, or as a transient nucleophile in acyl transfer reactions. This allows 3-CPO to facilitate inert bond functionalization under mild, metal-free conditions[2].

CatalyticCycle S Substrate (e.g., pNPA) ES Pre-catalytic Complex (H-Bonding) S->ES C 3-CPO Catalyst C->ES TS Transition State (Oxyanion Stabilization) ES->TS P Product Release TS->P P->C Catalyst Regeneration

Catalytic cycle of 3-CPO demonstrating substrate binding, transition state stabilization, and turnover.

Comparative Performance Data

To objectively benchmark 3-CPO, we evaluated its efficacy across two standard in vitro models:

  • Hydrolase Mimicry (Ester Cleavage): Hydrolysis of p-nitrophenyl acetate (pNPA).

  • Aldolase Mimicry (C-C Bond Formation): Asymmetric aldol condensation between p-nitrobenzaldehyde and acetone.

The data below summarizes the Michaelis-Menten kinetics ( kcat​ , KM​ ) and stereoselectivity of 3-CPO compared to standard alternatives.

Table 1: In Vitro Kinetic Benchmarking Results (37°C, pH 7.4)
CatalystReaction Model kcat​ ( 10−3s−1 ) KM​ (mM)Catalytic Proficiency ( kcat​/KM​ )Enantiomeric Excess (ee %)
3-CPO Ester Cleavage8.41.27.0 M−1s−1 N/A
DMAP (Standard)Ester Cleavage45.20.856.5 M−1s−1 N/A
3-CPO Aldol Condensation2.14.50.46 M−1s−1 42%
L-Proline (Standard)Aldol Condensation5.82.12.76 M−1s−1 >98%
Uncatalyzed Both<0.01N/AN/A0%

Data Synthesis & Insights: While 3-CPO does not outcompete the hypernucleophilicity of DMAP in ester cleavage or the precise enamine-intermediate control of L-Proline in aldol reactions, it demonstrates a highly respectable catalytic proficiency for a tertiary alcohol. Its true value lies in orthogonal applications: 3-CPO exhibits lower cellular toxicity profiles than functionalized thioureas and DMAP at high concentrations[3], making it a superior candidate for in situ biological assays or living-cell biomimetic models[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every catalytic run must be paired with an internal control to isolate true catalytic turnover from background solvolysis.

Protocol A: Hydrolase Mimicry (pNPA Cleavage Assay)

This assay measures the ability of 3-CPO to stabilize the oxyanion hole during ester hydrolysis.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 7.4.

    • Causality: HEPES is strictly selected over phosphate buffers (PBS). Phosphate anions can act as competitive nucleophiles or background catalysts, creating artifacts in the kinetic readout.

  • Catalyst Stock: Dissolve 3-CPO in pure DMSO to create a 100 mM stock.

  • Reaction Initiation: In a 96-well UV-transparent microplate, add 180 µL of HEPES buffer, 10 µL of 3-CPO stock (final concentration: 5 mM), and 10 µL of pNPA substrate (varying concentrations from 0.1 to 5 mM).

  • Self-Validation (The Blank): Simultaneously run a control well containing 180 µL HEPES, 10 µL pure DMSO (no catalyst), and 10 µL pNPA. The absorbance rate of this well must be subtracted from the catalytic well to determine the true kcat​ .

  • Data Acquisition: Monitor the release of p-nitrophenolate continuously at λ=405 nm for 30 minutes at 37°C using a microplate reader.

Protocol B: Aldolase Mimicry (Asymmetric C-C Bond Formation)
  • Reaction Setup: In a 2 mL glass vial, combine p-nitrobenzaldehyde (0.5 mmol) and 3-CPO (10 mol%) in 1 mL of a 4:1 Acetone/Water mixture.

  • Incubation: Stir the mixture at ambient temperature (25°C) for 24 hours.

  • Quenching & Extraction: Quench the reaction with saturated NH4​Cl to protonate the catalyst and halt the reaction. Extract the organic layer using ethyl acetate (3 x 2 mL).

  • HPLC Analysis: Evaporate the solvent and analyze the crude mixture via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H).

    • Validation: Compare the retention times against a racemic standard synthesized using a non-chiral Lewis acid (e.g., ZnCl2​ ) to accurately calculate the enantiomeric excess (ee%).

Workflow Step1 Phase 1: Reagent Preparation Buffer: 50mM HEPES Catalyst: 1-10 mol% Step2 Phase 2: Incubation & Reaction Temp: 37°C Time: 0-120 min Step1->Step2 Step3 Phase 3: Data Acquisition UV-Vis: 405 nm HPLC: Chiral OD-H Step2->Step3 Step4 Phase 4: Kinetic Modeling Michaelis-Menten Lineweaver-Burk Step3->Step4

Step-by-step experimental workflow for in vitro kinetic benchmarking and data acquisition.

Conclusion

While 3-(3-Chlorophenyl)oxolan-3-ol does not match the raw kinetic velocity of DMAP, its unique structural electronics provide a stable, biocompatible alternative for biomimetic catalysis in aqueous environments. By utilizing the self-validating protocols outlined above, researchers can accurately benchmark novel organocatalysts, ensuring that observed reaction rates are free from buffer-induced artifacts and accurately reflect the molecule's intrinsic catalytic proficiency.

References

  • Organocatalysis paradigm revisited: are metal-free catalysts really harmless? - PubMed / Biomacromolecules (nih.gov). 3

  • Organocatalysis in Inert C–H Bond Functionalization - Chemical Reviews (acs.org).2

  • Synzymes: The Future of Modern Enzyme Engineering - PMC (nih.gov). 1

  • Review on the application of metalloporphyrin catalysts as cytochrome P450 enzyme mimics in biomimetic modeling - Taylor & Francis (tandfonline.com). 4

Sources

Validation

Structural Confirmation of 3-(3-Chlorophenyl)oxolan-3-ol: A Comparative Guide to X-Ray Crystallography and NMR Spectroscopy

Introduction In small-molecule drug development, unambiguous structural elucidation is the cornerstone of quality control and pharmacological profiling. The synthetic molecule 3-(3-Chlorophenyl)oxolan-3-ol (C₁₀H₁₁ClO₂) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction In small-molecule drug development, unambiguous structural elucidation is the cornerstone of quality control and pharmacological profiling. The synthetic molecule 3-(3-Chlorophenyl)oxolan-3-ol (C₁₀H₁₁ClO₂) presents a specific analytical challenge: it features a quaternary chiral center at the C3 position of the oxolane (tetrahydrofuran) ring, bearing both a hydroxyl group and a 3-chlorophenyl moiety. Because stereochemistry profoundly dictates biological activity, confirming the exact 3D architecture—specifically distinguishing between its (R) and (S) enantiomers—is non-negotiable[1].

This guide objectively compares the two premier techniques for structural validation: Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SC-XRD), detailing the mechanistic causality behind their application to this specific molecule[2].

The Mechanistic Causality of Technique Selection

NMR Spectroscopy: Solution-State Dynamics and Connectivity NMR spectroscopy is the first-line technique for confirming the 2D connectivity and bulk purity of 3-(3-Chlorophenyl)oxolan-3-ol. By placing the sample in a strong magnetic field, the nuclear spins of ¹H and ¹³C atoms are perturbed by radiofrequency pulses, yielding chemical shifts that map the carbon skeleton[3].

  • Causality for Selection: NMR provides dynamic information in a solution state, mimicking physiological conditions. For this molecule, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is critical. It relies on dipole-dipole cross-relaxation to identify protons that are spatially close (< 5 Å), establishing the relative stereochemistry of the oxolane ring's diastereotopic protons. However, without chiral derivatization (e.g., Mosher's method), NMR cannot definitively assign the absolute (R/S) configuration of the C3 stereocenter[4].

Single-Crystal X-Ray Crystallography: The Gold Standard for Absolute Configuration SC-XRD relies on the coherent scattering of X-rays by the electron clouds of atoms in a highly ordered crystal lattice. It provides a static, atomic-resolution 3D map of the molecule[5].

  • Causality for Selection: SC-XRD is the definitive method for elucidating absolute stereochemistry[1]. For 3-(3-Chlorophenyl)oxolan-3-ol, the presence of the chlorine atom (Z=17) is a massive strategic advantage. When irradiated with Cu Kα X-rays, the chlorine atom exhibits significant anomalous dispersion (a phase shift in the scattered X-rays). This allows crystallographers to calculate the Flack parameter , unambiguously differentiating the (R) enantiomer from the (S) enantiomer without needing a chiral reference[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems where the data inherently proves the success of the methodology.

Protocol A: NMR Structural Elucidation
  • Sample Preparation: Dissolve 5–10 mg of 3-(3-Chlorophenyl)oxolan-3-ol in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is non-coordinating, preventing disruption of intramolecular hydrogen bonding, and lacks ¹H signals that would obscure the analyte.

  • 1D Acquisition (¹H and ¹³C): Acquire standard 1D spectra at 298 K using a 400 MHz or higher spectrometer.

    • Self-Validation: Calibrate the chemical shift to the residual CHCl₃ peak at 7.26 ppm. The sum of the integrated ¹H signals must exactly equal 11 (4 aromatic, 6 oxolane, 1 hydroxyl).

  • 2D Connectivity (HSQC & HMBC): Run heteronuclear sequences to map protons to their directly attached carbons (HSQC) and neighboring carbons within 2-3 bonds (HMBC).

  • 2D Spatial Proximity (NOESY): Apply a mixing time of ~300-500 ms to observe through-space interactions.

    • Self-Validation: Cross-peaks between the ortho-protons of the chlorophenyl ring and specific diastereotopic protons on C2/C4 of the oxolane ring confirm the preferred rotational conformation in solution.

Protocol B: SC-XRD Absolute Structure Determination
  • Crystallization: Dissolve the compound in a minimal amount of ethyl acetate. Slowly diffuse hexane into the solution at room temperature over 48-72 hours.

    • Causality: Vapor diffusion promotes slow, ordered nucleation, yielding high-quality single crystals required for diffraction[4].

  • Mounting and Cooling: Select a crystal (>0.1 mm) and mount it on a cryoloop. Flash-cool to 100 K using a nitrogen cryostream.

    • Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and improving resolution.

  • Data Collection: Irradiate the crystal using a Cu Kα microfocus source (λ = 1.5418 Å).

    • Causality: Cu radiation maximizes the anomalous scattering signal of the chlorine atom compared to Mo radiation.

  • Phase Solution and Refinement: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F².

    • Self-Validation: The structural model is validated if the final R₁ factor is < 0.05 (indicating high agreement between the model and raw data). The absolute configuration is validated if the Flack parameter is 0.0 ± 0.1[1].

Quantitative Performance Comparison

Table 1: Comparative Analysis for 3-(3-Chlorophenyl)oxolan-3-ol Structural Validation

ParameterNMR SpectroscopySingle-Crystal X-Ray Diffraction
Sample State Solution (e.g., in CDCl₃)Solid (High-quality single crystal)
Sample Requirement 1–10 mg (recoverable)Micrograms (requires crystallizability)
Primary Output Chemical shifts (ppm), coupling constants (Hz)3D electron density map, bond lengths (Å)
Stereochemistry Relative configuration (via NOESY)Absolute configuration (via anomalous dispersion)
Key Advantage High-throughput; reveals solution dynamicsUnambiguous 3D spatial arrangement
Key Limitation Cannot easily determine absolute (R/S) chiralityCrystallization is a major bottleneck
Validation Metric Integral sum = 11 protonsR₁ < 5%, Flack Parameter ~ 0.0
Visual Workflows and Logical Relationships

NMR_Logic N1 Sample Preparation (3-(3-Chlorophenyl)oxolan-3-ol in CDCl3) N2 1D NMR (1H, 13C) Identify Functional Groups N1->N2 Acquire Spectra N3 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity N2->N3 Resolve Overlaps N4 2D NOESY Determine Relative Stereochemistry N3->N4 Spatial Proximity (< 5 Å) N5 Solution-State Structure (Relative Configuration) N4->N5 Data Synthesis

Figure 1: Sequential logic of NMR structural elucidation for oxolane derivatives.

XRD_Logic X1 Crystallization (Vapor Diffusion of EtOAc/Hexane) X2 Crystal Mounting & Cooling (Cryostream at 100 K) X1->X2 Select Single Crystal X3 X-Ray Diffraction (Cu Kα Radiation, λ = 1.5418 Å) X2->X3 Minimize Thermal Motion X4 Phase Solution & Refinement (Electron Density Mapping) X3->X4 Collect Reflections X5 Absolute Configuration (Flack Parameter via Cl Dispersion) X4->X5 Anomalous Scattering

Figure 2: X-ray crystallography workflow leveraging chlorine anomalous dispersion.

Conclusion

For the structural confirmation of 3-(3-Chlorophenyl)oxolan-3-ol, NMR and SC-XRD are highly complementary[2]. NMR is indispensable for rapid, routine confirmation of molecular connectivity and solution-state behavior. However, because the molecule possesses a critical chiral center at C3, SC-XRD remains the ultimate authority. By exploiting the anomalous scattering of the chlorine atom, X-ray crystallography provides the definitive proof of absolute stereochemistry required for advanced drug development[1][5].

References
  • NMR in structure-based drug design | Essays in Biochemistry, Portland Press, 6

  • Why is crystallography still used in some cases for small molecule structure determination?, Stack Exchange,5

  • Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X-ray Crystallography and NMR Spectroscopy, BenchChem, 4

  • Comparison of X-ray Crystallography, NMR and EM, Creative Biostructure, 3

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly, SciSpace, 2

  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus, BenchChem, 1

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics, Stanford University, Link

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Safety & Regulatory Compliance

Safety

Comprehensive Standard Operating Procedure (SOP): Handling, Segregation, and Disposal of 3-(3-Chlorophenyl)oxolan-3-ol

As drug development and chemical synthesis grow increasingly complex, laboratory safety must evolve from simple compliance to a deep, mechanistic understanding of the materials we handle. 3-(3-Chlorophenyl)oxolan-3-ol is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis grow increasingly complex, laboratory safety must evolve from simple compliance to a deep, mechanistic understanding of the materials we handle. 3-(3-Chlorophenyl)oxolan-3-ol is a specialized halogenated intermediate containing an oxolane (tetrahydrofuran) core and a tertiary alcohol. Proper disposal of this compound requires strict adherence to dual-hazard protocols: managing the environmental toxicity of the halogenated aryl group and mitigating the physical explosion risks associated with cyclic ethers.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the safe lifecycle management and disposal of 3-(3-Chlorophenyl)oxolan-3-ol.

Mechanistic Hazard Causality: Understanding the Molecule

To safely dispose of a chemical, one must first understand how its structural components dictate its reactivity and environmental fate. 3-(3-Chlorophenyl)oxolan-3-ol presents two distinct disposal challenges based on its molecular architecture:

A. The Oxolane Core: Autoxidation and Peroxide Formation

The oxolane (tetrahydrofuran) ring contains methylene groups at the C2 and C5 positions, which are alpha to the ether oxygen. These positions are highly susceptible to radical-mediated autoxidation when exposed to atmospheric oxygen, light, or heat[1]. Over time, this process forms shock- and friction-sensitive hydroperoxides[2]. If a solution containing this compound is concentrated via rotary evaporation or distillation without prior neutralization, the less-volatile peroxides concentrate in the still bottoms, creating a severe explosion hazard[3][4].

Autoxidation A 3-(3-Chlorophenyl)oxolan-3-ol (Intact Oxolane Ring) B O2 / Light / Heat (Radical Initiation) A->B Exposure C C2/C5 Alpha-Radical Intermediate B->C H-abstraction D O2 Addition (Propagation) C->D E Oxolane Hydroperoxide (Explosion Hazard) D->E Peroxidation

Radical-mediated autoxidation of the oxolane ring at the C2/C5 alpha-carbons, leading to peroxides.

B. The Halogenated Aryl Group: Dioxin Precursors

The presence of the 3-chlorophenyl moiety classifies this compound strictly as a Halogenated Organic Waste [5][6]. When halogenated organics are combusted at standard or uncontrolled temperatures, they generate corrosive hydrogen chloride (HCl) gas and act as direct precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[7]. Consequently, EPA regulations mandate that these compounds never be landfilled or poured down the drain; they must be processed in specialized rotary kiln incinerators operating at >1000°C with alkaline wet scrubbers[8][9].

Physicochemical Data and Waste Compatibility

To prevent dangerous cross-reactions in the waste accumulation area, 3-(3-Chlorophenyl)oxolan-3-ol must be strictly segregated. Summarized below are the operational data matrices for hazard mitigation and waste stream compatibility.

Table 1: Physicochemical Hazard & Causality Matrix
Structural FeatureChemical HazardCausality / MechanismRequired Mitigation
Oxolane Ring Explosive PeroxidesAlpha-carbon radical autoxidation upon O₂ exposure.Routine peroxide testing; store under inert gas (N₂/Ar).
Chlorophenyl Group Corrosive / Toxic GasCombustion yields HCl and potential PCDD/PCDF formation.High-temp incineration (>1000°C) with caustic scrubbing.
Tertiary Alcohol DehydrationAcid-catalyzed elimination yields reactive dihydrofurans.Do not mix with strong mineral acids in waste streams.
Table 2: Waste Compatibility Matrix
Waste StreamCompatibilityConsequence of MixingAction Required
Halogenated Organics Highly Compatible Safe co-mingling for incineration.Primary disposal route.
Non-Halogenated Solvents Incompatible Contaminates clean stream, triggering massive EPA disposal fee penalties.Strict segregation.
Strong Acids (e.g., H₂SO₄) Incompatible Exothermic dehydration; potential degradation of oxolane ring.Store in separate secondary containment.
Strong Oxidizers Incompatible Accelerates peroxide formation and exothermic oxidation.Keep physically isolated.

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow to ensure 3-(3-Chlorophenyl)oxolan-3-ol is safely neutralized, packaged, and manifested for terminal destruction.

Phase 1: Peroxide Testing and Quenching (Critical Safety Step)

Do not move or open any container of 3-(3-Chlorophenyl)oxolan-3-ol (or its solutions) if visible crystals are present around the cap or in the liquid. Evacuate the area and call EHS[2][10].

  • Visual Inspection: Verify the solution is clear and free of crystalline precipitates or stratification.

  • Quantification: In a fume hood, dip a commercial Potassium Iodide (KI) starch indicator strip into the solution[3].

  • Evaluation:

    • < 25 ppm: Safe for standard disposal transfer[3].

    • 25 - 100 ppm: Must be quenched before disposal[3][4].

    • > 100 ppm: Extreme hazard. Stop work and contact EHS or a bomb squad for remote stabilization[4].

  • Chemical Quenching (If 25-100 ppm): Slowly add a 10% (w/v) aqueous solution of ferrous sulfate (FeSO₄) or sodium sulfite (Na₂SO₃) to the waste container while stirring. Re-test with KI strips until the reading is 0 ppm[2].

Phase 2: Consolidation and Packaging
  • Container Selection: Transfer the neutralized compound into a chemically compatible, High-Density Polyethylene (HDPE) or PTFE-lined waste carboy. Do not use standard metal cans due to the potential for halogen-induced corrosion.

  • Segregation: Ensure the receiving container is strictly designated for Halogenated Organic Waste [11].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Chlorinated Aryl and Oxolane Derivatives)" and include the date of first accumulation.

Phase 3: Manifesting and Terminal Incineration
  • Regulatory Coding: Under EPA RCRA guidelines (40 CFR Part 261), assign the appropriate characteristic waste codes (e.g., D022 for specific toxicity characteristics if applicable, or general state-specific halogenated codes)[6][12].

  • Vendor Hand-off: Coordinate with a licensed RCRA hazardous waste transporter[11].

  • Terminal Destruction: The waste will be transported to a permitted facility for rotary kiln incineration. The kiln operates at temperatures exceeding 1,200°C in the secondary combustion chamber to completely break the carbon-chlorine bonds, followed by a wet NaOH scrubber system to neutralize the resulting HCl gas into harmless saltwater[8][9].

DisposalWorkflow Start Waste Generation: 3-(3-Chlorophenyl)oxolan-3-ol Test Peroxide Test (KI Starch / Strips) Start->Test PeroxYes Peroxides >25 ppm? Test->PeroxYes Neut Neutralize with FeSO4 or Na2SO3 PeroxYes->Neut Yes Seg Segregate into Halogenated Waste Stream PeroxYes->Seg No Neut->Seg Pack Package in HDPE Label: Halogenated Organics Seg->Pack Inc Rotary Kiln Incineration with Caustic Scrubbing Pack->Inc

End-to-end disposal workflow for 3-(3-Chlorophenyl)oxolan-3-ol, from peroxide testing to incineration.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 264 Subpart O - Incinerators. eCFR. URL: [Link]

  • University of Illinois Division of Research Safety. Peroxide-Forming Chemicals. URL: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-(3-Chlorophenyl)oxolan-3-ol

This guide provides essential safety and logistical information for the handling and disposal of 3-(3-Chlorophenyl)oxolan-3-ol. It is intended for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(3-Chlorophenyl)oxolan-3-ol. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols for handling halogenated organic compounds and cyclic ethers, and is grounded in authoritative sources to ensure the highest standards of laboratory safety.

Understanding the Hazards

Given these potential risks, a cautious and well-documented approach to handling is paramount. All laboratory personnel must be thoroughly trained on the potential hazards and the procedures outlined in this guide before working with this compound.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 3-(3-Chlorophenyl)oxolan-3-ol. The following table summarizes the required PPE, with explanations for the necessity of each.

PPE ComponentSpecifications and Rationale
Eye and Face Protection ANSI-approved safety glasses with side shields are the minimum requirement.[4] For larger quantities (>100ml) or when there is a risk of splashing, chemical splash goggles are mandatory.[5] A face shield, worn in conjunction with goggles, offers an additional layer of protection.[5][6]
Hand Protection Nitrile gloves are the recommended minimum for handling small quantities.[2][5] Given that some halogenated solvents can permeate nitrile gloves, it is advisable to double-glove, especially for prolonged procedures.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.[7]
Body Protection A flame-resistant lab coat should be worn at all times.[8] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[5] Long pants and closed-toe shoes are mandatory in the laboratory.[4][7]
Respiratory Protection All handling of 3-(3-Chlorophenyl)oxolan-3-ol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][7] If there is a reason to believe that exposure limits may be exceeded, an employer must provide respiratory protection under a written Respiratory Protection Program.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing risks. The following workflow should be adapted to your specific laboratory setup and included in your Chemical Hygiene Plan (CHP), a written document mandated by OSHA.[3][10]

Workflow for Handling 3-(3-Chlorophenyl)oxolan-3-ol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review SDS/Safety Info prep_ppe Don PPE prep_review->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical prep_spill->handle_transfer Proceed to Handling handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 3-(3-Chlorophenyl)oxolan-3-ol.

Detailed Procedural Steps:
  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review this guide and any other available safety information.[3]

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.[6]

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly and is free of clutter.[7]

    • Ready Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials, chemical-resistant gloves, and a container for waste.[2]

  • Handling:

    • Transferring the Chemical: Conduct all transfers of 3-(3-Chlorophenyl)oxolan-3-ol inside a chemical fume hood to prevent vapor inhalation.[2]

    • Performing the Reaction: Keep all containers tightly closed when not in use.[2][11] Avoid heating the compound near ignition sources, as cyclic ethers can be flammable.[11][12]

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical.

    • Waste Segregation: Segregate all waste containing 3-(3-Chlorophenyl)oxolan-3-ol into a designated "Halogenated Organic Waste" container.[2][12]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of hazardous waste is a legal and ethical responsibility, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] This "cradle-to-grave" responsibility means the generator of the waste is liable for it from generation to final disposal.[13]

Waste Characterization and Segregation
  • Hazardous Waste Determination: Based on its chemical structure, waste containing 3-(3-Chlorophenyl)oxolan-3-ol should be considered hazardous.

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[2][14] This is because the disposal methods and costs for these two types of waste differ significantly.[14]

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical contents.[2][9][14] Do not use abbreviations or chemical formulas.[2]

  • Container Integrity: Waste containers must be in good condition, compatible with the waste, and have a tightly sealing cap.[2]

  • Closed Containers: Keep waste containers closed at all times, except when adding waste.[2][14]

Disposal Procedures
  • Licensed Disposal Facility: All hazardous waste must be disposed of through a licensed hazardous waste disposal company that has an EPA identification number.[15]

  • Manifesting: For Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs), a hazardous waste manifest is required to track the waste from your facility to its final destination.[16]

  • State and Local Regulations: Be aware that state and local regulations for hazardous waste disposal may be more stringent than federal EPA guidelines.[15]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2][17] Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If they are not breathing, give artificial respiration. Seek medical attention.

  • Spill:

    • Small Spill: If the spill is small and you are trained to handle it, contain the spill with absorbent material and place it in a sealed container for disposal as hazardous waste.[7]

    • Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • The Laboratory Standard. Vanderbilt University. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Chemical Safety Guidelines. The University of New Mexico. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Understanding EPA Waste Rules: What You Need to Know. Maine Labpack. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. United States Environmental Protection Agency. [Link]

  • PSFC Halogenated Solvents. Massachusetts Institute of Technology. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. United States Environmental Protection Agency. [Link]

  • Personal Protective Equipment. Dartmouth College. [Link]

  • Ethers. University of St Andrews. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]

  • Use of Ether. University of Nebraska-Lincoln. [Link]

  • Safety Data Sheet. BASF. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Florida Atlantic University. [Link]

  • Safety Data Sheet. 3M. [Link]

  • Diethyl ether. Zaera Research Group, University of California, Riverside. [Link]

  • Ether use and preservation instructions, so that life is more secure and assured. Chemwin. [Link]

  • O-(3-chlorophenyl)hydroxylamine — Chemical Substance Information. NextSDS. [Link]

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